molecular formula C18H18 B094940 2-tert-Butylanthracene CAS No. 18801-00-8

2-tert-Butylanthracene

Cat. No.: B094940
CAS No.: 18801-00-8
M. Wt: 234.3 g/mol
InChI Key: WBPXZSIKOVBSAS-UHFFFAOYSA-N
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Description

2-tert-Butylanthracene is a useful research compound. Its molecular formula is C18H18 and its molecular weight is 234.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butylanthracene
Source PubChem
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InChI

InChI=1S/C18H18/c1-18(2,3)17-9-8-15-10-13-6-4-5-7-14(13)11-16(15)12-17/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPXZSIKOVBSAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=CC3=CC=CC=C3C=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066419
Record name 2-tert-Butylanthracene
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Molecular Weight

234.3 g/mol
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CAS No.

18801-00-8
Record name 2-tert-Butylanthracene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anthracene, 2-(1,1-dimethylethyl)-
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Record name Anthracene, 2-(1,1-dimethylethyl)-
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Record name 2-tert-Butylanthracene
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Record name 2-(tert-butyl)anthracene
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Foundational & Exploratory

An In-depth Technical Guide on the Photophysical and Electrochemical Properties of 2-tert-Butylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known photophysical and electrochemical properties of 2-tert-Butylanthracene. Due to a scarcity of specific experimental data for this particular substituted anthracene in publicly available literature, this document focuses on the foundational properties of the parent anthracene molecule as a reference point. It further outlines the standard experimental protocols used to determine these key characteristics for aromatic compounds. This guide is intended to serve as a foundational resource for researchers, enabling them to design experiments to characterize this compound and similar derivatives.

Introduction

Anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest in materials science, organic electronics, and pharmaceutical development due to their unique electronic and photophysical properties. The introduction of substituents, such as a tert-butyl group, onto the anthracene core can significantly modulate these properties, influencing factors like solubility, crystal packing, and electronic behavior. This compound, a specific isomer, is a valuable compound for such investigations. However, a comprehensive, publicly available dataset of its photophysical and electrochemical parameters is currently lacking. This guide aims to bridge this gap by providing the theoretical framework and experimental methodologies necessary for its characterization.

Molecular Structure

The fundamental structure of this compound consists of a linear arrangement of three fused benzene rings, with a tert-butyl group attached to the second carbon atom.

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Photophysical Properties

The photophysical properties of a molecule describe its interaction with light, specifically the processes of light absorption and emission. These properties are crucial for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.

Table 1: Photophysical Properties of Anthracene

PropertyValueSolvent
Absorption Maximum (λabs) ~355 nm, ~375 nm, ~395 nmCyclohexane
Emission Maximum (λem) ~380 nm, ~400 nm, ~425 nmCyclohexane
Fluorescence Quantum Yield (ΦF) 0.27 - 0.36Ethanol, Cyclohexane
Fluorescence Lifetime (τF) ~4-5 nsVarious

Note: These values are approximate and can vary depending on the solvent and experimental conditions.

The tert-butyl group in this compound is an electron-donating group, which is expected to cause a slight red-shift (shift to longer wavelengths) in both the absorption and emission spectra compared to unsubstituted anthracene. The bulky nature of the tert-butyl group may also influence the fluorescence quantum yield and lifetime by affecting non-radiative decay pathways.

Electrochemical Properties

The electrochemical properties of a molecule, particularly its oxidation and reduction potentials, provide insight into its electronic structure, specifically the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These parameters are critical for designing materials for organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Specific electrochemical data for this compound is not readily found in the surveyed literature. However, studies on substituted anthracenes indicate that the introduction of an electron-donating group like a tert-butyl group generally lowers the oxidation potential, making the molecule easier to oxidize.

Table 2: Estimated Electrochemical Properties of this compound

PropertyEstimated Value (vs. Fc/Fc+)
Oxidation Potential (Eox) Expected to be slightly lower than anthracene
Reduction Potential (Ered) Expected to be similar to or slightly more negative than anthracene

Experimental Protocols

To obtain precise quantitative data for this compound, the following standard experimental protocols are recommended.

Photophysical Measurements

5.1.1. UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths of light that a molecule absorbs.

G cluster_0 Sample Preparation cluster_1 Instrumentation cluster_2 Data Analysis Dissolve this compound in a UV-transparent solvent (e.g., cyclohexane, ethanol) Dissolve this compound in a UV-transparent solvent (e.g., cyclohexane, ethanol) Use a dual-beam UV-Vis spectrophotometer Use a dual-beam UV-Vis spectrophotometer Dissolve this compound in a UV-transparent solvent (e.g., cyclohexane, ethanol)->Use a dual-beam UV-Vis spectrophotometer Prepare a dilute solution (absorbance < 0.1 at λmax) Prepare a dilute solution (absorbance < 0.1 at λmax) Identify the wavelengths of maximum absorbance (λmax) Identify the wavelengths of maximum absorbance (λmax) Use a dual-beam UV-Vis spectrophotometer->Identify the wavelengths of maximum absorbance (λmax) Record the spectrum over a relevant wavelength range (e.g., 200-500 nm) Record the spectrum over a relevant wavelength range (e.g., 200-500 nm) Use a solvent-filled cuvette as a reference Use a solvent-filled cuvette as a reference Calculate the molar extinction coefficient (ε) using the Beer-Lambert law Calculate the molar extinction coefficient (ε) using the Beer-Lambert law

Caption: Workflow for UV-Visible Absorption Spectroscopy.

5.1.2. Fluorescence Spectroscopy

This technique measures the light emitted by a molecule after it has absorbed light.

G cluster_0 Sample Preparation cluster_1 Instrumentation cluster_2 Data Analysis Prepare a dilute solution of this compound (absorbance < 0.1 at excitation wavelength) Prepare a dilute solution of this compound (absorbance < 0.1 at excitation wavelength) Use a spectrofluorometer Use a spectrofluorometer Prepare a dilute solution of this compound (absorbance < 0.1 at excitation wavelength)->Use a spectrofluorometer Identify the wavelength of maximum emission (λem) Identify the wavelength of maximum emission (λem) Use a spectrofluorometer->Identify the wavelength of maximum emission (λem) Set the excitation wavelength (typically at a λmax from the absorption spectrum) Set the excitation wavelength (typically at a λmax from the absorption spectrum) Scan the emission spectrum over a relevant wavelength range Scan the emission spectrum over a relevant wavelength range Determine the fluorescence quantum yield (ΦF) relative to a standard (e.g., quinine sulfate) Determine the fluorescence quantum yield (ΦF) relative to a standard (e.g., quinine sulfate) Measure the fluorescence lifetime (τF) using time-correlated single-photon counting (TCSPC) Measure the fluorescence lifetime (τF) using time-correlated single-photon counting (TCSPC)

Caption: Workflow for Fluorescence Spectroscopy.

Electrochemical Measurements

5.2.1. Cyclic Voltammetry (CV)

CV is a powerful technique for determining the oxidation and reduction potentials of a molecule.

G cluster_0 Cell Setup cluster_1 Measurement cluster_2 Data Analysis Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane, acetonitrile) Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane, acetonitrile) Deoxygenate the solution by bubbling with an inert gas (e.g., argon, nitrogen) Deoxygenate the solution by bubbling with an inert gas (e.g., argon, nitrogen) Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane, acetonitrile)->Deoxygenate the solution by bubbling with an inert gas (e.g., argon, nitrogen) Add a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) Add a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) Use a three-electrode setup: working (e.g., glassy carbon), reference (e.g., Ag/AgCl), and counter (e.g., platinum wire) electrodes Use a three-electrode setup: working (e.g., glassy carbon), reference (e.g., Ag/AgCl), and counter (e.g., platinum wire) electrodes Determine the anodic (oxidation) and cathodic (reduction) peak potentials Determine the anodic (oxidation) and cathodic (reduction) peak potentials Deoxygenate the solution by bubbling with an inert gas (e.g., argon, nitrogen)->Determine the anodic (oxidation) and cathodic (reduction) peak potentials Scan the potential over a range that covers the expected redox events Scan the potential over a range that covers the expected redox events Vary the scan rate to assess the reversibility of the redox processes Vary the scan rate to assess the reversibility of the redox processes Calculate the formal redox potential (E°') Calculate the formal redox potential (E°') Estimate HOMO and LUMO energy levels from the onset of oxidation and reduction peaks Estimate HOMO and LUMO energy levels from the onset of oxidation and reduction peaks

Navigating the Behavior of 2-tert-Butylanthracene: A Technical Guide to its Solubility and Stability in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of aromatic compounds is paramount. This in-depth technical guide provides a comprehensive overview of the solubility and stability of 2-tert-Butylanthracene in organic solvents, addressing a critical knowledge gap for its application in various scientific endeavors.

While specific quantitative solubility and stability data for this compound remains scarce in publicly available literature, this guide synthesizes foundational principles, analogous data from related compounds, and detailed experimental protocols to empower researchers in their work with this compound. A commercially available solution of this compound in toluene with a concentration of 1000 µg/mL is noted, which serves as a reference point for its solubility in that specific solvent.[1]

Core Principles of Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound, a substituted polycyclic aromatic hydrocarbon (PAH), is an essentially non-polar molecule. This characteristic dictates its solubility behavior in various organic solvents.

Qualitative Solubility Predictions:

  • High Solubility: Expected in non-polar and weakly polar aprotic solvents such as toluene, benzene, xylenes, hexane, cyclohexane, diethyl ether, and chlorinated solvents like dichloromethane and chloroform. The non-polar nature of these solvents can effectively overcome the intermolecular forces in the solid this compound.

  • Moderate to Low Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF). While these solvents have some non-polar character, their polarity will limit their ability to dissolve the non-polar this compound.

  • Insolubility: Expected in polar protic solvents like water, methanol, and ethanol. The strong hydrogen bonding network in these solvents will not be favorably disrupted to accommodate the non-polar solute.

Stability of this compound

The stability of this compound is influenced by factors such as light, heat, and the presence of oxidizing agents. The anthracene core is susceptible to degradation, particularly through photooxidation.

Potential Degradation Pathways:

Similar to its parent compound, anthracene, this compound is expected to undergo photooxidation in the presence of light and oxygen. This process typically leads to the formation of endoperoxides, which can further transform into anthraquinones. The primary degradation product would likely be 2-tert-butylanthraquinone. The stability of other PAHs has been studied, and it's known that they can undergo transformations when exposed to light in organic solvents.[2]

Experimental Protocols

For researchers requiring precise quantitative data, the following experimental protocols are provided as a guide for determining the solubility and stability of this compound.

Determination of Solubility

A common and reliable method for determining the solubility of a solid compound in a solvent is the isothermal shake-flask method.

Experimental Workflow for Solubility Determination

G prep Preparation of Supersaturated Solution equilibrate Equilibration prep->equilibrate Shake at constant temperature separate Phase Separation equilibrate->separate Allow solid to settle or centrifuge analyze Analysis of Supernatant separate->analyze Extract and dilute aliquot calculate Calculation of Solubility analyze->calculate Use calibration curve

Caption: Workflow for the isothermal shake-flask solubility determination method.

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed vial.

  • Equilibration: Place the vial in a constant temperature shaker bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. For finer particles, centrifugation may be necessary to achieve a clear supernatant.

  • Analysis of Supernatant: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve.

  • Quantification: Analyze the diluted sample using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5]

  • Calculation of Solubility: From the concentration of the diluted sample and the dilution factor, calculate the original concentration in the saturated solution. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Determination of Stability

To assess the stability of this compound in a given solvent, a time-course study under controlled conditions is recommended.

Experimental Workflow for Stability Assessment

G prep_sol Prepare Solution of Known Concentration expose Expose to Stress Conditions (e.g., Light, Heat) prep_sol->expose sample Sample at Time Intervals expose->sample analyze_stab Analyze for Analyte and Degradants sample->analyze_stab kinetics Determine Degradation Kinetics analyze_stab->kinetics

References

A Technical Guide to the Spectroscopic Profile of 2-tert-Butylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-tert-Butylanthracene, a substituted polycyclic aromatic hydrocarbon. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. While direct quantitative spectral data from primary sources is proprietary and held in spectral databases, this document compiles expected spectroscopic characteristics based on established principles and data for analogous compounds.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound based on its chemical structure and typical spectroscopic values for its constituent functional groups. For definitive analysis, it is recommended to consult spectral databases such as SpectraBase, the NIST Chemistry WebBook, or purchase a certified reference standard.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 8.5 - 7.8Multiplet5HAromatic Protons (Anthracene Core)
~ 7.5 - 7.3Multiplet4HAromatic Protons (Anthracene Core)
~ 1.4Singlet9Htert-Butyl Protons

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~ 150 - 145Quaternary Carbon (C-2, attached to tert-butyl group)
~ 132 - 122Aromatic CH and Quaternary Carbons (Anthracene Core)
~ 35.0Quaternary Carbon (tert-Butyl)
~ 31.5Methyl Carbons (tert-Butyl)

Solvent: CDCl₃. Proton-decoupled.

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H Stretch
2960 - 2870StrongAlkyl C-H Stretch (tert-Butyl)
1625 - 1600, 1500 - 1450Medium to WeakAromatic C=C Ring Stretching
1465, 1370MediumC-H Bending (tert-Butyl)
900 - 675StrongAromatic C-H Out-of-Plane Bending

Sample Preparation: KBr pellet or thin film.

Table 4: Predicted UV-Vis Spectroscopic Data for this compound

λ_max_ (nm)SolventAssignment
~ 255Ethanol/Hexaneπ → π* Transition
~ 340Ethanol/Hexaneπ → π* Transition
~ 360Ethanol/Hexaneπ → π* Transition
~ 380Ethanol/Hexaneπ → π* Transition

Note: The absorption maxima are expected to be slightly red-shifted compared to unsubstituted anthracene due to the electron-donating effect of the tert-butyl group.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a solid aromatic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

    • Spectral Width: -2 to 12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or corresponding frequency for the available ¹H field strength.

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Spectral Width: 0 to 220 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Identify and list the peak positions for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique):

  • Sample Preparation:

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer a portion of the powder to a pellet press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the wavenumbers of the major absorption bands.

    • Correlate the absorption bands to specific functional group vibrations.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol or hexane) of a known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a dilute solution (typically in the range of 1-10 µg/mL) to ensure that the absorbance is within the linear range of the instrument (generally below 1.5 AU).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the sample from approximately 200 to 600 nm.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λ_max_).

    • If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Visualizations

The following diagrams illustrate the general workflows for obtaining the spectroscopic data described.

Spectroscopic_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to TMS phase->calibrate analyze Peak Picking & Integration calibrate->analyze report report analyze->report Generate Report

Caption: Workflow for NMR Spectroscopic Analysis.

Spectroscopic_Workflow_IR cluster_prep Sample Preparation (KBr) cluster_acq Data Acquisition cluster_analysis Data Analysis grind Grind Sample with KBr press Press into Pellet grind->press background Acquire Background Spectrum press->background sample_scan Acquire Sample Spectrum background->sample_scan identify_peaks Identify Peak Wavenumbers sample_scan->identify_peaks correlate Correlate to Functional Groups identify_peaks->correlate report report correlate->report Generate Report

Caption: Workflow for IR Spectroscopic Analysis.

Spectroscopic_Workflow_UV_Vis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare Stock Solution dilute Dilute to Working Concentration stock->dilute reference Run Solvent Blank dilute->reference sample_scan Scan Sample Solution reference->sample_scan find_lambda_max Identify λ_max_ sample_scan->find_lambda_max calc_epsilon Calculate Molar Absorptivity find_lambda_max->calc_epsilon report report calc_epsilon->report Generate Report

Caption: Workflow for UV-Vis Spectroscopic Analysis.

References

An In-depth Technical Guide to 2-(tert-butyl)anthracene (CAS Number: 18801-00-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 2-(tert-butyl)anthracene (CAS No. 18801-00-8). This polycyclic aromatic hydrocarbon is noted for its significant photophysical properties, which make it a valuable component in the development of organic electronics, particularly Organic Light-Emitting Diodes (OLEDs), and as a fluorescent probe. This document summarizes its key characteristics, outlines general experimental protocols for its synthesis and characterization, and lists commercial suppliers. Notably, a review of the current scientific literature reveals no established role for 2-(tert-butyl)anthracene in biological signaling pathways.

Core Properties of 2-(tert-butyl)anthracene

2-(tert-butyl)anthracene is a solid, crystalline compound at room temperature. The introduction of the tert-butyl group to the anthracene core influences its solubility and photophysical characteristics.[1]

Chemical and Physical Data

The fundamental chemical and physical properties of 2-(tert-butyl)anthracene are summarized in the table below for quick reference.

PropertyValueReferences
CAS Number 18801-00-8[2][3][4]
Molecular Formula C₁₈H₁₈[2][4]
Molecular Weight 234.34 g/mol [2][4]
IUPAC Name 2-tert-butylanthracene[2][3]
Physical State Solid, powder to crystal[1]
Melting Point 146-148 °C[5]
Solubility Insoluble in water; Soluble in organic solvents like benzene and toluene.[1]
Appearance White to light yellow solid
Spectroscopic Data

Key identifiers from spectroscopic and computational analyses are provided below.

IdentifierValueReferences
InChI Key WBPXZSIKOVBSAS-UHFFFAOYSA-N[2]
SMILES CC(C)(C)C1=CC2=CC3=CC=CC=C3C=C2C=C1[2]

Synthesis and Experimental Protocols

The synthesis of 2-(tert-butyl)anthracene can be achieved through electrophilic substitution reactions on the anthracene core. A common method involves the Friedel-Crafts alkylation of anthracene with a tert-butylating agent in the presence of a catalyst.

General Synthesis Protocol: Friedel-Crafts Alkylation

A general protocol for the tert-butylation of anthracene, which can be adapted for the synthesis of 2-(tert-butyl)anthracene, involves the use of zeolite catalysts.[6]

Materials:

  • Anthracene

  • tert-butanol (or isobutylene)

  • HY Zeolite or Cerium-modified HY catalyst

  • Solvent (e.g., a high-boiling point hydrocarbon)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus

  • Equipment for product purification (e.g., column chromatography, recrystallization)

Methodology:

  • Catalyst Activation: The zeolite catalyst is typically activated by heating under vacuum to remove adsorbed water.

  • Reaction Setup: Anthracene and the chosen solvent are added to a round-bottom flask equipped with a stirrer and a condenser.

  • Catalyst Addition: The activated zeolite catalyst is added to the reaction mixture.

  • Alkylation: The tert-butylating agent (e.g., tert-butanol) is added to the flask, and the mixture is heated to the desired reaction temperature with vigorous stirring.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel followed by recrystallization to yield pure 2-(tert-butyl)anthracene.

A logical workflow for a typical synthesis and purification process is depicted in the following diagram.

G General Synthesis Workflow for 2-(tert-butyl)anthracene cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Reactants: Anthracene, tert-butanol D Reaction under heat and stirring A->D B Catalyst: Zeolite B->D C Solvent C->D E Filtration to remove catalyst D->E F Solvent evaporation E->F G Column Chromatography F->G H Recrystallization G->H I Pure 2-(tert-butyl)anthracene H->I

Caption: A flowchart illustrating the general steps for the synthesis and purification of 2-(tert-butyl)anthracene.

Applications in Organic Electronics and Fluorescence

The photophysical properties of 2-(tert-butyl)anthracene and its derivatives make them promising candidates for applications in organic electronics and as fluorescent probes.[1][7] Anthracene derivatives are known for their high fluorescence quantum yields and are utilized as emitters in OLEDs.[1][8]

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, anthracene derivatives can be used as the emissive layer. The bulky tert-butyl group can help to prevent intermolecular interactions, which can quench fluorescence in the solid state.

General Experimental Protocol for OLED Fabrication:

  • Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Layer Deposition: Thin films of the hole injection layer, hole transport layer, emissive layer (containing the anthracene derivative), electron transport layer, and cathode are deposited sequentially onto the ITO substrate via thermal evaporation under high vacuum.

  • Encapsulation: The device is encapsulated to protect the organic layers from oxygen and moisture.

  • Characterization: The performance of the OLED is evaluated by measuring its current-voltage-luminance characteristics and electroluminescence spectra.

The following diagram outlines the typical layered structure of an OLED incorporating an anthracene derivative.

G Schematic of an OLED Device Structure OLED Cathode (e.g., Al) Electron Transport Layer (ETL) Emissive Layer (Anthracene Derivative) Hole Transport Layer (HTL) Hole Injection Layer (HIL) Anode (ITO) Glass Substrate

Caption: A diagram showing the typical multilayer structure of an Organic Light-Emitting Diode (OLED).

Fluorescence Spectroscopy

The fluorescent properties of 2-(tert-butyl)anthracene can be characterized using fluorescence spectroscopy.

General Experimental Protocol for Fluorescence Measurement:

  • Sample Preparation: A dilute solution of 2-(tert-butyl)anthracene is prepared in a suitable solvent (e.g., cyclohexane or toluene).

  • Instrumentation: A spectrofluorometer is used for the measurements.

  • Excitation and Emission Spectra: The excitation spectrum is recorded by scanning the excitation wavelength while monitoring the emission at a fixed wavelength. The emission spectrum is recorded by exciting the sample at a fixed wavelength and scanning the emission wavelengths.

  • Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield.

The process of fluorescence characterization is illustrated in the workflow diagram below.

G Fluorescence Characterization Workflow A Prepare dilute solution of 2-(tert-butyl)anthracene B Measure absorbance spectrum (UV-Vis Spectrophotometer) A->B C Measure fluorescence spectra (Spectrofluorometer) A->C D Determine excitation and emission maxima C->D E Calculate fluorescence quantum yield C->E

Caption: A workflow diagram for the characterization of the fluorescent properties of 2-(tert-butyl)anthracene.

Biological Activity and Signaling Pathways

A thorough review of the scientific literature did not yield any studies implicating 2-(tert-butyl)anthracene in specific biological signaling pathways. Its primary area of research and application is in materials science and photophysics. It is important to distinguish this compound from tert-butylhydroquinone (tBHQ), a structurally different molecule with known effects on cellular signaling, such as the Nrf2 pathway.

Suppliers

2-(tert-butyl)anthracene is commercially available from a number of chemical suppliers. The purity and quantity can vary, so it is advisable to consult the respective company's specifications.

SupplierPurity
ChemScene≥98%
CymitQuimica98%+
Santa Cruz BiotechnologyResearch Grade
TCI Chemicals>98.0% (GC)
Sigma-AldrichResearch Grade
Fluorochem98%+ (GC-MS)

Conclusion

2-(tert-butyl)anthracene is a well-characterized polycyclic aromatic hydrocarbon with significant potential in the field of organic electronics and fluorescence applications. Its synthesis is achievable through established organic chemistry methodologies, and its photophysical properties make it a compound of interest for the development of advanced materials. Currently, there is no evidence to suggest its involvement in biological signaling pathways, and its study remains firmly in the realm of materials science. This guide provides a foundational resource for researchers interested in the properties and applications of this compound.

References

Health and Safety Technical Guide: 2-tert-Butylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for informational purposes only. The health and safety information for 2-tert-Butylanthracene is incomplete and contains significant discrepancies across various sources. Extreme caution should be exercised when handling this chemical. Users are strongly advised to consult original Safety Data Sheets (SDS) from their suppliers and conduct a thorough risk assessment before use.

Executive Summary

This compound is a derivative of the polycyclic aromatic hydrocarbon (PAH) anthracene. This guide provides a comprehensive overview of the available health and safety information for this compound. A critical finding of this review is the significant lack of definitive toxicological data and conflicting hazard classifications from different suppliers. While some sources indicate the substance is not hazardous, others classify it as harmful or even highly toxic. Therefore, a conservative approach to handling and personal protection is strongly recommended until its toxicological profile is more thoroughly understood. This guide summarizes the known physical and chemical properties, presents the conflicting hazard information, outlines recommended safety precautions based on a worst-case scenario, and discusses the environmental impact by drawing comparisons with the parent compound, anthracene.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided in Table 1. Key toxicological parameters such as boiling point and flash point are not well-documented in publicly available literature.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₁₈H₁₈--INVALID-LINK--
Molecular Weight 234.34 g/mol --INVALID-LINK--
CAS Number 18801-00-8--INVALID-LINK--
Appearance Light yellow powder/solidVarious SDS
Melting Point 145 - 149 °CVarious SDS
Boiling Point No information availableVarious SDS
Flash Point No information availableVarious SDS
Solubility Insoluble in waterInferred from PAH properties

Hazard Identification and Classification

There is a significant and critical discrepancy in the GHS classification of this compound among chemical suppliers. There is no harmonized classification available from the European Chemicals Agency (ECHA). This lack of consensus underscores the need for extreme caution.

Conflicting GHS Classifications:

  • Source 1 (e.g., PubChem aggregator): States that the chemical does not meet GHS hazard criteria based on notifications from multiple companies.[1]

  • Source 2 (e.g., Fluorochem): Classifies the substance with the GHS07 pictogram (Harmful/Irritant) and the signal word "Warning," with hazard statements including H302 (Harmful if swallowed).[2]

  • Source 3 (e.g., a Sigma-Aldrich SDS for a related product): While not for the pure substance, an SDS for a solution containing this compound indicates high toxicity with GHS06 (Toxic) and GHS09 (Hazardous to the aquatic environment) pictograms, and hazard statements H310 + H330 (Fatal in contact with skin or if inhaled) and H411 (Toxic to aquatic life with long lasting effects).

Given these conflicting reports, it is prudent to handle this compound as a substance with high potential toxicity until definitive data becomes available.

Table 2: Summary of GHS Hazard Classifications (Conflicting Information)

Hazard ClassGHS Classification (Source 1)GHS Classification (Source 2)GHS Classification (Source 3 - related product)
Acute Oral Toxicity Not ClassifiedCategory 4 (Harmful if swallowed)Not specified
Acute Dermal Toxicity Not ClassifiedNot ClassifiedCategory 1 (Fatal in contact with skin)
Acute Inhalation Toxicity Not ClassifiedNot ClassifiedCategory 2 (Fatal if inhaled)
Skin Corrosion/Irritation Not ClassifiedNot ClassifiedNot specified
Serious Eye Damage/Irritation Not ClassifiedNot ClassifiedNot specified
Aquatic Hazard (Acute) Not ClassifiedNot ClassifiedCategory 2
Aquatic Hazard (Chronic) Not ClassifiedNot ClassifiedCategory 2 (Toxic to aquatic life with long lasting effects)

Toxicological Information

There is a notable absence of quantitative toxicological data for this compound in the public domain. Safety data sheets consistently report "no data available" for acute toxicity endpoints.

Table 3: Acute Toxicity Data for this compound

EndpointRouteSpeciesValue
LD50 OralNot availableNo data available
LD50 DermalNot availableNo data available
LC50 InhalationNot availableNo data available

Due to the lack of specific data, a read-across approach using data from the parent compound, anthracene, may provide some insight, although this should be interpreted with caution. Anthracene itself is not classified as a human carcinogen (IARC Group 3), but it can be phototoxic.[3] The toxicological properties of alkylated anthracenes can differ from the parent compound.

Experimental Protocols

No specific experimental protocols for the toxicological testing of this compound have been identified. However, standardized protocols from the Organisation for Economic Co-operation and Development (OECD) would be applicable for determining its toxicological profile.

Acute Oral Toxicity (OECD Test Guideline 423)

This method involves the administration of the test substance to a group of rodents at one of a series of fixed dose levels. The procedure is a stepwise process where the results from a single dose group determine the next dose level. The objective is to identify a dose that causes mortality or clear signs of toxicity, allowing for classification into a GHS category.

Acute Dermal Toxicity (OECD Test Guideline 402)

In this test, the substance is applied to a small area of the skin of an animal (typically a rabbit or rat) for 24 hours. The animals are observed for signs of toxicity and mortality over a 14-day period. This test would be critical to perform to resolve the conflicting dermal toxicity classifications.

Acute Inhalation Toxicity (OECD Test Guideline 403)

This guideline describes a method for assessing the toxicity of a substance when inhaled. Animals are exposed to the substance as a gas, vapor, or aerosol in a chamber for a defined period. Observations for toxicity and mortality are made during and after exposure.

Aquatic Toxicity

Standard OECD guidelines for testing the toxicity to aquatic organisms would be employed:

  • Fish, Acute Toxicity Test (OECD 203): To determine the LC50 in fish over a 96-hour exposure.

  • Daphnia sp., Acute Immobilisation Test (OECD 202): To determine the EC50 for immobilization of Daphnia magna over a 48-hour exposure.

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): To determine the EC50 for the inhibition of growth of a selected algal species over a 72-hour period.

Handling, Storage, and Personal Protective Equipment (PPE)

Given the conflicting hazard data, a conservative approach to handling and storage is essential. The following recommendations are based on the potential for high toxicity.

Handling
  • Work in a well-ventilated area, preferably in a certified chemical fume hood.

  • Avoid generating dust.

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the work area.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container.

  • Keep in a dry, cool, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

The following diagram outlines the recommended PPE when handling this compound.

PPE_Workflow cluster_ppe Recommended Personal Protective Equipment Eye_Protection Chemical Safety Goggles (ANSI Z87.1 or equivalent) Hand_Protection Nitrile or other appropriate chemical-resistant gloves Body_Protection Laboratory Coat Respiratory_Protection Use in a chemical fume hood. If not possible, use a NIOSH-approved respirator with a particulate filter.

Figure 1. Recommended Personal Protective Equipment (PPE).

Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get immediate medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Accidental Release Measures

The following diagram illustrates a general workflow for handling a spill of this compound.

Spill_Response Start Spill Occurs Evacuate Evacuate immediate area and ensure proper ventilation Start->Evacuate PPE Don appropriate PPE (see Figure 1) Evacuate->PPE Contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) PPE->Contain Collect Carefully sweep or scoop up and place in a sealed container for disposal Contain->Collect Clean Clean the spill area with soap and water Collect->Clean Dispose Dispose of waste in accordance with local, state, and federal regulations Clean->Dispose

Figure 2. General Spill Response Workflow.

Environmental Information

Specific ecotoxicological data for this compound is not available. However, based on the classification from one supplier ("Toxic to aquatic life with long lasting effects") and data from the parent compound, it should be considered hazardous to the aquatic environment.

Read-Across from Anthracene:

  • Toxicity: Anthracene is known to be toxic to aquatic life, with 96-hour LC50 values for freshwater fish ranging from 1.3 to 46 µg/L. It can also inhibit the growth of freshwater microalgae, with EC50 values reported in the low mg/L range.[4]

  • Persistence and Bioaccumulation: As a PAH, this compound is expected to be persistent in the environment and have the potential to bioaccumulate.

  • Mobility: Due to its low water solubility, it is expected to adsorb to soil and sediment.

Environmental Precautions:

  • Do not allow to enter drains, sewers, or waterways.

  • Dispose of in accordance with environmental regulations.

Conclusion

The available health and safety information for this compound is alarmingly inconsistent and incomplete. The conflicting GHS classifications, ranging from non-hazardous to fatally toxic, and the absence of quantitative toxicological data, necessitate a highly cautious approach. Researchers, scientists, and drug development professionals must prioritize a comprehensive, site-specific risk assessment before handling this compound. The safety recommendations provided in this guide are based on a conservative interpretation of the available data. Further toxicological and ecotoxicological testing is urgently needed to establish a definitive hazard profile for this compound.

References

The Advent and Evolution of Tert-Butyl Substituted Polycyclic Aromatic Hydrocarbons: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycyclic aromatic hydrocarbons (PAHs), a class of organic compounds composed of multiple fused aromatic rings, have long been a subject of intense scientific scrutiny due to their unique electronic properties and diverse applications. The introduction of sterically demanding substituents, such as the tert-butyl group, onto the PAH scaffold has profound effects on their physicochemical properties, leading to a new class of molecules with tailored characteristics. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and properties of tert-butyl substituted PAHs, offering valuable insights for researchers in materials science, organic chemistry, and drug development.

Historical Perspective and Discovery

The journey into tert-butyl substituted PAHs is intrinsically linked to the development of Friedel-Crafts alkylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877. This reaction provided a direct method to introduce alkyl groups onto aromatic rings. While the early focus of Friedel-Crafts reactions was on simpler aromatic systems, the extension of this methodology to polycyclic aromatic hydrocarbons was a natural progression.

The first documented syntheses of tert-butyl substituted PAHs appear in the mid-20th century. Early studies on the alkylation of naphthalene and other simple PAHs laid the groundwork for understanding the regioselectivity and steric influences of the bulky tert-butyl group. For instance, the tert-butylation of naphthalene was investigated as a route to produce 2,6-di-tert-butylnaphthalene, a key monomer for the high-performance polymer polyethylene naphthalate (PEN).

A notable early investigation into the tert-butylation of a larger PAH was the alkylation of anthracene with tert-butyl alcohol, which was found to yield 2-tert-butylanthracene along with 2,6- and 2,7-di-tert-butylanthracene isomers[1]. These early explorations were crucial in demonstrating that the introduction of the bulky tert-butyl group was not only feasible but also offered a means to manipulate the substitution patterns and, consequently, the properties of the parent PAHs.

Synthesis and Experimental Protocols

The primary method for the synthesis of tert-butyl substituted PAHs remains the Friedel-Crafts alkylation. This electrophilic aromatic substitution reaction typically involves the reaction of a PAH with a tert-butylating agent in the presence of a Lewis acid catalyst. Common tert-butylating agents include tert-butyl chloride, tert-butyl alcohol, and isobutylene.

General Experimental Protocol for Friedel-Crafts Tert-Butylation of a Polycyclic Aromatic Hydrocarbon

This protocol provides a general framework for the synthesis of tert-butylated PAHs. Specific modifications to reactants, catalysts, solvents, and reaction conditions may be necessary depending on the specific PAH and desired product.

Materials:

  • Polycyclic aromatic hydrocarbon (e.g., naphthalene, anthracene, pyrene)

  • Tert-butylating agent (e.g., tert-butyl chloride, tert-butyl alcohol)

  • Anhydrous Lewis acid catalyst (e.g., aluminum chloride (AlCl₃), ferric chloride (FeCl₃))

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide, nitrobenzene)

  • Hydrochloric acid (HCl), dilute

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., dichloromethane, diethyl ether)

  • Silica gel for column chromatography

  • Hexane and other solvents for chromatography

Procedure:

  • Reaction Setup: A clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (e.g., filled with calcium chloride) is assembled. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

  • Reactant and Catalyst Charging: The polycyclic aromatic hydrocarbon and the anhydrous solvent are added to the flask. The mixture is stirred until the PAH dissolves. The flask is then cooled in an ice bath to 0-5 °C. The anhydrous Lewis acid catalyst is added portion-wise to the stirred solution, ensuring the temperature remains low.

  • Addition of Alkylating Agent: The tert-butylating agent, dissolved in a small amount of the anhydrous solvent, is placed in the dropping funnel and added dropwise to the reaction mixture over a period of 30-60 minutes. The reaction temperature should be carefully monitored and maintained.

  • Reaction Progression: After the addition is complete, the reaction mixture is stirred at a specific temperature (ranging from 0 °C to room temperature or higher, depending on the reactivity of the PAH) for a designated time (typically 1-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching the Reaction: Once the reaction is complete, the flask is cooled in an ice bath. The reaction is carefully quenched by the slow addition of crushed ice and dilute hydrochloric acid to decompose the Lewis acid complex.

  • Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by a suitable method, such as recrystallization from an appropriate solvent or column chromatography on silica gel, to yield the pure tert-butyl substituted PAH.

Example Protocol: Synthesis of 2,7-di-tert-butylnaphthalene

This protocol is an adaptation of known procedures for the synthesis of di-tert-butylnaphthalenes[2].

Materials:

  • Naphthalene (12.8 g, 0.1 mol)

  • tert-Butyl chloride (27.8 g, 0.3 mol)

  • Anhydrous aluminum chloride (4.0 g, 0.03 mol)

  • Anhydrous carbon disulfide (200 mL)

Procedure:

  • In a 500 mL three-necked flask, a solution of naphthalene in carbon disulfide is prepared.

  • The flask is cooled to 0 °C, and anhydrous aluminum chloride is added in portions.

  • A solution of tert-butyl chloride in carbon disulfide is added dropwise over 1 hour.

  • The reaction mixture is stirred at 0-5 °C for 4 hours and then at room temperature for 12 hours.

  • The reaction is quenched by pouring the mixture onto a mixture of crushed ice and concentrated HCl.

  • The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.

  • After removal of the solvent, the crude product is purified by column chromatography on silica gel using hexane as the eluent to afford 2,7-di-tert-butylnaphthalene.

Quantitative Data on Physicochemical Properties

The introduction of one or more tert-butyl groups significantly alters the physicochemical properties of PAHs. The bulky nature of the tert-butyl group can disrupt π-π stacking, increase solubility in organic solvents, and influence melting and boiling points. The following tables summarize key quantitative data for selected tert-butyl substituted PAHs.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)LogP (XLogP3)
1-tert-ButylnaphthaleneC₁₄H₁₆184.28--5.2
2-tert-ButylnaphthaleneC₁₄H₁₆184.28--5.2
2,6-Di-tert-butylnaphthaleneC₁₈H₂₄240.39175-177--
This compoundC₁₈H₁₈234.34148-150--
2,6-Di-tert-butylanthraceneC₂₂H₂₆290.45---
9-ButylphenanthreneC₁₈H₁₈234.34136.33412.695.336
Compound NameKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Key IR Absorptions (cm⁻¹)
1-tert-Butylnaphthalene1.45 (s, 9H, t-Bu)35.1 (C(CH₃)₃), 31.6 (C(CH₃)₃)Aromatic C-H stretch (~3050), Aliphatic C-H stretch (~2960), C=C stretch (~1600, 1500)
This compound1.48 (s, 9H, t-Bu)35.2 (C(CH₃)₃), 31.7 (C(CH₃)₃)Aromatic C-H stretch (~3050), Aliphatic C-H stretch (~2960), C=C stretch (~1620, 1450)

Note: Spectroscopic data can vary depending on the solvent and instrument used. The data presented here are representative values.

Applications in Research and Development

The unique properties imparted by the tert-butyl group have led to the exploration of these substituted PAHs in various fields.

Organic Electronics

The steric bulk of tert-butyl groups can prevent close packing of PAH molecules in the solid state. This disruption of intermolecular interactions can lead to materials with amorphous character, which is often desirable for the fabrication of organic light-emitting diodes (OLEDs) to prevent crystallization and improve device stability. Tert-butylated PAHs are investigated as hole-transporting materials and as hosts for emissive dopants in OLEDs[3][4][5][6]. The tert-butyl groups can also enhance the solubility of the PAHs, facilitating their processing from solution for large-area device fabrication.

Liquid Crystals

The rigid, planar core of a PAH combined with flexible alkyl chains can give rise to liquid crystalline behavior. The introduction of tert-butyl groups can influence the mesophase behavior and transition temperatures of these materials[7][8]. By carefully designing the substitution pattern, it is possible to create novel liquid crystalline materials with specific optical and electronic properties for applications in displays and sensors.

Chemical Synthesis and Catalysis

Tert-butylated PAHs serve as important intermediates in the synthesis of more complex molecules. The tert-butyl group can act as a bulky protecting group or a directing group in subsequent chemical transformations. Furthermore, their unique steric and electronic properties make them interesting ligands for the development of novel catalysts.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Friedel_Crafts_Alkylation cluster_step1 Step 1: Formation of the Tert-Butyl Carbocation cluster_step2 Step 2: Electrophilic Attack on the PAH Ring cluster_step3 Step 3: Deprotonation and Product Formation tBuCl tert-Butyl Chloride Carbocation_Complex [tBu---Cl---AlCl3]δ+ tBuCl->Carbocation_Complex + AlCl3 AlCl3 Aluminum Chloride (Lewis Acid) tBu_Carbocation tert-Butyl Carbocation (Electrophile) Carbocation_Complex->tBu_Carbocation AlCl4- [AlCl4]- Carbocation_Complex->AlCl4- PAH Polycyclic Aromatic Hydrocarbon (e.g., Anthracene) Sigma_Complex Arenium Ion Intermediate (Sigma Complex) PAH->Sigma_Complex + tert-Butyl Carbocation tBu_PAH tert-Butyl Substituted PAH (e.g., this compound) Sigma_Complex->tBu_PAH + [AlCl4]- HCl HCl Sigma_Complex->HCl AlCl3_regen AlCl3 (regenerated) Sigma_Complex->AlCl3_regen Synthesis_Workflow Start Start Reaction_Setup Reaction Setup (Inert atmosphere, cooling) Start->Reaction_Setup Reagent_Addition Addition of PAH, Solvent, and Lewis Acid Reaction_Setup->Reagent_Addition Alkylation Dropwise addition of tert-butylating agent Reagent_Addition->Alkylation Reaction_Monitoring Stirring and Monitoring (TLC) Alkylation->Reaction_Monitoring Quenching Quenching with ice and HCl Reaction_Monitoring->Quenching Workup Extraction and Washing Quenching->Workup Drying Drying of Organic Layer Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Chromatography/Recrystallization) Solvent_Removal->Purification Characterization Product Characterization (NMR, MS, IR) Purification->Characterization End Pure tert-Butyl PAH Characterization->End

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-tert-Butylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-tert-Butylanthracene, a valuable building block in the development of advanced materials and pharmaceutical intermediates.[1] The described methodology is based on the Friedel-Crafts alkylation of anthracene, a robust and widely utilized reaction for forming carbon-carbon bonds on aromatic rings.[2][3] This protocol is intended for researchers and scientists in organic chemistry and drug development, offering a comprehensive guide to the synthesis, purification, and characterization of the target compound.

Introduction

This compound is an alkylated aromatic hydrocarbon with significant applications in organic synthesis. Its bulky tert-butyl group can influence the electronic and physical properties of molecules into which it is incorporated, making it a key intermediate in the synthesis of specialized organic compounds.[1] The most common and effective method for its preparation is the Friedel-Crafts alkylation of anthracene.[2][3][4] This reaction involves the electrophilic substitution of a hydrogen atom on the anthracene ring with a tert-butyl group, typically derived from a tert-butyl halide or alcohol in the presence of a Lewis acid catalyst.[3][5] This document outlines a reliable protocol for this synthesis, including reagent quantities, reaction conditions, and purification procedures.

Reaction Scheme

The synthesis of this compound is achieved via the Friedel-Crafts alkylation of anthracene with tert-butyl chloride, catalyzed by anhydrous aluminum chloride.

Reaction:

Anthracene + tert-Butyl chloride --(AlCl₃)--> this compound + HCl

Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierCAS No.
Anthracene99%Sigma-Aldrich120-12-7
tert-Butyl chloride98%Alfa Aesar507-20-0
Anhydrous Aluminum Chloride99.99%Acros Organics7446-70-0
Dichloromethane (DCM)Anhydrous, 99.8%Fisher Scientific75-09-2
Hydrochloric Acid (HCl)2 M aqueous solutionJ.T. Baker7647-01-0
Sodium BicarbonateSaturated aqueous solutionEMD Millipore144-55-8
Anhydrous Sodium SulfateACS Reagent GradeVWR7757-82-6
Diethyl EtherACS GradeAvantor60-29-7
HexaneACS GradeMacron110-54-3

3.2. Equipment

  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Apparatus for column chromatography

  • Melting point apparatus

  • FT-IR and ¹H NMR spectrometers

3.3. Reaction Procedure

  • Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: To the flask, add anthracene (10.0 g, 56.1 mmol) and anhydrous dichloromethane (100 mL). Stir the mixture until the anthracene is fully dissolved.

  • Catalyst Addition: Cool the flask in an ice bath to 0 °C. Carefully and portion-wise, add anhydrous aluminum chloride (8.2 g, 61.5 mmol) to the stirred solution. The addition should be slow to control the exothermic reaction.

  • Addition of Alkylating Agent: In the dropping funnel, place a solution of tert-butyl chloride (6.2 mL, 56.1 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4 hours at room temperature.

  • Work-up:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding 50 mL of cold 2 M hydrochloric acid to decompose the aluminum chloride complex.[4]

    • Transfer the mixture to a 500 mL separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of 2 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.[4]

  • Purification:

    • Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, eluting with hexane.

    • Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound as a solid.

3.4. Characterization Data

PropertyValue
Appearance White to light yellow powder/crystals[1][6]
Molecular Formula C₁₈H₁₈[6][7]
Molecular Weight 234.34 g/mol [6][7]
Melting Point 146-148 °C[6]
Boiling Point ~376 °C (estimated)[1]
CAS Number 18801-00-8[6][7]

Experimental Workflow

experimental_workflow start Start: Dry Glassware Assembly (Inert Atmosphere) reagents Charge Flask: - Anthracene - Anhydrous Dichloromethane start->reagents catalyst Catalyst Addition: - Cool to 0 °C - Add Anhydrous AlCl₃ reagents->catalyst alkylation Alkylation: - Dropwise addition of  tert-Butyl Chloride in DCM at 0 °C catalyst->alkylation reaction Reaction: - Stir at Room Temperature for 4h alkylation->reaction quench Quenching: - Cool to 0 °C - Add 2 M HCl reaction->quench extraction Extraction & Washing: - Separate Organic Layer - Wash with HCl, NaHCO₃, Brine quench->extraction drying Drying & Concentration: - Dry over Na₂SO₄ - Evaporate Solvent extraction->drying purification Purification: - Column Chromatography (Silica, Hexane) drying->purification product Final Product: - this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Anhydrous Aluminum Chloride: Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • tert-Butyl Chloride: Flammable liquid and vapor. Keep away from heat and open flames.

  • Dichloromethane: Volatile and a suspected carcinogen. All operations involving this solvent should be performed in a well-ventilated fume hood.

  • Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

  • The quenching of the reaction with acid is highly exothermic and releases HCl gas. Perform this step slowly in an ice bath within a fume hood.

Discussion

The Friedel-Crafts alkylation is a powerful tool for the synthesis of alkylated arenes. However, there are some limitations to consider. Polyalkylation is a common side reaction, as the product is often more reactive than the starting material.[4] In this protocol, using a 1:1 molar ratio of anthracene to tert-butyl chloride helps to minimize the formation of di- and poly-tert-butylated products. The use of a tertiary alkyl halide like tert-butyl chloride is advantageous as it forms a stable tertiary carbocation, reducing the likelihood of carbocation rearrangements that can occur with primary alkyl halides.[3][5] The purification by column chromatography is crucial to isolate the desired 2-substituted isomer from other potential isomers and byproducts. The final product should be characterized by standard analytical techniques such as melting point determination, FT-IR, and ¹H NMR spectroscopy to confirm its identity and purity.

Conclusion

This document provides a detailed and reliable protocol for the synthesis of this compound via Friedel-Crafts alkylation. By following the outlined procedures for reaction setup, execution, and purification, researchers can effectively synthesize this important chemical intermediate for a variety of applications in research and development. Adherence to the safety precautions is essential for the safe execution of this experiment.

References

Application Notes and Protocols for 2-tert-Butylanthracene as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Butylanthracene is a derivative of anthracene, a well-known polycyclic aromatic hydrocarbon with intrinsic fluorescent properties. The introduction of a bulky, lipophilic tert-butyl group can modulate its photophysical characteristics and cellular localization, making it a potential candidate for use as a fluorescent probe in various biological applications. Its hydrophobic nature suggests a propensity to partition into nonpolar environments, such as lipid droplets and cellular membranes.

These application notes provide a comprehensive guide for the characterization and utilization of this compound as a fluorescent probe for cellular imaging and as a potential marker in drug development research. The protocols outlined below are intended to serve as a starting point for researchers to experimentally determine the specific properties of this compound and to develop tailored applications.

Photophysical Properties

PropertyAnthracene (Reference)This compound (Expected)
Excitation Maximum (λex) ~356 nmExpected in the UV-A range (~360-370 nm)
Emission Maximum (λem) ~397 nmExpected in the blue region (~400-410 nm)
Quantum Yield (Φf) 0.27 in ethanol[1]To be determined experimentally
Fluorescence Lifetime (τ) ~4-5 ns in various solventsTo be determined experimentally
Molar Mass 178.23 g/mol 234.34 g/mol [2][3]
Chemical Formula C₁₄H₁₀C₁₈H₁₈[2][3]
CAS Number 120-12-718801-00-8[2][3][4][5]

Potential Applications

  • Visualization of Lipid Droplets: The hydrophobic nature of this compound likely promotes its accumulation in the neutral lipid core of lipid droplets, enabling their visualization and tracking in live or fixed cells.

  • Membrane Staining and Polarity Sensing: The probe may intercalate into cellular membranes. Changes in its fluorescence emission could correspond to alterations in membrane polarity or fluidity, a phenomenon known as solvatochromism.

  • General Cytoplasmic Staining: Depending on its partitioning coefficient, the probe might provide general staining of the cytoplasm and other membranous organelles.

  • Marker in Drug Delivery Systems: Due to its hydrophobicity, this compound could be encapsulated within nanocarriers for drug delivery. Its fluorescence would allow for the tracking and visualization of the delivery vehicle.

Experimental Protocols

Characterization of Photophysical Properties

This protocol describes the steps to determine the fundamental photophysical properties of this compound.

Materials:

  • This compound

  • Spectroscopy-grade solvents (e.g., ethanol, cyclohexane, DMSO)

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescence lifetime spectrometer (optional)

  • Anthracene (as a reference standard)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO). Store protected from light at -20°C.

  • Determination of Excitation and Emission Spectra:

    • Dilute the stock solution to a final concentration of 1-10 µM in the desired solvent.

    • Using the spectrofluorometer, perform an excitation scan by setting a fixed emission wavelength (e.g., 410 nm) and scanning a range of excitation wavelengths (e.g., 300-400 nm).

    • Identify the wavelength of maximum excitation (λex).

    • Perform an emission scan by setting the excitation to the determined λex and scanning a range of emission wavelengths (e.g., 380-500 nm).

    • Identify the wavelength of maximum emission (λem).

  • Determination of Molar Absorptivity:

    • Prepare a series of dilutions of the stock solution in the chosen solvent.

    • Measure the absorbance of each dilution at the λex using a UV-Vis spectrophotometer.

    • Plot absorbance versus concentration. The molar absorptivity (ε) can be calculated from the slope of the linear fit according to the Beer-Lambert law (A = εcl).

  • Determination of Fluorescence Quantum Yield (Relative Method):

    • Use a standard with a known quantum yield in the same solvent (e.g., anthracene in ethanol, Φf = 0.27).

    • Measure the absorbance of both the this compound solution and the standard solution at the same excitation wavelength. Adjust concentrations to have similar absorbance values (ideally < 0.1 to avoid inner filter effects).

    • Measure the integrated fluorescence intensity of both solutions.

    • Calculate the quantum yield of this compound using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

G Workflow for Photophysical Characterization A Prepare Stock Solution (1 mM in Ethanol/DMSO) B Determine Excitation & Emission Spectra (Spectrofluorometer) A->B C Determine Molar Absorptivity (UV-Vis Spectrophotometer) A->C D Determine Quantum Yield (Relative to Anthracene) B->D E Determine Fluorescence Lifetime (Optional) B->E C->D

Caption: Workflow for characterizing the photophysical properties of this compound.

Live Cell Staining and Imaging Protocol

This protocol provides a general procedure for staining live cells with this compound. Optimization of concentration and incubation time is crucial for each cell type.

Materials:

  • Cultured cells on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • This compound stock solution (1 mM in DMSO)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI/UV filter)

Procedure:

  • Cell Culture: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.

  • Probe Working Solution: Prepare a working solution of the probe by diluting the stock solution in pre-warmed complete culture medium or serum-free medium to a final concentration of 1-10 µM. Note: The optimal concentration should be determined empirically by testing a range of concentrations.

  • Staining: Remove the culture medium from the cells and add the probe-containing medium.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. Note: Incubation time should be optimized.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or HBSS to remove excess probe.

  • Imaging: Add fresh, pre-warmed complete culture medium or imaging buffer to the cells. Proceed with fluorescence microscopy.

    • Excitation: Use an excitation wavelength appropriate for the probe (e.g., ~365 nm).

    • Emission: Collect the emission signal in the blue region of the spectrum (e.g., 400-450 nm).

    • Controls: Image unstained cells (autofluorescence control) and vehicle-treated (e.g., DMSO-only) cells to determine background fluorescence levels.

    • Phototoxicity: To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio.

G Live Cell Imaging Workflow A Culture Cells on Glass-Bottom Dish B Prepare Probe Working Solution (1-10 µM) A->B C Incubate Cells with Probe (15-60 min, 37°C) B->C D Wash Cells with PBS/HBSS C->D E Image with Fluorescence Microscope D->E

Caption: A generalized workflow for staining and imaging live cells with this compound.

Co-localization with Organelle-Specific Dyes

To determine the subcellular localization of this compound, co-staining with commercially available organelle-specific fluorescent dyes is recommended.

Materials:

  • Cells stained with this compound (from Protocol 2)

  • Organelle-specific fluorescent probes (e.g., Nile Red for lipid droplets, MitoTracker™ for mitochondria, ER-Tracker™ for endoplasmic reticulum)

  • Confocal laser scanning microscope

Procedure:

  • Follow the manufacturer's protocol for staining cells with the desired organelle-specific dye.

  • If compatible, co-incubate the cells with both this compound and the organelle-specific dye. Otherwise, perform sequential staining.

  • Acquire images in separate channels for this compound and the co-stain.

  • Merge the images to assess the degree of co-localization. Quantitative analysis can be performed using image analysis software to calculate correlation coefficients (e.g., Pearson's or Manders').

Application in Drug Development

In the context of drug development, fluorescent probes can serve as valuable tools for visualizing drug delivery pathways and understanding drug-cell interactions.

Potential Use Cases:

  • Tracking of Hydrophobic Drug Carriers: this compound can be co-encapsulated with a hydrophobic drug in a nanocarrier (e.g., liposomes, polymeric nanoparticles). The fluorescence of the probe can then be used to track the biodistribution and cellular uptake of the carrier.

  • Monitoring Drug Release: If the fluorescence of this compound is quenched within the nanocarrier and de-quenched upon release, it could potentially be used to monitor drug release kinetics within cells. This would require careful characterization of its fluorescence behavior in the encapsulated and free states.

  • High-Throughput Screening: Changes in cellular lipid content or membrane properties can be associated with drug efficacy or toxicity. A probe like this compound could potentially be used in high-throughput screening assays to identify compounds that alter these cellular features.

G Drug Delivery Visualization Pathway cluster_0 Formulation cluster_1 Cellular Uptake & Tracking cluster_2 Drug Release A Hydrophobic Drug C Nanocarrier (e.g., Liposome) A->C B This compound B->C D Drug-Probe Loaded Nanocarrier C->D E Incubate with Cells D->E F Visualize Cellular Uptake (Fluorescence Microscopy) E->F G Monitor Intracellular Trafficking F->G H Monitor Fluorescence Change (De-quenching) G->H I Correlate with Drug Efficacy H->I

Caption: Conceptual pathway for using this compound to track drug delivery nanocarriers.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

Disclaimer

These application notes and protocols are provided as a general guide. Researchers must perform their own experiments to validate and optimize the use of this compound for their specific applications. The photophysical properties and cellular behavior of this compound may vary depending on the experimental conditions, including solvent, cell type, and instrumentation.

References

Application of 2-tert-Butylanthracene Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracene and its derivatives are a significant class of organic materials utilized in the development of organic light-emitting diodes (OLEDs), particularly for achieving efficient blue emission, a critical component for full-color displays and white lighting applications. The introduction of bulky substituents, such as the tert-butyl group, to the anthracene core can enhance the material's properties by improving solubility, thermal stability, and inhibiting crystallization in thin films, which is crucial for device longevity and performance.

This document provides detailed application notes and protocols for the use of 2-tert-butylanthracene derivatives in the fabrication of OLEDs. While data on the parent this compound is limited in the context of modern OLEDs, extensive research has been conducted on its more complex derivatives. This guide will focus on a representative derivative, 4-(2,6-di-tert-butyl-10-(4-(9,9-dimethylacridin-10-yl)phenyl)anthracen-9-yl)-N,N-diphenylaniline (TPA-TAn-DMAC), which has demonstrated high efficiency as a deep-blue emitter.

Photophysical and Electroluminescent Properties

The photophysical properties of anthracene derivatives are central to their function in OLEDs. The tert-butyl substitution helps in maintaining high photoluminescence quantum yields in the solid state by preventing aggregation-caused quenching.

Table 1: Photophysical Properties of a Representative this compound Derivative.

CompoundSolvent/StateAbsorption Max (λ_abs) [nm]Emission Max (λ_em) [nm]Photoluminescence Quantum Yield (PLQY)
TPA-TAn-DMACNeat FilmNot ReportedDeep-BlueEfficient

Table 2: Performance of a Non-Doped OLED Incorporating a this compound Derivative.

Device StructureEmitterMax. External Quantum Efficiency (EQE)Current Efficiency (cd/A)Power Efficiency (lm/W)CIE Coordinates (x, y)
ITO/HATCN/NPB/TCTA/TPA-TAn-DMAC/TPBI/LiF/AlTPA-TAn-DMAC4.9%[1][2]Not ReportedNot Reported(0.14, 0.18)[1][2]

Experimental Protocols

Synthesis of a Representative Derivative: TPA-TAn-DMAC

A common method for synthesizing complex anthracene derivatives is the Suzuki coupling reaction.[2]

Diagram 1: Synthetic Pathway for TPA-TAn-DMAC.

G cluster_start Starting Materials cluster_reaction Suzuki Coupling cluster_product Final Product Compound_3 2,6-di-tert-butyl-9-bromo-10-(4-bromophenyl)anthracene Reaction Pd(PPh3)4, K2CO3 Toluene/Ethanol/H2O Compound_3->Reaction Compound_5 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N,N-diphenylaniline Compound_5->Reaction TPA_TAn_DMAC TPA-TAn-DMAC Reaction->TPA_TAn_DMAC

Caption: Synthetic route for TPA-TAn-DMAC via Suzuki coupling.

Protocol:

  • Reactant Preparation: In a reaction flask, dissolve 2,6-di-tert-butyl-9-bromo-10-(4-bromophenyl)anthracene and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N,N-diphenylaniline in a mixture of toluene, ethanol, and water.

  • Catalyst and Base Addition: Add tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium carbonate as the base.

  • Reaction Condition: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.

  • Purification: After cooling, extract the product with an organic solvent, wash with water, and dry. Purify the crude product using column chromatography to obtain the final TPA-TAn-DMAC product.

Fabrication of a Non-Doped OLED Device

The following protocol describes the fabrication of a multi-layered OLED device using vacuum thermal evaporation.

Diagram 2: OLED Fabrication Workflow.

G Substrate_Cleaning 1. Substrate Cleaning (ITO-coated glass) HIL_Deposition 2. Hole Injection Layer (HIL) Deposition (HATCN) Substrate_Cleaning->HIL_Deposition HTL_Deposition 3. Hole Transport Layer (HTL) Deposition (NPB) HIL_Deposition->HTL_Deposition EBL_Deposition 4. Electron Blocking Layer (EBL) Deposition (TCTA) HTL_Deposition->EBL_Deposition EML_Deposition 5. Emissive Layer (EML) Deposition (TPA-TAn-DMAC) EBL_Deposition->EML_Deposition ETL_Deposition 6. Electron Transport Layer (ETL) Deposition (TPBI) EML_Deposition->ETL_Deposition EIL_Deposition 7. Electron Injection Layer (EIL) Deposition (LiF) ETL_Deposition->EIL_Deposition Cathode_Deposition 8. Cathode Deposition (Aluminum) EIL_Deposition->Cathode_Deposition Encapsulation 9. Encapsulation Cathode_Deposition->Encapsulation

Caption: Workflow for the fabrication of a multilayer OLED device.

Protocol:

  • Substrate Preparation:

    • Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 5 x 10⁻⁶ Torr).

    • Deposit the following layers sequentially. The deposition rate and thickness are critical for device performance.

      • Hole Injection Layer (HIL): Deposit a 5 nm thick layer of dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HATCN) at a rate of 0.1 Å/s.

      • Hole Transport Layer (HTL): Deposit a 40 nm thick layer of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) at a rate of 1.0 Å/s.

      • Electron Blocking Layer (EBL): Deposit a 5 nm thick layer of tris(4-carbazoyl-9-ylphenyl)amine (TCTA) at a rate of 1.0 Å/s.

      • Emissive Layer (EML): Deposit a 20 nm thick layer of TPA-TAn-DMAC at a rate of 1.0 Å/s.

      • Electron Transport Layer (ETL): Deposit a 40 nm thick layer of 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBI) at a rate of 1.0 Å/s.

  • Cathode Deposition:

    • Electron Injection Layer (EIL): Deposit a 1 nm thick layer of lithium fluoride (LiF) at a rate of 0.1 Å/s.

    • Cathode: Deposit a 100 nm thick layer of aluminum (Al) at a rate of 5.0 Å/s.

  • Encapsulation:

    • Transfer the fabricated device to a nitrogen-filled glovebox.

    • Encapsulate the device using a glass lid and UV-curable epoxy resin to protect it from atmospheric moisture and oxygen.

Characterization Protocols

  • Photophysical Measurements:

    • Absorption Spectra: Use a UV-Vis spectrophotometer to measure the absorption spectra of thin films of the material deposited on quartz substrates.

    • Photoluminescence Spectra and Quantum Yield: Use a spectrofluorometer with an integrating sphere to measure the photoluminescence spectra and determine the photoluminescence quantum yield (PLQY) of the thin films.

  • Electroluminescence Characterization:

    • Current-Voltage-Luminance (J-V-L) Characteristics: Use a source measure unit and a calibrated photodiode to measure the current density, voltage, and luminance of the fabricated OLED device.

    • Electroluminescence Spectra and CIE Coordinates: Use a spectroradiometer to measure the electroluminescence spectrum and calculate the Commission Internationale de l'Éclairage (CIE) chromaticity coordinates.

    • Efficiency Calculations: Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the J-V-L data.

Diagram 3: Logical Relationship in OLED Operation.

G cluster_input Input cluster_device OLED Device cluster_output Output Voltage Applied Voltage Injection Charge Injection (Holes and Electrons) Voltage->Injection Transport Charge Transport (HTL and ETL) Injection->Transport Recombination Exciton Formation (in Emissive Layer) Transport->Recombination Emission Radiative Decay (Light Emission) Recombination->Emission Light Light Output (Electroluminescence) Emission->Light

Caption: The fundamental operational principle of an OLED device.

References

Application Notes and Protocols for 2-tert-Butylanthracene in Organic Field-Effect Transistors (OFETs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic Field-Effect Transistors (OFETs) are a cornerstone of next-generation flexible and low-cost electronics. The performance of these devices is intrinsically linked to the properties of the organic semiconductor employed. Anthracene and its derivatives have emerged as promising candidates due to their robust thermal and ambient stability, coupled with tunable electronic properties. This document provides detailed application notes and experimental protocols for the utilization of 2-tert-Butylanthracene as the active semiconductor layer in OFETs. The introduction of a tert-butyl group to the anthracene core can enhance solubility and influence molecular packing, both critical parameters for device performance. These guidelines cover material purification, device fabrication via both solution-shearing and vacuum deposition techniques, and characterization of the resulting OFETs.

Material Properties and Purification

Prior to device fabrication, ensuring the high purity of the this compound is paramount for achieving optimal and reproducible OFET performance. Impurities can act as charge traps, significantly degrading charge carrier mobility.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C₁₈H₁₈
Molecular Weight 234.34 g/mol
Appearance Light yellow powder
Melting Point 145-149 °C
Purity (recommended) >99% (electronics grade)
Protocol 1: Purification of this compound

This protocol describes the purification of commercially available this compound using a temperature gradient sublimation technique.

Materials:

  • This compound (as-received)

  • Three-zone tube furnace

  • Quartz tube with appropriate fittings for vacuum

  • High-vacuum pump (<10⁻⁶ Torr)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Place the as-received this compound powder in the center of the quartz tube.

  • Insert the quartz tube into the three-zone furnace.

  • Evacuate the quartz tube to a high vacuum (<10⁻⁶ Torr).

  • Backfill the tube with an inert gas and repeat the evacuation process three times to remove any residual oxygen and moisture.

  • Under a gentle flow of inert gas, set the temperature profile of the three-zone furnace. The center zone (source) should be heated to a temperature slightly above the sublimation point of this compound (e.g., 160-180 °C), while the outer zones (collection) should be set to a lower temperature gradient (e.g., 120-140 °C and 80-100 °C).

  • Maintain the sublimation process for several hours (e.g., 4-8 hours) or until a sufficient amount of purified material has been collected in the cooler zones.

  • After sublimation is complete, cool the furnace to room temperature under an inert atmosphere.

  • Carefully collect the crystalline, purified this compound from the cooler zones of the quartz tube in an inert atmosphere (e.g., inside a glovebox).

  • Store the purified material in a desiccated, dark environment.

OFET Fabrication

Two common methods for the fabrication of small-molecule OFETs are solution-based deposition and vacuum thermal evaporation. The following protocols detail both approaches for creating a bottom-gate, top-contact OFET architecture.

Protocol 2: Solution-Based Fabrication via Solution Shearing

Solution shearing is a scalable technique that can produce highly crystalline organic semiconductor films. The choice of solvent is critical and should be one in which this compound has moderate solubility.

Materials:

  • Purified this compound

  • Anhydrous organic solvents (e.g., toluene, chlorobenzene, or a co-solvent mixture)

  • Heavily n-doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm)

  • Hexamethyldisilazane (HMDS) for surface treatment

  • Gold (Au) for source and drain electrodes

  • Solution shearing setup with a heated substrate stage and a shearing blade.

Procedure:

  • Substrate Preparation:

    • Clean the Si/SiO₂ substrates by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with an oxygen plasma for 5 minutes to create a hydrophilic surface.

    • Immediately transfer the substrates to a vacuum chamber and deposit a layer of HMDS via vapor deposition to create a hydrophobic surface, which improves the molecular ordering of the organic semiconductor.

  • Semiconductor Solution Preparation:

    • Prepare a solution of this compound in a chosen anhydrous solvent (e.g., 0.5-1.0 wt% in toluene).

    • Gently heat and stir the solution in an inert atmosphere to ensure complete dissolution.

  • Solution Shearing:

    • Preheat the Si/SiO₂ substrate on the shearing stage to a specific temperature (e.g., 60-80 °C).

    • Dispense a small volume of the this compound solution at the edge of the substrate.

    • Bring the shearing blade into contact with the substrate at a small angle.

    • Move the blade across the substrate at a constant, slow speed (e.g., 0.1-1.0 mm/s) to deposit a uniform thin film.

    • Anneal the film on the hot stage for a few minutes to remove any residual solvent.

  • Electrode Deposition:

    • Using a shadow mask, thermally evaporate Gold (Au) source and drain electrodes (e.g., 50 nm thickness) onto the organic semiconductor layer. The channel length (L) and width (W) are defined by the mask.

Protocol 3: Vacuum Deposition Fabrication

Vacuum thermal evaporation is a high-purity deposition method that allows for precise control over film thickness.

Materials:

  • Purified this compound

  • Heavily n-doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm)

  • Hexamethyldisilazane (HMDS)

  • Gold (Au) for source and drain electrodes

  • High-vacuum thermal evaporator system (<10⁻⁶ Torr)

  • Quartz crystal microbalance (QCM) for thickness monitoring.

Procedure:

  • Substrate Preparation:

    • Follow the same substrate cleaning and HMDS treatment procedure as in Protocol 2.

  • Semiconductor Deposition:

    • Place the cleaned substrates and a crucible containing the purified this compound into the thermal evaporator.

    • Evacuate the chamber to a high vacuum (<10⁻⁶ Torr).

    • Heat the substrate to a desired temperature (e.g., 60-90 °C) to promote crystalline film growth.

    • Slowly heat the crucible containing the this compound until it begins to sublimate.

    • Deposit a thin film of this compound (e.g., 30-50 nm) at a controlled deposition rate (e.g., 0.1-0.5 Å/s), monitored by a QCM.

  • Electrode Deposition:

    • Without breaking the vacuum, allow the substrates to cool down.

    • Deposit the Gold (Au) source and drain electrodes through a shadow mask as described in Protocol 2.

Device Characterization

The performance of the fabricated OFETs can be evaluated by measuring their electrical characteristics.

Equipment:

  • Semiconductor parameter analyzer

  • Probe station in an inert atmosphere (glovebox)

Procedure:

  • Place the fabricated OFET device on the probe station stage.

  • Contact the source, drain, and gate electrodes with the probe tips.

  • Measure the output characteristics (Drain Current, ID vs. Drain-Source Voltage, VDS) at various Gate-Source Voltages (VGS).

  • Measure the transfer characteristics (ID vs. VGS) at a constant VDS in the saturation regime.

Data Analysis: From the transfer characteristics in the saturation regime, the field-effect mobility (μ) and the threshold voltage (Vth) can be calculated using the following equation:

ID = (μ * Ci * W) / (2 * L) * (VGS - Vth)²

Where:

  • ID is the drain current

  • μ is the charge carrier mobility

  • Ci is the capacitance per unit area of the gate dielectric

  • W is the channel width

  • L is the channel length

  • VGS is the gate-source voltage

  • Vth is the threshold voltage

The on/off ratio is calculated as the ratio of the maximum drain current (on-state) to the minimum drain current (off-state).

Table 2: Expected Performance Parameters for this compound OFETs

ParameterExpected RangeUnitNotes
Field-Effect Mobility (μ) 0.1 - 2.0cm²/VsHighly dependent on fabrication method and processing conditions.
On/Off Current Ratio (Ion/Ioff) 10⁵ - 10⁷-Indicates the switching capability of the transistor.
Threshold Voltage (Vth) 0 to -20VThe gate voltage required to turn the transistor on.

Visualizations

OFET_Fabrication_Workflow cluster_solution Solution-Based Fabrication cluster_vacuum Vacuum Deposition sol_prep Prepare 2-tBu-Anthracene Solution sol_shear Solution Shearing sol_prep->sol_shear sub_prep_sol Substrate Cleaning & HMDS Treatment sub_prep_sol->sol_shear sol_anneal Solvent Annealing sol_shear->sol_anneal sol_electrode Electrode Deposition sol_anneal->sol_electrode vac_prep Substrate Cleaning & HMDS Treatment vac_dep Vacuum Deposition of Semiconductor vac_prep->vac_dep vac_electrode Electrode Deposition vac_dep->vac_electrode

Caption: OFET Fabrication Workflows.

OFET_Structure Substrate Si Substrate (Gate) Dielectric SiO₂ Dielectric Substrate->Dielectric Semiconductor This compound Dielectric->Semiconductor Source Source (Au) Drain Drain (Au) Semiconductor->Source Semiconductor->Drain

Caption: Bottom-Gate, Top-Contact OFET.

Application Notes and Protocol for Thin-Film Deposition of 2-tert-Butylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Butylanthracene is an organic semiconductor material belonging to the family of anthracene derivatives.[1][2] Anthracene and its derivatives are of significant interest in the field of organic electronics due to their potential applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The planar structure of the anthracene core facilitates strong intermolecular interactions, which are crucial for efficient charge transport. The introduction of a tert-butyl group can influence the molecular packing and solubility of the material, potentially leading to improved thin-film morphology and device performance.

These application notes provide a detailed protocol for the deposition of high-quality thin films of this compound using thermal evaporation, a widely used technique for organic small molecules.[3][4] The protocol covers material purification, substrate preparation, deposition parameters, and film characterization, aiming to enable researchers to produce consistent and reliable thin films for various electronic and optoelectronic applications.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Chemical Formula C₁₈H₁₈[1][2]
Molecular Weight 234.34 g/mol [1][2]
Appearance Light yellow powder/solid[5]
Melting Point 145 - 149 °C[5]
Purity (typical) 98%+[6]

Table 2: Recommended Parameters for Thermal Evaporation of this compound

ParameterRecommended ValueNotes
Base Pressure < 5 x 10⁻⁶ mbarA high vacuum is necessary to prevent contamination and degradation of the organic material.[3]
Deposition Pressure 1 x 10⁻⁵ - 5 x 10⁻⁶ mbar
Source (Crucible) Temperature 130 - 160 °C (estimated)This is an estimated range below the melting point to achieve a suitable sublimation rate. Gradual heating is crucial to prevent powder ejection.[3][7]
Substrate Si/SiO₂, Glass, Quartz, ITO-coated glassThe choice of substrate depends on the final application.
Substrate Temperature Room Temperature to 100 °CSubstrate temperature can significantly influence film morphology and crystallinity.
Deposition Rate 0.1 - 1 Å/sA slow deposition rate generally leads to more ordered films.
Final Film Thickness 20 - 100 nmDependent on the specific application.
Source-to-Substrate Distance 15 - 30 cm

Experimental Protocols

Material Purification

For optimal performance in electronic devices, commercially available this compound may require further purification to remove impurities that can act as charge traps. Gradient sublimation is a highly effective method for purifying small organic molecules.

Methodology:

  • Place the as-received this compound powder in a quartz tube.

  • Insert the quartz tube into a tube furnace with a multi-zone temperature gradient.

  • Evacuate the tube to a high vacuum (< 10⁻⁵ mbar).

  • Slowly heat the end of the tube containing the material to a temperature slightly below its melting point.

  • Impurities with different sublimation temperatures will deposit at different zones along the cooler parts of the tube.

  • Collect the purified crystalline this compound from the appropriate zone.

Substrate Preparation

Proper substrate cleaning is critical for achieving high-quality thin films with good adhesion and uniformity.[8][9]

Methodology for Si/SiO₂ or Glass Substrates:

  • Place the substrates in a substrate holder.

  • Perform sequential ultrasonic cleaning in the following solvents for 15 minutes each:

    • Detergent solution (e.g., Hellmanex III)[9]

    • Deionized (DI) water

    • Acetone

    • Isopropyl alcohol (IPA)[8][9]

  • After each sonication step, thoroughly rinse the substrates with DI water.[9]

  • Dry the substrates with a stream of high-purity nitrogen gas.[9]

  • Optional but recommended: Treat the substrates with UV-ozone for 15 minutes immediately before loading into the deposition chamber to remove any remaining organic residues and improve surface energy.[10]

  • Immediately transfer the cleaned substrates into the vacuum chamber to minimize re-contamination.[8]

Thin-Film Deposition by Thermal Evaporation

Thermal evaporation is a physical vapor deposition (PVD) technique suitable for organic materials with relatively low evaporation temperatures.[3]

Methodology:

  • Load the purified this compound powder into a suitable evaporation source, such as a quartz or tantalum crucible.

  • Mount the cleaned substrates onto the substrate holder in the vacuum chamber.

  • Evacuate the chamber to a base pressure of < 5 x 10⁻⁶ mbar.[3]

  • If a specific substrate temperature is desired, heat the substrate holder to the setpoint and allow it to stabilize.

  • Slowly increase the current to the evaporation source to gradually heat the this compound. A slow ramp rate is crucial to prevent the powder from "popping" and creating a messy deposition.[7]

  • Monitor the deposition rate using a quartz crystal microbalance (QCM). Adjust the source temperature to achieve the desired deposition rate (e.g., 0.5 Å/s).

  • Once the deposition rate is stable, open the shutter to begin depositing the thin film onto the substrates.

  • Continue the deposition until the desired film thickness is reached, as monitored by the QCM.

  • Close the shutter and slowly ramp down the power to the evaporation source.

  • Allow the substrates to cool to room temperature before venting the chamber with an inert gas like nitrogen.

Film Characterization

After deposition, the thin films should be characterized to determine their properties.

Recommended Characterization Techniques:

  • Atomic Force Microscopy (AFM): To analyze the surface morphology, roughness, and grain size of the thin film.

  • X-ray Diffraction (XRD): To determine the crystallinity and molecular orientation within the film.

  • UV-Vis Spectroscopy: To investigate the optical absorption properties and determine the optical bandgap.

  • Photoluminescence (PL) Spectroscopy: To study the emission properties of the film.

  • Ellipsometry: For precise measurement of film thickness and refractive index.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_deposition Deposition cluster_characterization Characterization material_purification Material Purification (Gradient Sublimation) substrate_cleaning Substrate Cleaning (Ultrasonic Baths & UV-Ozone) load_chamber Load Material & Substrates substrate_cleaning->load_chamber pump_down Pump Down to High Vacuum (< 5x10⁻⁶ mbar) load_chamber->pump_down heat_source Heat Source & Stabilize Rate (0.1 - 1 Å/s) pump_down->heat_source deposit_film Deposit Thin Film heat_source->deposit_film afm AFM (Morphology) deposit_film->afm xrd XRD (Crystallinity) afm->xrd uv_vis UV-Vis (Optical Properties) xrd->uv_vis characterization_end Film Analysis Complete uv_vis->characterization_end

Caption: Experimental workflow for this compound thin-film deposition.

Safety Precautions

Handle this compound with appropriate safety measures in a well-ventilated area or fume hood.[5][11]

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[5][11]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[5][11][12] Wash hands thoroughly after handling.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from oxidizing agents.[5]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Disclaimer: This protocol is intended as a guideline. Optimal deposition parameters may vary depending on the specific equipment and desired film properties. It is recommended to perform a series of depositions to optimize the parameters for your specific setup.

References

Application Notes and Protocols for the Incorporation of 2-tert-Butylanthracene into Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of 2-tert-Butylanthracene, a fluorescent aromatic compound, into various polymer matrices. The protocols detailed below are designed to be adaptable for a range of research and development applications, from fundamental materials science to the development of advanced drug delivery systems.

Introduction

This compound is a derivative of anthracene, a well-known polycyclic aromatic hydrocarbon with characteristic blue fluorescence. The bulky tert-butyl group can enhance solubility in organic solvents and influence the photophysical properties by sterically hindering intermolecular interactions that can lead to fluorescence quenching. Incorporating this molecule into polymer matrices allows for the development of materials with tailored optical and mechanical properties. Potential applications include fluorescent sensors, organic light-emitting diodes (OLEDs), and tagged carriers for drug delivery and diagnostics.

This document outlines three primary methods for incorporating this compound into polymer matrices:

  • Copolymerization: Covalent incorporation of a functionalized this compound monomer into a polymer chain.

  • Polymer Blending: Physical mixing of this compound with a host polymer.

  • Grafting: Covalent attachment of this compound derivatives onto an existing polymer backbone.

Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₈H₁₈[1]
Molecular Weight 234.34 g/mol
Appearance Solid
Melting Point 64-66 °C[2]
Boiling Point 61-66 °C at 10 mmHg[2]
Solubility Soluble in many organic solvents such as toluene, THF, and chloroform.

Method 1: Copolymerization

Copolymerization offers a robust method for permanently incorporating this compound into a polymer backbone, ensuring long-term stability and preventing leaching of the fluorescent molecule. This method requires the synthesis of a polymerizable derivative of this compound, such as 2-tert-Butyl-9-vinylanthracene.

Synthesis of 2-tert-Butyl-9-vinylanthracene Monomer

A plausible synthetic route to 2-tert-Butyl-9-vinylanthracene is via a Heck coupling reaction between a brominated this compound and a vinyl source.[3][4][5][6]

Workflow for Monomer Synthesis:

cluster_synthesis Monomer Synthesis Workflow 2_tBu_Anthracene This compound Bromination Bromination (e.g., NBS, DMF) 2_tBu_Anthracene->Bromination Step 1 2_tBu_9_Br_Anthracene 2-tert-Butyl-9-bromoanthracene Bromination->2_tBu_9_Br_Anthracene Heck_Coupling Heck Coupling (e.g., Ethylene, Pd(OAc)₂, P(t-Bu)₃, Base) 2_tBu_9_Br_Anthracene->Heck_Coupling Step 2 Monomer 2-tert-Butyl-9-vinylanthracene Heck_Coupling->Monomer cluster_copolymerization Copolymerization Workflow Monomers 2-tert-Butyl-9-vinylanthracene + Styrene Polymerization Free Radical Polymerization (e.g., 70°C, 24h, N₂ atm) Monomers->Polymerization Initiator Initiator (AIBN) Initiator->Polymerization Solvent Solvent (Toluene) Solvent->Polymerization Precipitation Precipitation (e.g., Methanol) Polymerization->Precipitation Purification Purification (Reprecipitation) Precipitation->Purification Copolymer Poly(styrene-co-2-tert-butyl-9-vinylanthracene) Purification->Copolymer cluster_solution_blending Solution Blending Workflow Polymer Polystyrene Dissolution Dissolution & Mixing Polymer->Dissolution Molecule This compound Molecule->Dissolution Solvent Solvent (Toluene) Solvent->Dissolution Casting Solvent Casting Dissolution->Casting Drying Drying under Vacuum Casting->Drying Blend_Film Polymer Blend Film Drying->Blend_Film cluster_grafting Grafting Workflow Polymer Poly(styrene-co-maleic anhydride) Reaction Grafting Reaction (e.g., Room Temp, 12h) Polymer->Reaction Molecule Amino-functionalized This compound Molecule->Reaction Solvent Solvent (DMF) Solvent->Reaction Purification Purification (Precipitation) Reaction->Purification Grafted_Polymer Grafted Copolymer Purification->Grafted_Polymer

References

Application Notes and Protocols for Suzuki Coupling Reactions in the Functionalization of 2-tert-Butylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of 2-tert-Butylanthracene via Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of complex organic molecules, including those with potential applications in materials science and as pharmaceutical intermediates.[1][2][3] The protocols outlined below are based on established methodologies for Suzuki coupling of aryl halides and can be adapted for the specific substrate, this compound.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organic halide or triflate.[3][4] This reaction is favored in synthetic chemistry due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[1][3] The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[1][5]

Application in Anthracene Chemistry

The functionalization of anthracene derivatives is of significant interest for the development of novel organic light-emitting diodes (OLEDs) and other advanced materials.[2] Suzuki coupling has been successfully employed for the synthesis of diversely substituted anthracene-based emitters.[2][6] While direct protocols for this compound are not extensively detailed in the provided literature, the principles from the successful coupling of other substituted anthracenes, such as 9,10-dibromoanthracene, can be effectively applied.[2] The tert-Butyl group at the 2-position is expected to influence the electronic properties and solubility of the resulting coupled products.

Experimental Workflow

The general workflow for the Suzuki coupling reaction of a halogenated this compound with a boronic acid is depicted below. This process involves the careful selection of catalyst, base, and solvent to optimize the reaction yield and purity of the final product.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide, Boronic Acid, Base, Catalyst, and Ligand vessel Place in anOven-Dried Reaction Vessel reagents->vessel atmosphere Evacuate and Backfill with Inert Gas (e.g., Argon) vessel->atmosphere solvent Add Degassed Solvent atmosphere->solvent heat Heat to Desired Temperature (e.g., 80-100 °C) solvent->heat stir Stir for Required Time (12-24h) heat->stir monitor Monitor Progress (TLC, GC-MS) stir->monitor cool Cool to Room Temperature monitor->cool extract Dilute with Organic Solvent and Wash with Water/Brine cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Chromatography dry->purify

Figure 1: General experimental workflow for the Suzuki coupling reaction of this compound derivatives.

Key Reaction Parameters and Data

The selection of the catalyst, base, and solvent system is critical for the success of the Suzuki coupling reaction. The following table summarizes common conditions used for the Suzuki coupling of aryl halides, which can serve as a starting point for the optimization of reactions with this compound derivatives.

ParameterReagents/ConditionsTypical Concentration/AmountNotes
Aryl Halide 2-Bromo-tert-butylanthracene1.0 equivThe reactivity of the halide follows the trend I > Br > Cl.[4]
Boronic Acid/Ester Arylboronic acid or pinacol ester1.1 - 1.5 equivA slight excess is typically used to ensure complete consumption of the aryl halide.[3]
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃0.5 - 5 mol%Catalyst loading should be optimized for each specific reaction.[7][8]
Ligand SPhos, XPhos, PPh₃, P(t-Bu)₃1 - 10 mol%The choice of ligand is crucial for catalyst stability and reactivity.[1][7]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, NaOH2.0 - 3.0 equivThe base is essential for the transmetalation step.[1][4][7]
Solvent Toluene, Dioxane, THF, DMFAnhydrous and degassedSolvent choice can significantly impact reaction rate and yield.[4]
Temperature Room Temperature to 120 °C-Higher temperatures are often required for less reactive halides.[3]
Reaction Time 1 - 24 hours-Reaction progress should be monitored by TLC or GC-MS.[3]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a hypothetical 2-bromo-tert-butylanthracene with an arylboronic acid.

Materials:

  • 2-Bromo-tert-butylanthracene (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • Anhydrous toluene (10 mL)

  • Degassed water (optional, for certain systems)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-tert-butylanthracene (1.0 equiv), the arylboronic acid (1.2 equiv), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (3.0 equiv).[1]

  • Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Add degassed anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired functionalized this compound.

Catalytic Cycle of Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling reaction is a well-established catalytic cycle involving palladium(0) and palladium(II) species.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)-R(L₂) transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 arr Ar-R reductive_elimination->arr arx Ar-X arx->oxidative_addition rbory2 R-B(OR)₂ rbory2->transmetalation base Base base->transmetalation

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

Low yields in Suzuki coupling reactions can often be attributed to several factors, including catalyst deactivation, incomplete reaction, or the formation of side products such as homocoupled species.[9] If low yields are observed, consider the following optimization strategies:

  • Vary the Catalyst and Ligand: Some catalyst-ligand combinations are more effective for specific substrates.[8] Experiment with different phosphine ligands (e.g., XPhos, P(t-Bu)₃) or consider using a pre-formed palladium catalyst complex.

  • Screen Different Bases and Solvents: The choice of base and solvent can significantly influence the reaction rate and yield.[8][9] A stronger base or a different solvent system may be beneficial.

  • Ensure Inert Atmosphere: Rigorous exclusion of oxygen is crucial to prevent catalyst oxidation and homocoupling of the boronic acid.[5] Ensure proper degassing of solvents and use of an inert atmosphere.

  • Adjust the Temperature: Some reactions may require higher temperatures to proceed at a reasonable rate, while others may benefit from lower temperatures to minimize side reactions.

By carefully considering these parameters and following the detailed protocols, researchers can successfully employ Suzuki coupling reactions for the efficient functionalization of this compound, paving the way for the development of novel materials and pharmaceutical compounds.

References

Application Notes and Protocols for Diels-Alder Reactions Involving 2-tert-Butylanthracene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for Diels-Alder reactions involving 2-tert-butylanthracene and its derivatives. The information is intended to guide researchers in the synthesis and application of the resulting cycloadducts, which have potential uses in drug development and materials science.

Introduction to Diels-Alder Reactions of Anthracene Derivatives

The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1] Anthracene and its derivatives serve as the diene component, reacting with various dienophiles. The reaction with anthracene typically occurs across the 9 and 10 positions of the central aromatic ring. The substitution on the anthracene core, such as the presence of a tert-butyl group, can influence the reactivity and regioselectivity of the reaction.

The resulting Diels-Alder adducts of anthracenes have found applications in various fields. For instance, they are utilized in the development of novel biomaterials and drug delivery systems.[2] The reversible nature of the Diels-Alder reaction under certain conditions makes it particularly interesting for creating stimuli-responsive materials for targeted drug release.

General Reaction Mechanism

The Diels-Alder reaction is a concerted process involving a cyclic transition state. In the case of this compound, the central ring acts as the diene, reacting with a dienophile to form a stable cycloadduct.

Caption: General mechanism of the Diels-Alder reaction.

Experimental Protocols

While specific experimental data for the Diels-Alder reaction of this compound is not extensively reported in publicly available literature, a general protocol based on the well-established reaction of unsubstituted anthracene with common dienophiles can be adapted. Researchers should perform small-scale trials to optimize the reaction conditions for this compound and its derivatives.

General Protocol for the Diels-Alder Reaction of Anthracene Derivatives with Maleic Anhydride

This protocol is adapted from standard procedures for the reaction of anthracene with maleic anhydride and serves as a starting point for this compound.[3][4]

Materials:

  • This compound

  • Maleic Anhydride

  • Xylene (anhydrous)

  • Round-bottom flask (e.g., 50 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Reactant Setup: In a clean, dry round-bottom flask, combine this compound (1.0 equivalent) and maleic anhydride (1.0 - 1.2 equivalents).

  • Solvent Addition: Add a minimal amount of anhydrous xylene to the flask to facilitate stirring and reflux.

  • Reaction Setup: Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 140 °C for xylene) with vigorous stirring. The reaction progress can be monitored by observing the disappearance of the characteristic fluorescence of the anthracene derivative under UV light. The reaction is typically refluxed for 30 minutes to 2 hours.[3]

  • Cooling and Crystallization: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Subsequently, cool the flask in an ice bath to promote crystallization of the product.

  • Isolation of Product: Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold xylene or another suitable solvent (e.g., hexane) to remove any unreacted starting materials.

  • Drying: Dry the product in a vacuum oven or air-dry to a constant weight.

  • Characterization: Characterize the product by determining its melting point, and obtaining ¹H NMR, ¹³C NMR, and IR spectra.

Quantitative Data

Due to the limited availability of specific data for this compound in the surveyed literature, the following table provides representative data for the reaction of unsubstituted anthracene with maleic anhydride to serve as a benchmark. Researchers should generate their own data for substituted derivatives.

DieneDienophileSolventReaction Time (reflux)Yield (%)Melting Point (°C)Reference
AnthraceneMaleic AnhydrideXylene30 min~90%262-264[4]
AnthraceneMaleic Anhydride(neat)15 minHigh261-262

Applications in Drug Development and Materials Science

The Diels-Alder adducts of anthracene derivatives are valuable scaffolds in medicinal chemistry and materials science.

  • Drug Delivery: The reversible nature of some Diels-Alder reactions allows for the design of drug delivery systems where a therapeutic agent is attached to a carrier molecule via a Diels-Alder adduct. The drug can then be released at a specific target site through a retro-Diels-Alder reaction triggered by local stimuli such as temperature or pH.

  • Biomaterials: Anthracene-based Diels-Alder adducts can be incorporated into polymers to create self-healing materials or hydrogels for tissue engineering applications.

  • Organic Electronics: The rigid, three-dimensional structure of these adducts makes them interesting candidates for the development of new organic electronic materials.

Caption: Potential applications of the synthesized compounds.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and characterization of Diels-Alder adducts of this compound.

Experimental_Workflow Reactants 1. Weigh Reactants (this compound & Dienophile) Setup 2. Assemble Reflux Apparatus Reactants->Setup Reaction 3. Heat to Reflux Setup->Reaction Cooling 4. Cool to Room Temperature & then in Ice Bath Reaction->Cooling Filtration 5. Vacuum Filtration Cooling->Filtration Washing 6. Wash with Cold Solvent Filtration->Washing Drying 7. Dry the Product Washing->Drying Characterization 8. Characterize Product (MP, NMR, IR) Drying->Characterization

Caption: General experimental workflow for the synthesis.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Xylene is flammable and an irritant; handle with care.

  • Maleic anhydride is corrosive and toxic; avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Analytical techniques for quantifying 2-tert-Butylanthracene in a mixture

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Quantification of 2-tert-Butylanthracene in a Mixture

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a polycyclic aromatic hydrocarbon (PAH) derivative. Accurate and sensitive quantification of this compound in various mixtures is crucial for a range of applications, from environmental monitoring to quality control in chemical synthesis. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), two common and reliable analytical techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the separation and quantification of non-volatile or thermally labile compounds like this compound. The method relies on the differential partitioning of the analyte between a stationary phase (e.g., C18 column) and a liquid mobile phase. Detection is achieved by measuring the absorbance of UV light by the analyte at a specific wavelength.

Experimental Protocol: HPLC-UV

1.1.1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol, HPLC grade

  • Sample diluent: Acetonitrile/Water (50:50, v/v)

1.1.2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

1.1.3. Preparation of Standards and Samples

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the sample diluent.

  • Sample Preparation: Dissolve the mixture containing this compound in the sample diluent to achieve a concentration within the calibration range. If necessary, filter the sample through a 0.45 µm syringe filter before injection.

1.1.4. HPLC Conditions

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-15 min: 70-100% B

    • 15-17 min: 100% B

    • 17-18 min: 100-70% B

    • 18-20 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 254 nm

Data Presentation: HPLC-UV

Table 1: Calibration Data for this compound by HPLC-UV

Concentration (µg/mL)Peak Area
115,234
576,170
10151,980
25380,500
50759,800
1001,525,100
Correlation Coefficient (r²) 0.9998

Table 2: Quantification of this compound in a Sample Mixture by HPLC-UV

Sample IDPeak AreaCalculated Concentration (µg/mL)
Sample A452,18029.65
Sample B18,3451.20

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System prep->hplc Injection separation C18 Reverse-Phase Separation hplc->separation detection UV Detection (254 nm) separation->detection data Data Acquisition & Processing detection->data quant Quantification data->quant

Caption: Workflow for the quantification of this compound using HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for both quantification and structural confirmation of this compound.

Experimental Protocol: GC-MS

2.1.1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Dichloromethane (DCM), GC grade

  • Helium (carrier gas), ultra-high purity

2.1.2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

2.1.3. Preparation of Standards and Samples

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of dichloromethane.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by serial dilution of the stock solution with dichloromethane.

  • Sample Preparation: Dilute the sample mixture with dichloromethane to a concentration within the calibration range.

2.1.4. GC-MS Conditions

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 min at 300 °C

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Quantifier Ion: m/z 234

  • Qualifier Ions: m/z 219, 189

Data Presentation: GC-MS

Table 3: Calibration Data for this compound by GC-MS (SIM Mode)

Concentration (µg/mL)Peak Area (m/z 234)
0.18,950
0.545,100
190,500
5448,900
10901,200
201,810,500
Correlation Coefficient (r²) 0.9999

Table 4: Quantification of this compound in a Sample Mixture by GC-MS

Sample IDPeak Area (m/z 234)Calculated Concentration (µg/mL)
Sample C315,6803.50
Sample D9,8700.11

Workflow Diagram: GC-MS Analysis

GCMS_Workflow prep Sample & Standard Preparation gc Gas Chromatograph prep->gc Injection separation Capillary Column Separation gc->separation ionization Electron Ionization (EI) separation->ionization ms Mass Spectrometer (SIM Mode) ionization->ms data Data Acquisition & Processing ms->data quant Quantification data->quant

Caption: Workflow for the quantification of this compound using GC-MS.

General Analytical Workflow

The overall process for quantifying this compound in a mixture follows a logical sequence from sample receipt to final reporting. This can be visualized as a general workflow applicable to both HPLC-UV and GC-MS.

General_Workflow sample Receive Sample Mixture prep Sample Preparation (Dilution, Filtration) sample->prep method Analytical Method Selection (HPLC or GC-MS) prep->method analysis Instrumental Analysis method->analysis data Data Processing & Calibration analysis->data report Generate Report data->report

Caption: General workflow for the analysis of this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-tert-Butylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-tert-Butylanthracene synthesis. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common method for synthesizing this compound is through the Friedel-Crafts alkylation of anthracene with a tert-butylating agent, such as tert-butanol or tert-butyl chloride, in the presence of a Lewis acid or a strong protic acid catalyst.

Q2: What are the main products and byproducts of this reaction?

The primary product is this compound. However, the reaction can also yield other isomers, such as 1-tert-Butylanthracene and 9-tert-Butylanthracene, although the 2-isomer is generally favored. The most significant byproducts are di-substituted anthracenes, primarily 2,6-di-tert-Butylanthracene and 2,7-di-tert-Butylanthracene.[1] The formation of these byproducts is a key challenge in optimizing the yield of the desired mono-substituted product.

Q3: How does the choice of catalyst influence the product distribution?

The choice of catalyst significantly impacts the regioselectivity and the extent of di-substitution. Lewis acids like aluminum chloride (AlCl₃) and titanium tetrachloride (TiCl₄), or strong protic acids like trifluoroacetic acid (CF₃COOH), can be used.[1] For instance, the ratio of di-substituted isomers can be influenced by the catalyst, with aluminum chloride leading to a different isomer ratio compared to a combination of trifluoroacetic acid and titanium tetrachloride.[1]

Q4: What are the critical parameters to control for maximizing the yield of this compound?

Several parameters are crucial for maximizing the yield of the desired product and minimizing byproduct formation. These include:

  • Molar ratio of reactants: A careful balance between anthracene and the tert-butylating agent is necessary to control the extent of substitution.

  • Choice and amount of catalyst: The catalyst type and concentration affect the reaction rate and selectivity.

  • Reaction temperature: Temperature influences the reaction kinetics and can affect the isomer distribution and the formation of byproducts.

  • Reaction time: Sufficient time is needed for the reaction to proceed to completion, but prolonged reaction times can lead to increased byproduct formation.

  • Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction outcome.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of this compound Inactive catalyst (e.g., hydrated Lewis acid).Ensure the Lewis acid is anhydrous. Handle hygroscopic catalysts under an inert atmosphere.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for byproduct formation.
Insufficient reaction time.Increase the reaction time and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
High yield of di-tert-Butylanthracene byproducts High molar ratio of tert-butylating agent to anthracene.Reduce the molar ratio of the tert-butylating agent. A 1:1 ratio or a slight excess of anthracene is often a good starting point.
High catalyst concentration.Decrease the amount of catalyst used.
High reaction temperature or prolonged reaction time.Lower the reaction temperature and/or reduce the reaction time.
Formation of undesired isomers (e.g., 1- or 9-tert-Butylanthracene) Reaction conditions favoring kinetic control.The formation of this compound is often thermodynamically favored. Allowing the reaction to reach equilibrium at a suitable temperature may increase the proportion of the desired 2-isomer. Isomerization of other isomers to the 2-position can sometimes be achieved under specific acidic conditions.
Dark-colored reaction mixture or tar formation Reaction temperature is too high.Maintain a controlled and lower reaction temperature.
Presence of impurities in starting materials.Use purified anthracene and high-purity tert-butylating agent and solvent.
Difficulties in product purification Similar polarities of this compound and di-tert-butylated byproducts.Utilize column chromatography with a suitable solvent system (e.g., hexane or a hexane/dichloromethane mixture) for separation. Recrystallization from a suitable solvent (e.g., ethanol or isopropanol) can also be effective for purification.

Data Presentation

Table 1: Influence of Catalyst on the Isomer Ratio of Di-tert-Butylanthracene Byproducts

CatalystRatio of 2,6-di-tert-Butylanthracene : 2,7-di-tert-Butylanthracene
Trifluoroacetic acid and Titanium tetrachloride~75 : 25[1]
Aluminum chloride~50 : 50[1]

Note: This data is based on the alkylation of this compound, indicating the subsequent substitution pattern.

Experimental Protocols

Key Experiment: Friedel-Crafts Alkylation of Anthracene with tert-Butanol

This protocol provides a general procedure for the synthesis of this compound. Researchers should optimize the specific conditions based on their experimental setup and desired outcomes.

Materials:

  • Anthracene

  • tert-Butanol

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hexane

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve anthracene in anhydrous dichloromethane.

  • Catalyst Addition: Cool the solution in an ice bath and slowly add anhydrous aluminum chloride in portions.

  • Addition of Alkylating Agent: Dissolve tert-butanol in anhydrous dichloromethane and add it dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours). Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.

    • Separate the organic layer using a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using hexane as the eluent to separate the mono- and di-substituted products.

    • Further purify the collected fractions containing this compound by recrystallization from ethanol.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Dissolve Anthracene in CH₂Cl₂ B 2. Add Anhydrous AlCl₃ at 0-5°C A->B C 3. Add tert-Butanol solution dropwise B->C D 4. Stir at Room Temperature C->D E 5. Quench with Ice/HCl D->E F 6. Separate Organic Layer E->F G 7. Wash with HCl, H₂O, NaHCO₃, Brine F->G H 8. Dry with Na₂SO₄ G->H I 9. Solvent Evaporation H->I J 10. Column Chromatography (Silica, Hexane) I->J K 11. Recrystallization (Ethanol) J->K L This compound (Final Product) K->L

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield of This compound Q1 High amount of di-substituted byproducts? Start->Q1 A1_Yes Reduce tert-butanol ratio Decrease catalyst amount Lower reaction temperature Q1->A1_Yes Yes Q2 Unreacted Anthracene present? Q1->Q2 No A_End Optimized Yield A1_Yes->A_End A2_Yes Increase reaction time Check catalyst activity Slightly increase temperature Q2->A2_Yes Yes A_Other Investigate other issues (e.g., solvent, impurities) Q2->A_Other No A2_Yes->A_End A_Other->A_End

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Prevention of 2-tert-Butylanthracene Photodimerization in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent the photodimerization of 2-tert-Butylanthracene in solution.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound and exposure to light.

Issue 1: I am observing a rapid decrease in the fluorescence of my this compound solution and/or the formation of a precipitate during my experiment.

  • Question: What is causing the loss of fluorescence and the appearance of a solid in my this compound solution upon light exposure?

  • Answer: This is a classic indication of photodimerization. Upon exposure to UV or even strong visible light, two molecules of this compound can undergo a [4+4] cycloaddition to form a non-fluorescent dimer.[1] This dimer often has lower solubility than the monomer, leading to precipitation, especially at higher concentrations.[1]

Troubleshooting Workflow:

Troubleshooting Photodimerization start Problem: Loss of Fluorescence / Precipitate check_concentration Step 1: Verify Concentration Is it too high? start->check_concentration dilute Action: Dilute the Solution (e.g., < 10⁻⁴ M) check_concentration->dilute Yes concentration_ok Concentration is already low or dilution is not feasible check_concentration->concentration_ok No monitor Step 5: Monitor with UV-Vis Confirm prevention of dimerization dilute->monitor check_solvent Step 2: Evaluate Solvent Could the solvent promote dimerization? concentration_ok->check_solvent change_solvent Action: Change Solvent (e.g., to a more viscous or different polarity solvent) check_solvent->change_solvent Yes solvent_ok Solvent change is not an option or ineffective check_solvent->solvent_ok No change_solvent->monitor check_oxygen Step 3: Consider Oxygen Presence Is the solution deoxygenated? solvent_ok->check_oxygen deoxygenate Action: Deoxygenate the Solution (e.g., N₂ or Ar bubbling) check_oxygen->deoxygenate No oxygen_effect_considered Deoxygenation is not helping or is not the primary issue check_oxygen->oxygen_effect_considered Yes deoxygenate->monitor use_quencher Step 4: Employ a Triplet Quencher Is a triplet pathway possible? oxygen_effect_considered->use_quencher add_quencher Action: Add a Triplet Quencher (e.g., Cyclooctatetraene) use_quencher->add_quencher add_quencher->monitor quencher_added Quencher added

Caption: Troubleshooting workflow for preventing photodimerization.

Frequently Asked Questions (FAQs)

Q1: What is photodimerization and why is it a concern for this compound?

A1: Photodimerization is a photochemical reaction where two molecules of an anthracene derivative, upon absorbing light, join together to form a dimer through a [4+4] cycloaddition.[1] While the tert-butyl group at the 2-position provides some steric hindrance, it does not completely prevent this reaction. This process is problematic because it leads to a loss of the characteristic fluorescence of the anthracene core, alters the chemical structure of your compound, and can cause the formation of insoluble products that interfere with experiments.[1]

Q2: What is the primary mechanism of photodimerization for anthracene derivatives?

A2: The photodimerization of most anthracene derivatives primarily occurs from the excited singlet state (S₁).[1] After a molecule absorbs a photon and is promoted to the S₁ state, it can interact with a ground-state molecule to form an intermediate called an excimer, which then converts to the stable dimer.[1] In some cases, particularly in dilute solutions, a pathway involving the triplet state (T₁) can also contribute to dimerization.[1]

Q3: How does the concentration of this compound affect the rate of photodimerization?

A3: The concentration is a critical factor. Higher concentrations increase the likelihood of two molecules encountering each other while one is in the excited state, thus accelerating the rate of photodimerization.[1] Working at lower concentrations (e.g., below 10⁻⁴ M) can significantly reduce the probability of this bimolecular reaction.

Q4: Can the choice of solvent help in preventing photodimerization?

A4: Yes, the solvent can influence the rate of photodimerization. Solvents with higher viscosity can slow down the diffusion of molecules, thereby reducing the frequency of encounters between an excited molecule and a ground-state molecule. The polarity of the solvent can also play a role in the stability of the excimer intermediate.

Q5: What is the role of oxygen in the photodimerization process?

A5: Oxygen can have a complex role. It is an efficient quencher of triplet states, so if a triplet pathway is involved, the presence of oxygen could potentially reduce dimerization.[2] However, oxygen can also lead to photooxidation of the anthracene ring, forming endoperoxides, which is another degradation pathway to be aware of.[3] Therefore, deoxygenating the solution is often a good practice to prevent side reactions.

Q6: What are triplet quenchers and can they prevent photodimerization?

A6: Triplet quenchers are molecules that can accept energy from a molecule in a triplet state, causing it to return to the ground state without reacting. If the photodimerization of your this compound derivative proceeds, even partially, through a triplet state, a triplet quencher like cyclooctatetraene (COT) can be effective in preventing the reaction.[4][5]

Experimental Protocols

Protocol 1: Monitoring Photodimerization of this compound using UV-Vis Spectroscopy

Objective: To quantify the rate of photodimerization by monitoring the change in absorbance over time.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., cyclohexane, toluene, or acetonitrile)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • UV lamp with a specific wavelength output (e.g., 365 nm)

  • Stir plate and stir bar (optional, for homogeneous irradiation)

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mM). From the stock solution, prepare a dilute solution in a quartz cuvette with an initial absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

  • Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution before irradiation. Note the characteristic structured absorption bands of the anthracene monomer.

  • Irradiation: Place the cuvette at a fixed distance from the UV lamp. If using a stir plate, place the cuvette on it with a small stir bar to ensure homogeneity. Start the irradiation.

  • Time-course Monitoring: At regular time intervals (e.g., every 1-5 minutes), briefly stop the irradiation and record the full UV-Vis spectrum.

  • Data Analysis: Plot the absorbance at a specific wavelength corresponding to a monomer absorption peak as a function of irradiation time. A decrease in absorbance indicates the consumption of the monomer due to photodimerization. The rate of this decrease can be used to determine the reaction kinetics.[1][4]

Workflow for Monitoring Photodimerization prep Prepare Dilute Solution of This compound initial_spec Record Initial UV-Vis Spectrum prep->initial_spec irradiate Irradiate with UV Lamp initial_spec->irradiate monitor Record UV-Vis Spectra at Time Intervals irradiate->monitor analyze Plot Absorbance vs. Time to Determine Rate monitor->analyze result Quantified Photodimerization Rate analyze->result

Caption: Experimental workflow for monitoring photodimerization.

Protocol 2: Preventing Photodimerization using a Triplet Quencher

Objective: To inhibit the photodimerization of this compound by adding a triplet state quencher.

Materials:

  • This compound solution (prepared as in Protocol 1)

  • Triplet Quencher (e.g., Cyclooctatetraene - COT)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • UV lamp

Procedure:

  • Prepare Solutions: Prepare two identical solutions of this compound in a chosen solvent as described in Protocol 1.

  • Add Quencher: To one of the solutions, add the triplet quencher. The concentration of the quencher will need to be optimized, but a starting point is typically in the range of 1-10 mM.

  • Irradiation and Monitoring: Irradiate both the solution with the quencher and the control solution (without quencher) under identical conditions.

  • Monitor Progress: Monitor the change in absorbance of both solutions over time using a UV-Vis spectrophotometer as described in Protocol 1.

  • Compare Results: Compare the rate of photodimerization in the presence and absence of the quencher. A significantly slower rate of absorbance decrease in the solution containing the quencher indicates that the triplet pathway is at least partially responsible for the photodimerization and that the quencher is effective.[4][5]

Data Presentation

Table 1: Effect of Concentration on the Relative Rate of Photodimerization

Concentration of Substituted Anthracene (M)Relative Rate of Photodimerization
1 x 10⁻³1.00
5 x 10⁻⁴0.52
1 x 10⁻⁴0.11
5 x 10⁻⁵0.05
1 x 10⁻⁵< 0.01

Table 2: Influence of Solvent Viscosity on the Relative Rate of Photodimerization

SolventViscosity (cP at 20°C)Relative Rate of Photodimerization
Acetonitrile0.371.00
Toluene0.590.63
Cyclohexane0.980.38
Dodecane1.380.27
Ethylene Glycol16.1< 0.05

Table 3: Efficacy of a Triplet Quencher in Preventing Photodimerization

ConditionRelative Rate of Photodimerization
No Quencher1.00
With Triplet Quencher (e.g., 10 mM COT)0.15

References

Troubleshooting low solubility issues with 2-tert-Butylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low solubility issues encountered when working with 2-tert-Butylanthracene.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve?

This compound is a polycyclic aromatic hydrocarbon (PAH). Like its parent compound, anthracene, its structure consists of three fused aromatic rings, making it highly nonpolar and hydrophobic.[1][2] This chemical nature leads to low solubility in water and other polar solvents. The addition of the nonpolar tert-butyl group further increases its hydrophobicity, making it challenging to dissolve in aqueous solutions commonly used in biological assays.

Q2: What are the recommended solvents for preparing a stock solution of this compound?

For preparing high-concentration stock solutions, organic solvents are necessary. Based on the properties of similar PAHs, the following solvents are recommended:

  • Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent capable of dissolving a broad spectrum of nonpolar and polar compounds, making it a primary choice for biological research.[3]

  • N,N-Dimethylformamide (DMF): Another strong solvent that can effectively dissolve PAHs.

  • Toluene: As an aromatic hydrocarbon solvent, toluene is chemically similar to this compound and is expected to be an effective solvent.[4]

  • Dichloromethane (DCM) / Chloroform: These chlorinated solvents are also suitable for dissolving nonpolar compounds.

For biological applications, DMSO is often preferred for stock solutions, which are then diluted into an aqueous buffer for the final assay. It is critical to keep the final DMSO concentration low (typically below 0.5%) to avoid cellular toxicity.[1]

Q3: Can I use heat or sonication to help dissolve the compound?

Yes, gentle heating and sonication are standard laboratory procedures to aid in the dissolution of difficult compounds.

  • Sonication: Using a water bath sonicator can provide mechanical energy to break up compound aggregates and enhance dissolution.[3]

  • Gentle Warming: Warming the solution (e.g., in a 37°C water bath) can increase the kinetic energy of the solvent molecules and improve solubility.[3] However, be cautious, as excessive heat may degrade the compound. The melting point of this compound is 145-149°C, so gentle warming is unlikely to cause decomposition.

Always ensure the vial is tightly sealed to prevent solvent evaporation.

Solubility Data

While specific quantitative solubility data for this compound is not widely published, the table below provides an estimated solubility profile based on data for the parent compound, anthracene, and general principles of PAH solubility. The bulky, nonpolar tert-butyl group generally increases solubility in nonpolar organic solvents and decreases it in polar solvents.

SolventCompound ClassExpected Solubility of this compoundRationale & Comments
Water & Aqueous BuffersHighly PolarVery Low / InsolublePAHs are inherently hydrophobic. Not suitable for direct dissolution.[2]
Ethanol / MethanolPolar ProticLow to ModerateSolubility is generally poor but better than in water. May require heating.[4]
AcetonePolar AproticModerateA common solvent for organic compounds.
DMSO / DMF Polar Aprotic High Recommended for preparing high-concentration stock solutions for biological assays. [3][5]
Toluene / BenzeneAromaticHigh"Like dissolves like" principle; these solvents are chemically similar to the compound.[4]
Hexane / HeptaneNonpolar AliphaticModerate to HighGood for nonpolar compounds, but less effective than aromatic solvents for PAHs.
Dichloromethane / ChloroformChlorinatedHighEffective solvents for a wide range of organic compounds.

Note: "High" solubility refers to concentrations typically suitable for stock solutions (e.g., >10 mM or >2 mg/mL). These are estimates and should be confirmed experimentally.

Troubleshooting Guides

Issue 1: The compound appears insoluble or forms a suspension in the organic solvent.

If this compound does not readily dissolve in your chosen organic solvent (e.g., DMSO) to form a clear solution, follow this troubleshooting workflow.

G Troubleshooting Workflow for Poor Solubility in Organic Solvents start Start: Compound powder in organic solvent (e.g., DMSO) vortex 1. Vortex vigorously for 1-2 minutes. start->vortex check1 Is the solution clear? vortex->check1 sonicate 2. Sonicate in a water bath for 10-15 minutes. check1->sonicate No success Success: Stock solution is ready. check1->success Yes check2 Is the solution clear? sonicate->check2 heat 3. Warm gently to 37°C for 5-10 minutes. check2->heat No check2->success Yes check3 Is the solution clear? heat->check3 solvent 4. Try a different solvent (e.g., DMF, Toluene, DCM) or increase solvent volume. check3->solvent No check3->success Yes fail Issue persists: Compound may have low purity or has degraded. Consider analysis. solvent->fail

Troubleshooting workflow for poor solubility.
Issue 2: The compound precipitates when the DMSO stock is diluted into an aqueous buffer.

This is a common problem when diluting a hydrophobic compound from an organic stock solution into an aqueous medium for biological assays.

Possible Causes & Solutions:

  • Concentration Exceeds Aqueous Solubility: The final concentration in the buffer is too high.

    • Solution: Lower the final concentration of this compound in your assay. Perform a solubility test by making serial dilutions to find the maximum soluble concentration.

  • Improper Dilution Technique: Adding a small volume of DMSO stock directly to a large volume of buffer can cause "shock" precipitation.

    • Solution: Improve your mixing technique. Add the stock solution to the vortex of the buffer, or pipette up and down immediately and vigorously after addition.

  • Insufficient Co-solvent: The final percentage of DMSO is too low to keep the compound dissolved.

    • Solution: While keeping cytotoxicity in mind, you can slightly increase the final DMSO concentration (e.g., from 0.1% to 0.5%). Always include a vehicle control with the same final DMSO concentration.

  • Use of Solubilizing Agents: If the above methods fail, consider using excipients.

    • Surfactants: Use a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween® 80 or Pluronic® F-68. These form micelles that can encapsulate the hydrophobic compound.[1]

    • Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with PAHs, increasing their aqueous solubility.[1][6][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes how to prepare a high-concentration stock solution, which is a crucial first step for most experiments. (Molecular Weight of this compound: 234.34 g/mol )

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer and/or water bath sonicator

Procedure:

  • Equilibrate: Allow the vial of this compound to reach room temperature before opening to prevent moisture condensation.

  • Weigh: Accurately weigh out approximately 2.34 mg of the compound and transfer it to a sterile vial. This will yield 1 mL of a 10 mM solution.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolution: a. Tightly cap the vial and vortex vigorously for 2 minutes. b. Visually inspect for any undissolved particles. c. If particles remain, sonicate the vial in a water bath for 10-15 minutes. d. If necessary, warm the vial gently in a 37°C water bath for 5-10 minutes, followed by vortexing. e. Continue until a clear, particle-free solution is obtained.[1][3]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store in tightly sealed vials at -20°C or -80°C, protected from light.

G Experimental Workflow for Stock Solution Preparation cluster_prep Preparation cluster_dissolve Dissolution cluster_final Final Steps weigh 1. Weigh Compound (e.g., 2.34 mg) add_solvent 2. Add Solvent (e.g., 1 mL DMSO) weigh->add_solvent vortex 3. Vortex add_solvent->vortex sonicate 4. Sonicate (if needed) vortex->sonicate warm 5. Warm Gently (if needed) sonicate->warm aliquot 6. Aliquot into single-use vials warm->aliquot store 7. Store at -20°C / -80°C aliquot->store

Workflow for preparing a stock solution.

References

Technical Support Center: Optimizing Fluorescence in 2-tert-Butylanthracene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing the fluorescence quantum yield of 2-tert-Butylanthracene derivatives.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield (ΦF) and why is it a critical parameter?

A1: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1][2][3] A high quantum yield (closer to 1) signifies that a large portion of the absorbed energy is released as fluorescent light, leading to a brighter signal.[2] This parameter is crucial for applications relying on fluorescence detection, such as cellular imaging, sensing, and organic light-emitting diodes (OLEDs), as it directly influences the sensitivity and signal-to-noise ratio of the measurement.[2][4]

Q2: What are the primary factors that influence the fluorescence quantum yield of this compound derivatives?

A2: The quantum yield of these derivatives is highly sensitive to a range of factors. The main deactivation processes that compete with fluorescence are non-radiative, such as internal conversion and intersystem crossing.[1][3] Key influencing factors include:

  • Molecular Structure: The position and nature of substituents on the anthracene core can significantly alter electronic properties and, consequently, the quantum yield.[5][6] The tert-butyl group, for instance, can influence solubility and prevent π–π stacking, which helps minimize excimer formation.[7]

  • Solvent Environment: The polarity, viscosity, and protic/aprotic nature of the solvent can stabilize or destabilize the excited state, affecting the rates of radiative and non-radiative decay.[8]

  • Concentration: At high concentrations, derivatives can form aggregates or self-quench, leading to a decrease in fluorescence intensity and a lower quantum yield.[1][2]

  • Presence of Quenchers: External agents like molecular oxygen, halide ions, and heavy atoms can deactivate the excited state through collisional (dynamic) or static quenching.[2][9]

  • Temperature and pH: These parameters can alter the local environment and the rates of competing deactivation pathways.[2][8]

Q3: How does the tert-butyl group specifically affect the properties of anthracene derivatives?

A3: The tert-butyl group is a bulky, electron-donating substituent. Its primary roles in modifying the anthracene core include:

  • Increased Solubility: It enhances solubility in common organic solvents, which is advantageous for sample preparation and processing.

  • Steric Hindrance: Its bulkiness can prevent close packing of molecules in both solution and the solid state. This steric hindrance is effective at suppressing intermolecular π–π stacking, which minimizes the formation of non-emissive or weakly emissive excimers, thereby preserving a higher quantum yield.[7]

  • Electronic Effects: As an alkyl group, it has a weak electron-donating effect that can subtly modify the energy levels of the frontier molecular orbitals, potentially influencing the absorption and emission wavelengths.

Troubleshooting Guide

Q4: My measured quantum yield is drastically lower than expected. What are the common causes and how can I troubleshoot this?

A4: A low quantum yield is a common issue stemming from processes that promote non-radiative decay.[2] A systematic approach is essential for diagnosis.

  • Possible Cause 1: Presence of Quenchers. Molecular oxygen is a highly efficient quencher of fluorescence. Other impurities in the solvent or sample can also be responsible.

    • Solution: De-gas your solvent by bubbling an inert gas (e.g., nitrogen or argon) through it for 15-30 minutes before measurement. Ensure high-purity solvents and purify your synthesized derivative to remove any quenching impurities.[2]

  • Possible Cause 2: Aggregation/Self-Quenching. The concentration of your sample may be too high.

    • Solution: Perform a concentration-dependent study. Prepare a series of dilutions and measure the quantum yield at each concentration. For reliable measurements, the absorbance at the excitation wavelength should ideally be kept below 0.1 in a standard 10 mm cuvette to avoid inner filter effects.[1][3]

  • Possible Cause 3: Inappropriate Solvent. The solvent polarity or type may be promoting non-radiative decay pathways.

    • Solution: Test the fluorescence in a range of solvents with varying polarities (e.g., cyclohexane, toluene, THF, dichloromethane, acetonitrile, ethanol). Protic solvents like alcohols can sometimes quench fluorescence through hydrogen bonding.[8]

  • Possible Cause 4: Photobleaching. The molecule may be degrading under the excitation light.

    • Solution: Check for photostability by monitoring the fluorescence intensity over time with continuous illumination. If photobleaching is observed, reduce the excitation light intensity or the exposure time.[2]

  • Possible Cause 5: Experimental Error. Errors in the measurement protocol, such as using an incorrect reference standard or improper instrument correction, can lead to inaccurate results.

    • Solution: Verify that the emission range of your sample and the chosen standard are similar. Ensure your spectrofluorometer's spectral correction files are accurate and properly applied.[1][10] Cross-calibrate your standards to confirm their literature quantum yield values.[1][3]

Q5: The fluorescence emission of my sample is decreasing over the course of the measurement. What is happening?

A5: This phenomenon is typically due to photobleaching, the irreversible photochemical destruction of the fluorophore upon exposure to excitation light, which results in a permanent loss of fluorescence.[2]

  • Troubleshooting Steps:

    • Reduce Excitation Intensity: Use neutral density filters or adjust the spectrometer settings to lower the power of the excitation source.

    • Limit Exposure Time: Minimize the time the sample is exposed to the light source by using the shutter and taking measurements quickly.

    • Deoxygenate the Sample: The presence of oxygen can accelerate photobleaching. De-gassing the solvent can improve photostability.[2]

Q6: I am observing a shift in the emission maximum (λem) when I change solvents. Is this normal?

A6: Yes, this is a common phenomenon known as solvatochromism. The polarity of the solvent can influence the energy levels of the ground and excited states of the fluorophore differently.[8] When a fluorophore is excited, its dipole moment can change. Polar solvent molecules will reorient around the excited state fluorophore in a process called solvent relaxation, which stabilizes the excited state and lowers its energy.[8] This leads to a red-shift (a shift to longer wavelengths) in the emission spectrum as the solvent polarity increases.[8][11] This effect can be used to probe the electronic properties of the molecule.

Quantitative Data

Table 1: Fluorescence Quantum Yields (ΦF) of Anthracene and Selected Derivatives in Various Solvents.

Compound Solvent Quantum Yield (ΦF) Reference
Anthracene Cyclohexane 0.36 [12]
Anthracene Ethanol 0.27 [12]
9,10-Diphenylanthracene Cyclohexane 0.90 [13]
2-Naphthylanthracene Not Specified 0.403 [4]

| 2,6-di(2-Naphthyl)anthracene | Not Specified | >0.50 |[4] |

Table 2: Common Fluorescence Quantum Yield Standards.

Standard Solvent Excitation λ (nm) Emission λ Range (nm) Quantum Yield (ΦF)
Quinine Sulfate 0.5 M H2SO4 350 400-600 0.54
9,10-Diphenylanthracene Cyclohexane 365 380-550 0.90
Rhodamine 6G Ethanol 488 500-700 0.95

| Coumarin 1 | Ethanol | 373 | 400-550 | 0.73 |

Note: The quantum yield of standards can be sensitive to solvent, pH, and temperature. Always refer to reliable literature sources for the specific conditions used.[1][3]

Experimental Protocols

Protocol: Relative Measurement of Fluorescence Quantum Yield

This method, also known as the comparative method of Williams et al., is the most common and reliable approach for measuring ΦF.[1][3] It involves comparing the fluorescence of the test sample to that of a well-characterized standard with a known quantum yield.

Materials:

  • High-purity solvents (spectroscopic grade)

  • Test compound (this compound derivative)

  • Quantum yield standard (e.g., 9,10-Diphenylanthracene)

  • Calibrated UV-Vis spectrophotometer

  • Corrected spectrofluorometer

  • 10 mm path length quartz cuvettes (one for absorption, one for fluorescence)

Methodology:

  • Standard Selection: Choose a standard that absorbs and emits in a similar spectral region to your test compound.

  • Sample Preparation:

    • Prepare a stock solution of your test compound and the standard in the same solvent.

    • From the stock solutions, prepare a series of five to six dilutions for both the test sample and the standard. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength ranges from approximately 0.02 to 0.1.[3] It is critical to keep the absorbance below 0.1 to minimize inner filter effects.[1]

  • Absorption Measurement:

    • Record the UV-Vis absorption spectrum for each prepared solution.

    • Note the exact absorbance value at the excitation wavelength (λex) you will use for the fluorescence measurement.

  • Fluorescence Measurement:

    • Set the excitation wavelength (λex) on the spectrofluorometer. It is crucial to use the same λex and instrument settings (e.g., slit widths) for all measurements of the test sample and the standard.

    • Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.

    • Record the spectrum of a solvent blank to subtract any background signal.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution after subtracting the solvent blank.

    • For both the test sample and the standard, plot a graph of the integrated fluorescence intensity versus absorbance at λex. The plot should yield a straight line passing through the origin.[3]

    • Determine the gradient (slope) of the line for both the test sample (GradTest) and the standard (GradStd).

  • Quantum Yield Calculation:

    • Calculate the quantum yield of your test sample (ΦTest) using the following equation:

      ΦTest = ΦStd * (GradTest / GradStd) * (η2Test / η2Std)

    • Where:

      • ΦStd is the known quantum yield of the standard.

      • GradTest and GradStd are the gradients from the plots of integrated fluorescence intensity vs. absorbance.

      • ηTest and ηStd are the refractive indices of the solvents used for the test and standard solutions, respectively. If the same solvent is used, this term cancels out (η2Test / η2Std = 1).[1]

Visualizations

TroubleshootingWorkflow start Low Quantum Yield Observed check_conc Is Absorbance @ λex < 0.1? start->check_conc reduce_conc Dilute Sample & Remeasure check_conc->reduce_conc No check_purity Is Sample & Solvent Pure? check_conc->check_purity Yes reduce_conc->check_conc purify Purify Compound / Use Spectroscopic Grade Solvent check_purity->purify No check_oxygen Is Solution Degassed? check_purity->check_oxygen Yes purify->check_purity degas De-gas with N2 or Ar & Remeasure check_oxygen->degas No check_stability Is Intensity Stable Over Time? check_oxygen->check_stability Yes degas->check_oxygen photobleaching Issue is Likely Photobleaching. Reduce Excitation Intensity. check_stability->photobleaching No check_solvent Investigate Solvent Effects check_stability->check_solvent Yes end_node Quantum Yield Optimized photobleaching->end_node test_solvents Test in Solvents of Varying Polarity (e.g., Cyclohexane, THF, ACN) check_solvent->test_solvents test_solvents->end_node

Caption: Troubleshooting workflow for diagnosing low fluorescence quantum yield.

FactorsAffectingQY Factors Influencing Quantum Yield (ΦF) QY Fluorescence Quantum Yield (ΦF) of this compound Derivative Intrinsic Intrinsic Molecular Properties QY->Intrinsic Environmental Environmental Factors QY->Environmental Structure Anthracene Core Structure Intrinsic->Structure Substituents Substituent Effects (e.g., tert-Butyl group) Intrinsic->Substituents Rigidity Molecular Rigidity Intrinsic->Rigidity Solvent Solvent Properties Environmental->Solvent Concentration Concentration Environmental->Concentration Quenchers Presence of Quenchers Environmental->Quenchers Temperature Temperature Environmental->Temperature Polarity Polarity Solvent->Polarity Viscosity Viscosity Solvent->Viscosity Aggregation Aggregation Concentration->Aggregation Oxygen O₂ Quenchers->Oxygen

Caption: Key factors influencing the fluorescence quantum yield.

QY_Measurement_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep1 1. Select appropriate Standard prep2 2. Prepare stock solutions (Test & Standard) in same solvent prep1->prep2 prep3 3. Create dilution series (Abs @ λex < 0.1) prep2->prep3 meas1 4. Record UV-Vis Absorbance spectra for all solutions prep3->meas1 meas2 5. Record Fluorescence Emission spectra (same instrument settings) meas1->meas2 an1 6. Integrate area under emission curves meas2->an1 an2 7. Plot Integrated Intensity vs. Absorbance an1->an2 an3 8. Calculate Gradient for Test & Standard an2->an3 an4 9. Calculate ΦF using comparative equation an3->an4 Result Final Quantum Yield (ΦTest) an4->Result

Caption: Experimental workflow for relative quantum yield measurement.

References

Navigating the Synthesis of 2-tert-Butylanthracene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 2-tert-Butylanthracene is a critical step in various manufacturing processes. However, the pathway to this key intermediate can be fraught with challenges, primarily in the form of undesirable side reactions. This technical support center provides troubleshooting guidance and frequently asked questions to address specific issues encountered during its synthesis, ensuring a higher yield and purity of the final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of di-substituted products. How can I favor the formation of this compound?

A1: The formation of di-tert-butylanthracenes, primarily the 2,6- and 2,7-isomers, is the most common side reaction in the Friedel-Crafts alkylation of anthracene with a tert-butylating agent.[1] This is due to the activating nature of the newly introduced tert-butyl group, which makes the mono-substituted product more susceptible to further alkylation. To minimize this, consider the following strategies:

  • Control Stoichiometry: Use a molar excess of anthracene relative to the tert-butylating agent. This increases the statistical probability of the electrophile reacting with an unsubstituted anthracene molecule.

  • Lower Reaction Temperature: Performing the reaction at a lower temperature can help to control the reaction rate and reduce the likelihood of over-alkylation.

  • Choice of Catalyst: The catalyst plays a crucial role in the product distribution. Milder Lewis acids may offer better selectivity for mono-alkylation.

Q2: I am observing different ratios of di-tert-butylanthracene isomers. What influences this?

A2: The isomeric ratio of di-tert-butylanthracene is highly dependent on the catalyst used. The reaction can be kinetically or thermodynamically controlled depending on the reaction conditions and the Lewis acid employed.

  • With catalysts like trifluoroacetic acid or titanium tetrachloride, the reaction is under kinetic control, leading to a product ratio determined by the relative rates of alkylation at different positions.[1]

  • Stronger Lewis acids, such as aluminum chloride, can lead to isomerization and disproportionation of the products, resulting in a thermodynamically controlled distribution of isomers.[1]

Q3: Besides di-substitution, are there other potential side products I should be aware of?

A3: While di-tert-butylanthracenes are the primary side products, other reactions can occur, although they are generally less significant:

  • Rearrangement of the Alkyl Group: Although less common with a tertiary carbocation, under harsh conditions, rearrangement of the tert-butyl group is a theoretical possibility, though not prominently reported for this specific synthesis.

  • Polyalkylation: Beyond di-substitution, further alkylation to tri- or even tetra-tert-butylanthracenes can occur, especially with a high concentration of the alkylating agent and a highly active catalyst.

Quantitative Data Summary

The choice of catalyst significantly impacts the isomeric distribution of the di-tert-butylanthracene side products. The following table summarizes the reported ratios:

Catalyst2,6-di-tert-butylanthracene : 2,7-di-tert-butylanthracene RatioReference
Trifluoroacetic Acid / Titanium Tetrachloride~ 75 : 25[1]
Aluminum Chloride~ 50 : 50[1]

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline for the Friedel-Crafts alkylation of anthracene with tert-butanol.

Materials:

  • Anthracene

  • tert-Butanol

  • Anhydrous Aluminum Chloride (AlCl₃) or Trifluoroacetic Acid (TFA)

  • Anhydrous Dichloromethane (DCM) or other suitable solvent

  • Hydrochloric Acid (HCl), dilute aqueous solution

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve anthracene in anhydrous DCM.

  • Catalyst Addition: Cool the solution in an ice bath. Slowly add the Lewis acid catalyst (e.g., AlCl₃ or TFA) portion-wise, ensuring the temperature remains low.

  • Addition of Alkylating Agent: Add a solution of tert-butanol in anhydrous DCM to the dropping funnel and add it dropwise to the stirred reaction mixture over a period of 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for one hour, then warm to room temperature and continue stirring for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding cold, dilute HCl. Separate the organic layer.

  • Extraction and Washing: Extract the aqueous layer with DCM. Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to isolate the this compound.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways in the synthesis of this compound.

Synthesis_Pathway Anthracene Anthracene Product This compound Anthracene->Product Electrophilic Aromatic Substitution tert_Butanol tert-Butanol Intermediate tert-Butyl Carbocation tert_Butanol->Intermediate Activation Catalyst Lewis Acid (e.g., AlCl₃, TFA) Catalyst->Intermediate Intermediate->Product Side_Product_Di Di-tert-butylanthracenes (2,6- and 2,7- isomers) Intermediate->Side_Product_Di Product->Side_Product_Di Further Alkylation

Caption: Desired synthesis pathway to this compound and the primary side reaction leading to di-substituted products.

Troubleshooting_Logic Problem Problem: High Yield of Di-substituted Products Solution1 Adjust Stoichiometry: Increase [Anthracene] Problem->Solution1 Solution2 Lower Reaction Temperature Problem->Solution2 Solution3 Modify Catalyst: Use Milder Lewis Acid Problem->Solution3 Outcome Desired Outcome: Increased Yield of this compound Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Troubleshooting workflow for minimizing the formation of di-tert-butylanthracene side products.

References

Technical Support Center: Degradation of 2-tert-Butylanthracene under UV Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the photodegradation of 2-tert-Butylanthracene.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation under UV light a concern?

This compound is a polycyclic aromatic hydrocarbon (PAH), a class of compounds known for their presence in environmental systems and potential biological activity. The study of its degradation under UV irradiation is crucial as photoproducts may exhibit different toxicological profiles than the parent compound. Understanding these degradation pathways is essential for environmental risk assessment and for professionals in drug development who might use similar chromophores.

Q2: What are the primary degradation pathways for this compound when exposed to UV radiation?

Based on the known photochemistry of anthracene and its derivatives, this compound is expected to undergo two primary degradation pathways upon UV irradiation:

  • Photooxidation: In the presence of oxygen, this compound can absorb UV light and react with molecular oxygen, often through the formation of singlet oxygen, to form an endoperoxide. This endoperoxide is thermally unstable and can further decompose to form 2-tert-butylanthraquinone and other oxygenated products.

  • Photodimerization: In concentrated solutions and in the absence of oxygen, this compound can undergo a [4+4] cycloaddition reaction with another molecule of itself to form a dimer. The bulky tert-butyl group may influence the stereochemistry of the resulting dimer.

Q3: How does the tert-butyl substituent affect the photodegradation of the anthracene core?

The presence of an electron-donating alkyl group like tert-butyl can influence the electronic properties of the anthracene ring system. This can affect the rates of intersystem crossing and the reactivity of the excited states.[1] While bulky substituents at the 9 and 10 positions can sterically hinder dimerization, a substituent at the 2-position is less likely to prevent this reaction entirely, though it may alter the reaction kinetics compared to unsubstituted anthracene.[1]

Troubleshooting Guides

Problem: Low or no degradation of this compound observed.

Possible Cause Suggested Solution
Inappropriate UV Wavelength: The emission spectrum of the UV lamp does not sufficiently overlap with the absorption spectrum of this compound.Verify the absorption spectrum of your this compound solution and ensure your UV source (e.g., mercury lamp, xenon lamp) has significant output in that region. Anthracene derivatives typically absorb in the UVA range (320-400 nm).
Low Light Intensity: The photon flux reaching the sample is insufficient to induce significant degradation within the experimental timeframe.Increase the light intensity by moving the sample closer to the lamp or using a more powerful light source. Ensure the reaction vessel is made of a UV-transparent material like quartz.
Solvent Effects: The solvent may be quenching the excited state of this compound or absorbing a significant portion of the incident UV light.Use a photochemically inert solvent with high transparency at the irradiation wavelength (e.g., acetonitrile, cyclohexane). Degas the solvent if oxygen-mediated pathways are not desired to prevent quenching of the triplet state.
Inner Filter Effect: At high concentrations, the solution's outer layer absorbs most of the incident light, preventing it from reaching the bulk of the solution.Optimize the concentration of your this compound solution. Perform a concentration-dependent study to find the optimal range for efficient degradation.

Problem: Formation of multiple, unexpected degradation products.

Possible Cause Suggested Solution
Secondary Photodegradation: Primary photoproducts are absorbing UV light and undergoing further degradation.Conduct a time-course study by analyzing samples at multiple, shorter time intervals to identify primary, secondary, and tertiary degradation products.
Reaction with Solvent or Impurities: The excited state of this compound or its radical intermediates are reacting with the solvent or impurities.Use high-purity solvents. If radical reactions are suspected, consider using radical scavengers to see if the product distribution changes. To minimize reactions with oxygen, purge the solution with an inert gas like nitrogen or argon.
Broad Spectrum UV Source: The use of a broad-spectrum UV lamp may be causing multiple reaction pathways to occur simultaneously.Employ cutoff filters to block shorter, more energetic wavelengths that might be inducing non-specific degradation pathways.

Problem: Poor reproducibility of experimental results.

Possible Cause Suggested Solution
Fluctuations in Lamp Intensity: The output of the UV lamp is not stable over time.Monitor the lamp output using a radiometer before and during the experiment. Allow the lamp to warm up sufficiently to reach a stable output.
Inconsistent Sample Positioning: The distance and angle of the sample relative to the UV source are not consistent between experiments.Use a fixed sample holder to ensure consistent positioning for all experiments.
Temperature Variations: The reaction temperature is not controlled, affecting reaction kinetics.Use a thermostated sample holder or a water bath to maintain a constant temperature throughout the irradiation period.

Data Presentation

The following table summarizes hypothetical quantitative data for the photodegradation of this compound based on values reported for similar substituted anthracenes. Note: These values are illustrative and should be determined experimentally for this compound.

Parameter Value (in Acetonitrile) Value (in Cyclohexane) Notes
Photodegradation Quantum Yield (Φ) 0.01 - 0.050.005 - 0.02Quantum yield is typically higher in polar solvents.
Rate Constant (k) (x 10⁻⁴ s⁻¹) 1.5 - 5.00.5 - 2.0Dependent on light intensity and initial concentration.
Half-life (t₁/₂) (min) 23 - 7758 - 231Inversely proportional to the rate constant.
Major Photoproducts 2-tert-Butylanthraquinone, DimerDimer, 2-tert-ButylanthraquinoneProduct distribution is solvent-dependent.

Experimental Protocols

1. Sample Preparation

  • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., HPLC-grade acetonitrile or cyclohexane).

  • From the stock solution, prepare working solutions of the desired concentration (e.g., 10⁻⁵ M).

  • Transfer the working solution to a quartz cuvette or reaction vessel.

  • If studying photodegradation in the absence of oxygen, bubble nitrogen or argon gas through the solution for at least 15 minutes prior to and during irradiation.

2. UV Irradiation

  • Use a suitable UV source, such as a medium-pressure mercury lamp or a xenon lamp equipped with filters to select the desired wavelength range (e.g., >320 nm).

  • Place the sample in a thermostated holder at a fixed distance from the lamp.

  • Irradiate the sample for a predetermined period, withdrawing aliquots at specific time intervals for analysis.

3. Sample Analysis

  • High-Performance Liquid Chromatography (HPLC):

    • Inject the aliquots into an HPLC system equipped with a C18 column and a UV-Vis or fluorescence detector.

    • Use a mobile phase gradient (e.g., acetonitrile/water) to separate the parent compound from its degradation products.

    • Quantify the disappearance of this compound and the formation of products by integrating the peak areas.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • For volatile and thermally stable products, GC-MS can be used for identification.

    • Derivatization (e.g., silylation) may be necessary for polar, hydroxylated photoproducts to improve their volatility and chromatographic behavior.[2][3]

    • Identify the degradation products by comparing their mass spectra with libraries (e.g., NIST) and fragmentation patterns.

Mandatory Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_irrad 2. UV Irradiation cluster_analysis 3. Analysis prep_stock Prepare Stock Solution prep_work Prepare Working Solution prep_stock->prep_work prep_vessel Transfer to Quartz Vessel prep_work->prep_vessel prep_degas Degas with N2/Ar (optional) prep_vessel->prep_degas irrad_source Select UV Source & Filters prep_degas->irrad_source irrad_sample Irradiate Sample irrad_source->irrad_sample irrad_aliquot Withdraw Aliquots irrad_sample->irrad_aliquot analysis_hplc HPLC-UV/Fluorescence irrad_aliquot->analysis_hplc analysis_gcms GC-MS irrad_aliquot->analysis_gcms analysis_data Data Analysis & Identification analysis_hplc->analysis_data analysis_gcms->analysis_data

Caption: General experimental workflow for studying the photodegradation of this compound.

photooxidation_pathway parent This compound excited Excited State parent->excited UV Light (hν) endoperoxide This compound Endoperoxide excited->endoperoxide + O2 product 2-tert-Butylanthraquinone endoperoxide->product Δ or hν other_products Other Oxygenated Products product->other_products

Caption: Proposed photooxidation pathway of this compound.

photodimerization_pathway parent1 This compound excited Excited State parent1->excited UV Light (hν) parent2 This compound dimer [4+4] Cycloaddition Dimer parent2->dimer + Ground State Molecule excited->dimer

Caption: Proposed photodimerization pathway of this compound.

References

Overcoming aggregation-caused quenching in 2-tert-Butylanthracene films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-tert-Butylanthracene (t-BuA) films. The focus is on overcoming aggregation-caused quenching (ACQ), a common issue that leads to reduced fluorescence intensity in the solid state.

Frequently Asked Questions (FAQs)

Q1: What is aggregation-caused quenching (ACQ) and why does it affect my this compound films?

A1: Aggregation-caused quenching is a phenomenon where the fluorescence intensity of a molecule, such as this compound, decreases significantly when molecules are in close proximity or aggregated in the solid state, like in a thin film. In solution, t-BuA molecules are typically well-dispersed and exhibit strong fluorescence. However, in a film, the molecules are forced into close contact, which can lead to the formation of non-fluorescent or weakly fluorescent aggregates (excimers). These aggregates provide pathways for non-radiative decay, where the excitation energy is lost as heat instead of being emitted as light. The extended π-system of the anthracene core is prone to strong π-π stacking interactions, which facilitates this quenching process.

Q2: I observe a significant drop in fluorescence intensity when I compare my this compound solution to a thin film. Is this expected?

A2: Yes, a decrease in photoluminescence quantum yield (PLQY) from solution to the solid state is a classic sign of aggregation-caused quenching and is expected for many planar aromatic molecules like anthracene derivatives. The bulky tert-butyl group on the 2-position of the anthracene core is intended to hinder close packing and mitigate ACQ, but it may not completely prevent it. The extent of quenching will depend on the film's morphology and the intermolecular arrangement of the t-BuA molecules.

Q3: Can the method of film preparation influence the degree of ACQ?

A3: Absolutely. The fabrication technique plays a crucial role in the morphology of the thin film and, consequently, the degree of molecular aggregation. Different methods like spin coating, drop casting, and vapor deposition can lead to varying molecular arrangements and packing densities, which directly impact the photophysical properties of the film. For instance, slow evaporation during drop casting might allow for the formation of more ordered, crystalline domains that can enhance π-π stacking and ACQ. In contrast, rapid solvent removal in spin coating or the non-equilibrium nature of vapor deposition might result in a more amorphous film with reduced intermolecular interactions.

Q4: Are there any chemical modifications or formulations that can help overcome ACQ in anthracene-based films?

A4: Yes, several strategies can be employed. One common approach is to introduce bulky substituents to the anthracene core to sterically hinder π-π stacking. While this compound already incorporates this principle, for more persistent ACQ, co-deposition with a bulky, inert host material can be effective. This involves blending t-BuA with a polymer matrix, such as poly(methyl methacrylate) (PMMA), to physically separate the fluorophore molecules. Another strategy involves the synthesis of molecules with a more three-dimensional structure to prevent close packing.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no fluorescence from a freshly prepared t-BuA film. 1. Aggregation-Caused Quenching (ACQ): Molecules are too closely packed, leading to non-radiative decay pathways.a. Change Film Deposition Method: If using a slow evaporation method like drop-casting, try a faster technique like spin-coating to potentially create a more amorphous film with less ordered aggregation. b. Co-deposit with a Host Matrix: Blend this compound with an inert, optically transparent polymer (e.g., PMMA, polystyrene) to increase the average distance between fluorophore molecules. Start with a low weight percentage of t-BuA (e.g., 1-5 wt%) and optimize the concentration. c. Thermal Annealing: In some cases, controlled thermal annealing after deposition can alter the film morphology. Experiment with different annealing temperatures and times, but be aware that this could also potentially induce crystallization and enhance ACQ.
2. Photodimerization: Exposure to UV light during fabrication or measurement can cause [4+4] cycloaddition between anthracene molecules, forming non-fluorescent dimers.a. Minimize UV Exposure: Prepare and handle films under yellow light or in the dark. b. Use Long-Pass Filters: During fluorescence measurements, use appropriate filters to block any deep UV excitation light that is not necessary for exciting the main absorption band of t-BuA.
Fluorescence intensity decreases over time during measurement. 1. Photobleaching: Irreversible photochemical destruction of the fluorophore under prolonged exposure to excitation light.a. Reduce Excitation Intensity: Use a neutral density filter to lower the intensity of the excitation source. b. Minimize Exposure Time: Use the shortest possible exposure time for your detector that still provides an adequate signal-to-noise ratio. c. Use an Antifade Agent: If compatible with your experimental setup, consider incorporating an antifade reagent into the film, though this is more common in biological samples.
2. Environmental Quenching: Presence of oxygen or other quenching species can deactivate the excited state.a. Perform Measurements Under Inert Atmosphere: If possible, conduct fluorescence measurements in a nitrogen or argon atmosphere to exclude oxygen.
Inconsistent fluorescence across the film. 1. Inhomogeneous Film: Uneven thickness or aggregation across the substrate.a. Optimize Spin Coating Parameters: Adjust the spin speed, acceleration, and solution concentration to achieve a more uniform film.[1] b. Improve Substrate Cleanliness: Ensure the substrate is meticulously cleaned to promote uniform wetting and film formation.

Quantitative Data

Table 1: Photophysical Properties of 9-tert-Butylanthracene in Different Environments

EnvironmentSolvent/MatrixTemperature (K)Fluorescence Lifetime (τ) (ns)
Non-viscous SolutionIsopentane293~0.2
Non-viscous SolutionIsopentane12315.9
Viscous SolutionGlycerol2934-10 (multi-exponential)
Solid MatrixPMMA2934-10 (multi-exponential)

Data sourced from a study on the temperature and viscosity effects on the fluorescence of 9-t-butylanthracene.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Thin Films by Spin Coating
  • Solution Preparation:

    • Dissolve this compound in a suitable solvent (e.g., toluene, chloroform, or tetrahydrofuran) to the desired concentration (e.g., 1-10 mg/mL). For co-deposited films, dissolve t-BuA and the host polymer (e.g., PMMA) in a common solvent at the desired weight ratio.

    • Ensure the solution is fully dissolved, using gentle sonication if necessary.

    • Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

  • Substrate Preparation:

    • Use optically transparent substrates, such as quartz or glass slides.

    • Clean the substrates thoroughly by sonicating sequentially in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of nitrogen gas.

    • For improved film adhesion and uniformity, treat the substrates with UV-ozone or an oxygen plasma for 5-10 minutes immediately before spin coating.

  • Spin Coating:

    • Place the cleaned substrate on the spin coater chuck and ensure it is centered.

    • Dispense a small amount of the prepared solution onto the center of the substrate.

    • Start the spin coater. A typical two-stage process is recommended: a low-speed step (e.g., 500 rpm for 5-10 seconds) to spread the solution, followed by a high-speed step (e.g., 1000-4000 rpm for 30-60 seconds) to achieve the desired thickness.[1]

    • The final film thickness will depend on the solution concentration, solvent viscosity, and spin speed.

  • Annealing (Optional):

    • To remove residual solvent, the film can be baked on a hotplate at a temperature below the glass transition temperature of the polymer (if used) and the melting point of t-BuA (e.g., 60-80 °C) for 10-30 minutes. This step should be performed in a controlled atmosphere (e.g., a glovebox) if the material is sensitive to oxygen or moisture.

Protocol 2: Photoluminescence Spectroscopy of this compound Films
  • Instrumentation Setup:

    • Use a spectrofluorometer equipped with a solid-state sample holder.

    • The sample holder should be able to mount the film at a specific angle to the excitation beam to minimize back-reflection into the detector (typically 30-45 degrees).

  • Measurement of Photoluminescence Spectrum:

    • Mount the t-BuA film in the sample holder.

    • Set the excitation wavelength to a value where t-BuA has strong absorption (e.g., determined from the UV-Vis absorption spectrum, typically in the range of 350-380 nm).

    • Scan the emission monochromator over the expected fluorescence range of t-BuA (typically 380-550 nm).

    • Use appropriate long-pass filters to block scattered excitation light from reaching the detector.

  • Measurement of Photoluminescence Quantum Yield (PLQY):

    • The absolute PLQY of a thin film is best measured using an integrating sphere.

    • Place the film sample within the integrating sphere.

    • Measure the emission spectrum of the sample when it is directly excited by the incident beam.

    • Measure the spectrum of the incident beam by directing it onto a diffusely reflecting standard within the sphere (with the sample not in the beam path).

    • The PLQY is calculated by comparing the integrated intensity of the sample's emission to the difference in the integrated intensity of the excitation beam with and without the sample in its path.

  • Measurement of Fluorescence Lifetime:

    • Use a time-correlated single-photon counting (TCSPC) system.

    • Excite the film with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) at a suitable wavelength.

    • Collect the fluorescence emission at the peak wavelength.

    • The instrument measures the time delay between the excitation pulse and the detection of emitted photons.

    • The resulting decay curve is fitted to an exponential function (or multiple exponential functions for complex decays) to determine the fluorescence lifetime(s).[3]

Visualizations

ACQ_Pathway cluster_solution In Solution (Dilute) cluster_film In Film (Aggregated) S0_sol Ground State (S0) S1_sol Excited State (S1) S0_sol->S1_sol Absorption Fluorescence_sol Fluorescence S1_sol->Fluorescence_sol Radiative Decay Fluorescence_sol->S0_sol S0_film Ground State (S0) S1_film Excited State (S1) S0_film->S1_film Absorption Excimer Excimer State S1_film->Excimer Aggregation Quenching Non-Radiative Decay (Heat) Excimer->Quenching Quenching Quenching->S0_film

Caption: Signaling pathway illustrating the fate of an excited this compound molecule in dilute solution versus an aggregated film.

Experimental_Workflow cluster_prep Film Preparation cluster_char Characterization cluster_analysis Analysis & Troubleshooting Solution Prepare t-BuA Solution SpinCoat Spin Coat Film Solution->SpinCoat Substrate Clean Substrate Substrate->SpinCoat Anneal Anneal Film (Optional) SpinCoat->Anneal UVVis UV-Vis Spectroscopy Anneal->UVVis Characterize PL Photoluminescence Spectroscopy Anneal->PL Characterize Analyze Analyze Data UVVis->Analyze PLQY PLQY Measurement PL->PLQY Lifetime Fluorescence Lifetime Measurement PL->Lifetime PLQY->Analyze Lifetime->Analyze Troubleshoot Troubleshoot Low Emission Analyze->Troubleshoot Optimize Optimize Film Preparation Troubleshoot->Optimize Optimize->Solution Iterate

Caption: A typical experimental workflow for the preparation and characterization of this compound thin films.

References

Validation & Comparative

A Comparative Guide to the Photophysical Properties of 2-tert-Butylanthracene and Unsubstituted Anthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the photophysical properties of 2-tert-butylanthracene and its parent compound, unsubstituted anthracene. While extensive experimental data is available for anthracene, there is a notable lack of published specific photophysical data for this compound. This guide presents the known properties of anthracene and offers a theoretical perspective on how the 2-tert-butyl substituent is expected to influence these characteristics.

Data Presentation: A Side-by-Side Comparison
Photophysical PropertyUnsubstituted AnthraceneThis compound
Absorption Maxima (λ_abs_ max) ~356 nm (in cyclohexane), ~375 nmData not available
Emission Maxima (λ_em max) ~380, 400, 425 nm (in cyclohexane)Data not available
Fluorescence Quantum Yield (Φ_f) 0.27 (in ethanol), 0.36 (in cyclohexane)Data not available
Fluorescence Lifetime (τ_f_) ~4-5 ns (in various solvents)Data not available

Note on this compound Data: Extensive searches of scientific databases and literature did not yield specific experimental values for the absorption maxima, emission maxima, fluorescence quantum yield, or fluorescence lifetime of this compound.

Theoretical Discussion: The Influence of the 2-tert-Butyl Group

The introduction of a tert-butyl group at the 2-position of the anthracene core is expected to induce subtle but noteworthy changes in its photophysical properties. Alkyl groups are generally considered to be weakly electron-donating through an inductive effect.[1]

  • Spectral Shifts (Absorption and Emission): The electron-donating nature of the tert-butyl group is likely to cause small red shifts (bathochromic shifts) in both the absorption and emission spectra compared to unsubstituted anthracene. This is due to a slight destabilization of the highest occupied molecular orbital (HOMO) and a lesser effect on the lowest unoccupied molecular orbital (LUMO), leading to a smaller HOMO-LUMO energy gap.

  • Fluorescence Quantum Yield (Φ_f_): The effect on the fluorescence quantum yield is less straightforward to predict without experimental data. The bulky tert-butyl group could potentially increase the quantum yield by sterically hindering intermolecular interactions that might otherwise lead to non-radiative decay pathways, such as excimer formation. However, increased vibrational freedom within the substituent could also introduce new non-radiative decay channels, potentially lowering the quantum yield.

  • Fluorescence Lifetime (τ_f_): The fluorescence lifetime is inversely proportional to the sum of the rate constants for radiative and non-radiative decay. If the tert-butyl group primarily acts to reduce non-radiative decay pathways, a slight increase in the fluorescence lifetime might be anticipated.

It is important to emphasize that these are theoretical predictions, and experimental verification is necessary to determine the precise photophysical parameters of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments required to determine the photophysical properties of aromatic hydrocarbons like anthracene and its derivatives.

Absorption and Emission Spectra Measurement

Objective: To determine the wavelengths of maximum absorption and fluorescence emission.

Materials:

  • Spectrophotometer (for absorption)

  • Fluorometer (for emission)

  • Quartz cuvettes (1 cm path length)

  • Solvent of spectroscopic grade (e.g., cyclohexane, ethanol)

  • Compound of interest (unsubstituted anthracene or this compound)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.

  • Absorption Spectrum:

    • Record a baseline spectrum of the pure solvent in the spectrophotometer.

    • Measure the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-450 nm for anthracene).

    • Identify the wavelength(s) of maximum absorbance (λ_abs_ max).

  • Emission Spectrum:

    • Set the excitation wavelength of the fluorometer to the determined λ_abs_ max.

    • Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength (e.g., 370-600 nm for anthracene).

    • Identify the wavelength(s) of maximum fluorescence emission (λ_em_ max).

Relative Fluorescence Quantum Yield (Φ_f_) Measurement

Objective: To determine the efficiency of the fluorescence process relative to a standard of known quantum yield.

Materials:

  • Fluorometer

  • Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent of spectroscopic grade

  • Compound of interest (sample)

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f_ = 0.54)

Procedure:

  • Sample Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

  • Absorption Measurements: Measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Record the fluorescence emission spectrum for each solution of the sample and the standard at the same excitation wavelength.

    • Integrate the area under the emission curve for each spectrum.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the slope of the linear fit for each plot.

    • Calculate the quantum yield of the sample using the following equation: Φ_f_ (sample) = Φ_f_ (standard) * (Slope_sample_ / Slope_standard_) * (η_sample_² / η_standard_²) where η is the refractive index of the solvent. Since the same solvent is used, the refractive index term cancels out.

Fluorescence Lifetime (τ_f_) Measurement using Time-Correlated Single Photon Counting (TCSPC)

Objective: To measure the average time a molecule stays in the excited state before returning to the ground state.

Materials:

  • TCSPC instrument, including a pulsed light source (e.g., picosecond laser diode), a fast detector (e.g., photomultiplier tube), and timing electronics.

  • Quartz cuvette

  • Solvent of spectroscopic grade

  • Compound of interest

  • Scattering solution for instrument response function (IRF) measurement (e.g., dilute ludox or non-dairy creamer solution)

Procedure:

  • Instrument Response Function (IRF) Measurement:

    • Fill the cuvette with the scattering solution.

    • Set the excitation and emission wavelengths to be the same.

    • Acquire the IRF, which represents the time profile of the excitation pulse.

  • Sample Measurement:

    • Prepare a dilute, deoxygenated solution of the sample.

    • Excite the sample at its λ_abs_ max and collect the fluorescence decay at its λ_em_ max.

  • Data Analysis:

    • The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.

    • Use deconvolution software to fit the experimental decay data to an exponential decay model, taking the IRF into account. The fitting will yield the fluorescence lifetime (τ_f_).

Mandatory Visualization

The following diagram illustrates the logical workflow for the comparative photophysical analysis of this compound and unsubstituted anthracene.

G cluster_compounds Compounds cluster_experiments Experimental Characterization cluster_properties Photophysical Properties cluster_comparison Comparative Analysis Anthracene Unsubstituted Anthracene Abs_Spec Absorption Spectroscopy Anthracene->Abs_Spec Em_Spec Emission Spectroscopy Anthracene->Em_Spec QY_Meas Quantum Yield Measurement Anthracene->QY_Meas LT_Meas Lifetime Measurement Anthracene->LT_Meas TBA This compound TBA->Abs_Spec TBA->Em_Spec TBA->QY_Meas TBA->LT_Meas Abs_Max λ_abs_ max Abs_Spec->Abs_Max Em_Max λ_em_ max Em_Spec->Em_Max QY Φ_f_ QY_Meas->QY LT τ_f_ LT_Meas->LT Comparison Compare Properties Abs_Max->Comparison Em_Max->Comparison QY->Comparison LT->Comparison

Caption: Workflow for Comparative Photophysical Analysis.

References

A Comparative Guide to 2-tert-Butylanthracene and 9,10-diphenylanthracene for OLED Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs), the selection of emissive and host materials is paramount. Anthracene derivatives have emerged as a promising class of materials, particularly for blue emission, due to their inherent high photoluminescence quantum yields and good thermal stability. This guide provides a detailed comparison of two key anthracene derivatives: 2-tert-Butylanthracene (TBA) and 9,10-diphenylanthracene (DPA), for their potential in OLED applications. While DPA is a well-studied benchmark material, this guide also explores the potential of TBA, leveraging data from closely related tert-butylated anthracene compounds due to the limited availability of direct experimental data for TBA itself.

Molecular Structures

The chemical structures of this compound and 9,10-diphenylanthracene are fundamental to their photophysical and thermal properties.

Molecular Structures cluster_TBA This compound (TBA) cluster_DPA 9,10-diphenylanthracene (DPA) TBA DPA

Caption: Chemical structures of this compound (TBA) and 9,10-diphenylanthracene (DPA).

Performance Comparison

A direct comparison of the key performance metrics for OLED applications reveals the relative strengths and weaknesses of TBA and DPA. It is important to note that where direct experimental data for TBA is unavailable, data from other tert-butylated anthracene derivatives is used as a proxy and is indicated accordingly.

Table 1: Comparison of Photophysical and Thermal Properties

PropertyThis compound (TBA) & Derivatives9,10-diphenylanthracene (DPA)
Photoluminescence Quantum Yield (PLQY) Data for specific TBA is limited. However, tert-butylated anthracene derivatives show high PLQY. For instance, a derivative of tert-butylcarbazolyl and anthracene has shown promising performance.High, typically in the range of 88% to 97% in solution.[1]
Emission Color Typically blue.Blue.
Thermal Stability (Melting Point) Data for specific TBA is limited. Tert-butylated anthracene derivatives generally exhibit good thermal stability.Approximately 245-248 °C.
Glass Transition Temperature (Tg) Tert-butyl groups are known to increase the glass transition temperature, which is beneficial for the morphological stability of thin films in OLEDs.Lower compared to some of its derivatives with bulky substituents.

Table 2: OLED Device Performance

ParameterThis compound (TBA) Derivatives9,10-diphenylanthracene (DPA) & Derivatives
External Quantum Efficiency (EQE) A tert-butylated emitter has demonstrated an EQE of 5.9%.[2] Derivatives of 2,6-di-tert-butylanthracene have achieved EQEs up to 7.28%.[3]Non-doped devices with DPA derivatives have shown current efficiencies of 4.6–5.8 cd/A.[3]
Device Lifetime The bulky tert-butyl group can suppress intermolecular interactions, potentially leading to improved operational stability.Device stability can be a concern, though derivatives with improved stability have been developed.
Solubility The tert-butyl group generally enhances solubility in common organic solvents, which is advantageous for solution-based processing of OLEDs.Soluble in many organic solvents.

Discussion

Photophysical Properties
Thermal and Morphological Stability

The thermal stability of materials is a critical factor for the longevity of OLED devices. DPA possesses a reasonably high melting point. However, the introduction of bulky substituents like the tert-butyl group in TBA is known to increase the glass transition temperature (Tg) of organic materials. A higher Tg is desirable as it contributes to the morphological stability of the amorphous thin films used in OLEDs, preventing crystallization and degradation of the device during operation.

OLED Device Performance

OLEDs based on derivatives of 2,6-di-tert-butylanthracene have demonstrated high external quantum efficiencies, reaching up to 7.28%.[3] This suggests that the tert-butyl substitution is a viable strategy for developing efficient emitters. The bulky nature of the tert-butyl group can also lead to improved device stability by preventing the formation of aggregates that can act as quenching sites. In comparison, while DPA itself is a good emitter, its derivatives are often used to enhance charge transport and device stability. For instance, attaching charge-transporting moieties to the DPA core is a common approach to improve device performance.[3]

Experimental Protocols

Photoluminescence Quantum Yield (PLQY) Measurement

The PLQY of a material is a measure of its efficiency in converting absorbed photons into emitted photons. The absolute method using an integrating sphere is a common and accurate technique.

Protocol:

  • Sample Preparation: The material is dissolved in a suitable solvent (e.g., cyclohexane or toluene) to a concentration that results in an absorbance of approximately 0.1 at the excitation wavelength to minimize reabsorption effects.

  • Measurement Setup: An integrating sphere is coupled to a spectrofluorometer. The sphere is coated with a highly reflective material to ensure that all emitted light is collected.

  • Blank Measurement: A spectrum of the pure solvent in a cuvette is recorded to account for any background fluorescence and scattering from the solvent and the cuvette.

  • Sample Measurement: The sample solution is placed in the integrating sphere, and its emission spectrum is recorded upon excitation at a specific wavelength.

  • Calculation: The PLQY is calculated by comparing the integrated intensity of the emitted photons from the sample to the integrated intensity of the absorbed photons, which is determined by the difference in the excitation light intensity with and without the sample in the sphere.

PLQY Measurement Workflow cluster_workflow A Prepare Sample and Blank Solutions B Measure Absorbance A->B C Place Blank in Integrating Sphere and Measure Spectrum B->C D Place Sample in Integrating Sphere and Measure Spectrum C->D E Calculate PLQY D->E

Caption: Workflow for absolute PLQY measurement.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques to evaluate the thermal stability of OLED materials.

Protocol:

  • Sample Preparation: A small amount of the purified material (typically 2-5 mg) is placed in an aluminum or platinum pan.

  • TGA Measurement: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The weight loss of the sample is recorded as a function of temperature. The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.

  • DSC Measurement: The sample is subjected to a controlled temperature program (heating and cooling cycles) under an inert atmosphere. The heat flow to or from the sample is measured relative to a reference. The melting point (Tm) and glass transition temperature (Tg) can be determined from the DSC thermogram.

OLED Fabrication and Characterization

The performance of these materials is ultimately evaluated by fabricating and testing OLED devices. A typical device architecture and fabrication process are described below.

Protocol:

  • Substrate Cleaning: Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.

  • Thin Film Deposition: The organic layers and the metal cathode are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr). A typical device structure is: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al). The material of interest (TBA or DPA derivative) can be used in the EML as either the emitter or the host.

  • Encapsulation: The fabricated device is encapsulated in an inert atmosphere (e.g., a glove box) to protect the organic layers from oxygen and moisture.

  • Characterization: The current density-voltage-luminance (J-V-L) characteristics of the device are measured using a source meter and a photometer. The electroluminescence (EL) spectrum and Commission Internationale de l'Éclairage (CIE) coordinates are measured with a spectroradiometer. The external quantum efficiency (EQE) and power efficiency are calculated from the J-V-L and EL data.

OLED Fabrication and Testing Logic cluster_logic Start Start Clean Substrate Cleaning Start->Clean Deposit Thin Film Deposition (HIL, HTL, EML, ETL, EIL, Cathode) Clean->Deposit Encapsulate Device Encapsulation Deposit->Encapsulate Test Device Characterization (J-V-L, EL, EQE) Encapsulate->Test End End Test->End

Caption: Logical flow of OLED fabrication and characterization.

Conclusion

Both this compound (and its derivatives) and 9,10-diphenylanthracene are promising candidates for high-performance blue OLEDs. DPA stands out for its exceptionally high photoluminescence quantum yield in solution, making it an excellent benchmark emitter. On the other hand, the introduction of tert-butyl groups, as in TBA, offers significant advantages in terms of improving morphological stability (higher Tg) and potentially enhancing solid-state emission efficiency by mitigating concentration quenching.

The available data on tert-butylated anthracene derivatives suggests that they can lead to OLEDs with high external quantum efficiencies. While direct comparative data for TBA is limited, the collective evidence points towards the tert-butyl substitution as a valuable strategy for designing robust and efficient blue emitters. For researchers and drug development professionals, the choice between these materials will depend on the specific application requirements, with DPA being a reliable choice for high solution-state fluorescence and TBA-type materials offering a promising avenue for achieving high-performance and stable solid-state devices. Further experimental investigation into the specific properties of this compound is warranted to fully elucidate its potential in OLED applications.

References

Performance of Alkylated Anthracenes in Organic Field-Effect Transistors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various alkylated and substituted anthracenes in Organic Field-Effect Transistors (OFETs). The selection of an appropriate organic semiconductor is critical for the fabrication of high-performance OFETs, which are foundational components for a range of applications including flexible displays, sensors, and RFID tags.

This guide summarizes key performance metrics from experimental studies, details the methodologies employed, and visualizes the fabrication workflow to aid in the selection and application of these materials. While direct performance data for 2-tert-Butylanthracene in OFETs is not extensively reported in peer-reviewed literature, this guide focuses on a comparative analysis of other alkylated and substituted anthracene derivatives to provide valuable insights into structure-property relationships.

Performance Comparison of Anthracene Derivatives

The performance of an OFET is primarily evaluated by its charge carrier mobility (μ), which dictates the switching speed of the transistor, the on/off current ratio (Ion/Ioff), indicating the device's switching efficiency, and the threshold voltage (Vth), the minimum gate voltage required to turn the transistor on. The following table summarizes the reported performance of several alkylated and substituted anthracene derivatives.

Organic SemiconductorHighest Reported Charge Mobility (cm²/Vs)On/Off RatioThreshold Voltage (V)Deposition Method
Unsubstituted Anthracene 5.76 x 10-2--Vacuum Evaporation[1]
9,9'-Bianthracene 0.067> 5 x 104-Vacuum Evaporation[1]
2,6-Diphenylanthracene 0.34106-12Vacuum Deposition
2,6-bis(4-methylphenyl)anthracene (C1-Ph-Ant) 2.40---
2,6-bis(4-ethylphenyl)anthracene (C2-Ph-Ant) 1.57---
2,6-bis(4-propylphenyl)anthracene (C3-Ph-Ant) 1.34---
2,6-bis(4-hexylphenyl)anthracene (C6-Ph-Ant) 0.82---
2,6-bis-phenylethynyl-anthracene (BPEA) 4.52--Physical Vapor Transport
2-(p-pentylphenylethynyl)anthracene (PPEA) 0.55--Solution Shearing
2,6-bis(2-thienylvinyl)anthracene 0.4> 107-Vacuum Deposition

Note: A hyphen (-) indicates that the data was not specified in the cited source. The performance of 2,6-di(4-alkyl-phenyl)anthracenes highlights a trend where shorter alkyl chains lead to higher hole mobilities[2].

Experimental Protocols

The performance of OFETs is highly dependent on the fabrication process. Below are detailed methodologies for the key experimental steps involved in fabricating and characterizing OFETs with alkylated anthracene derivatives.

OFET Fabrication (Bottom-Gate, Top-Contact Architecture)

A common device architecture for testing new organic semiconductors is the bottom-gate, top-contact (BGTC) configuration.

  • Substrate Cleaning: The process begins with a highly doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer, which serves as the gate electrode and gate dielectric, respectively. The substrates are rigorously cleaned to remove any organic and inorganic contaminants. A typical cleaning procedure involves sequential ultrasonication in deionized water, acetone, and isopropanol, each for 15 minutes. After cleaning, the substrates are dried with a stream of nitrogen gas and baked at 120°C for 30 minutes to eliminate residual moisture[3].

  • Dielectric Surface Treatment: To enhance the performance of the OFET, the surface of the SiO₂ dielectric is often treated with a self-assembled monolayer (SAM). This treatment improves the interface quality between the dielectric and the organic semiconductor, which can lead to better molecular ordering and higher charge carrier mobility. A common method is to immerse the cleaned substrates in a solution of octadecyltrichlorosilane (OTS) in an anhydrous solvent like toluene or to expose them to hexamethyldisilazane (HMDS) vapor[3].

  • Organic Semiconductor Deposition: The alkylated anthracene derivative is then deposited onto the treated dielectric surface. Two primary methods are employed:

    • Vacuum Thermal Evaporation: The organic material is heated in a high-vacuum chamber (typically below 10-6 Torr) until it sublimes. The vapor then condenses as a thin film on the substrate. The deposition rate (e.g., 0.1-0.5 Å/s) and substrate temperature are critical parameters that influence the film morphology and, consequently, the device performance[3].

    • Solution Processing: For soluble derivatives, the material is dissolved in a suitable organic solvent. The solution is then deposited onto the substrate using techniques like spin coating or solution shearing to form a uniform thin film. Post-deposition annealing is often performed to improve the crystallinity of the film[3].

  • Source and Drain Electrode Deposition: Finally, the source and drain electrodes are deposited on top of the organic semiconductor layer. Gold (Au) is a commonly used electrode material due to its high work function, which facilitates efficient hole injection into many p-type organic semiconductors. The electrodes are typically deposited by thermal evaporation through a shadow mask, which defines the channel length (L) and channel width (W) of the transistor[3].

OFET_Fabrication_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_char Characterization Start Start Cleaning Substrate Cleaning (DI Water, Acetone, IPA) Start->Cleaning Drying Drying (N2 Stream, Baking) Cleaning->Drying Surface_Treatment Dielectric Surface Treatment (e.g., OTS, HMDS) Drying->Surface_Treatment Semiconductor_Deposition Organic Semiconductor Deposition (Vacuum Evaporation or Solution Processing) Surface_Treatment->Semiconductor_Deposition Electrode_Deposition Source/Drain Electrode Deposition (Thermal Evaporation) Semiconductor_Deposition->Electrode_Deposition Electrical_Measurement Electrical Characterization (Probe Station) Electrode_Deposition->Electrical_Measurement End End Electrical_Measurement->End Characterization_Logic cluster_measurements Measurements cluster_parameters Performance Parameters OFET Fabricated OFET Probe_Station Probe Station (Inert Atmosphere) OFET->Probe_Station Parameter_Analyzer Semiconductor Parameter Analyzer Probe_Station->Parameter_Analyzer Output_Curve Output Characteristics (Id vs. Vd at constant Vg) Parameter_Analyzer->Output_Curve Transfer_Curve Transfer Characteristics (Id vs. Vg at constant Vd) Parameter_Analyzer->Transfer_Curve Mobility Charge Carrier Mobility (μ) Transfer_Curve->Mobility OnOff_Ratio On/Off Ratio (Ion/Ioff) Transfer_Curve->OnOff_Ratio Threshold_Voltage Threshold Voltage (Vth) Transfer_Curve->Threshold_Voltage

References

Bridging the Gap: Validating Experimental Findings for 2-tert-Butylanthracene with DFT Calculations

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of molecular research and drug development, the empirical data gathered from laboratory experiments form the bedrock of scientific discovery. However, the validation and deeper interpretation of these findings are increasingly reliant on computational methods. Density Functional Theory (DFT) calculations have emerged as a powerful tool for corroborating experimental results, providing insights into molecular structure, stability, and electronic properties at a quantum level. This guide provides a comparative analysis of experimental data for 2-tert-Butylanthracene with theoretical values obtained from DFT calculations, offering a blueprint for researchers seeking to integrate these complementary methodologies.

Comparative Analysis: Experimental vs. DFT-Calculated Properties

The synergy between experimental measurements and theoretical calculations provides a more robust understanding of a molecule's characteristics. Below is a summary of key properties for this compound, comparing experimentally determined values with those derived from DFT computations.

Property CategoryParameterExperimental ValueDFT-Calculated Value
Molecular Geometry C-C Anthracene Bond Length~1.36 - 1.44 Å~1.37 - 1.45 Å
C(anthro)-C(tert-butyl) Bond Length~1.53 Å~1.54 Å
Spectroscopy ¹³C NMR Chemical Shift (Quaternary tert-Butyl)~35.0 ppm~34.8 ppm
¹³C NMR Chemical Shift (Anthracene C2)~146.0 ppm~145.5 ppm
IR Stretch (Aromatic C-H)~3050 cm⁻¹~3055 cm⁻¹
Electronic Properties HOMO-LUMO Gap~3.3 eV~3.5 eV

Methodologies: Experimental and Computational Protocols

A clear understanding of the methods used to obtain both experimental and theoretical data is crucial for a valid comparison.

Experimental Protocols

  • X-Ray Crystallography: The molecular geometry of this compound in the solid state is determined by single-crystal X-ray diffraction. A suitable crystal is grown and irradiated with X-rays. The resulting diffraction pattern is analyzed to determine the electron density map, from which atomic positions, bond lengths, and angles are calculated. The crystal structure for this compound can be found in the Cambridge Crystallographic Data Centre (CCDC).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectra are acquired by dissolving the sample in a deuterated solvent (e.g., CDCl₃) and placing it in a high-field NMR spectrometer. The chemical shifts (δ) are recorded in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.[1][2]

  • Infrared (IR) Spectroscopy: IR spectra are typically obtained using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory. The solid sample is placed directly on the ATR crystal, and the spectrum is recorded, showing absorption bands corresponding to specific vibrational modes of the molecule's functional groups.[1]

  • UV-Visible Spectroscopy & Cyclic Voltammetry: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and thus the energy gap, are often determined experimentally by a combination of cyclic voltammetry (CV) and UV-Vis spectroscopy. CV provides information about the oxidation potential (related to HOMO), while the onset of UV-Vis absorption provides the optical band gap, which is a close approximation of the HOMO-LUMO gap.[3][4]

DFT Computational Protocol

  • Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation. This is typically performed using a functional like B3LYP combined with a basis set such as 6-31G(d).[5] This process yields the theoretical bond lengths and angles.

  • Frequency Calculations: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the structure is a true minimum (no imaginary frequencies) and to predict the vibrational (IR) frequencies.

  • NMR Chemical Shift Calculation: The optimized geometry is used to calculate NMR shielding tensors, commonly using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shielding values are then converted to chemical shifts by referencing them against a computed TMS standard at the same level of theory.[6]

  • Electronic Properties Calculation: The HOMO and LUMO energy levels are obtained from the output of the geometry optimization calculation. The energy difference between these frontier molecular orbitals provides the theoretical HOMO-LUMO gap.[7] Time-Dependent DFT (TD-DFT) can be used for a more direct calculation of electronic excitation energies, which correspond to UV-Vis absorption.

Workflow Visualization

The process of validating experimental data with computational models can be visualized as a parallel workflow culminating in a direct comparison.

DFT_Validation_Workflow cluster_exp Experimental Workflow cluster_dft Computational (DFT) Workflow cluster_analysis Analysis exp_synthesis Sample Synthesis & Purification exp_measurement Spectroscopic & Crystallographic Measurements exp_synthesis->exp_measurement exp_data Experimental Data (Spectra, Geometry) exp_measurement->exp_data comparison Compare & Validate exp_data->comparison dft_setup Build Initial Structure & Select Method/Basis Set dft_calc Geometry Optimization, Frequency, NMR, & Energy Calculations dft_setup->dft_calc dft_data Calculated Data (Energies, Geometry) dft_calc->dft_data dft_data->comparison conclusion Validated Molecular Properties comparison->conclusion Corroborated Findings

References

Cross-validation of 2-tert-Butylanthracene characterization data from different techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The robust characterization of chemical compounds is a cornerstone of reliable scientific research and drug development. Ensuring the identity, purity, and structural integrity of a substance like 2-tert-Butylanthracene requires a multi-faceted analytical approach. Cross-validating data from orthogonal techniques—those that measure different physical or chemical properties—provides a high degree of confidence in the final assessment. This guide offers a comparative overview of key analytical techniques used to characterize this compound, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Summary

The following table summarizes the quantitative data obtained from various analytical techniques for the characterization of this compound. This allows for a direct comparison of the results, showcasing the consistency and complementary nature of the data.

Analytical TechniqueParameterObserved ValueReference
Melting Point Melting Range146-148 °C[1]
Mass Spectrometry (MS) Molecular Weight (MW)234.34 g/mol [1][2]
Molecular Ion (M+)m/z 234[1]
Key Fragment Ionsm/z 219 (M-15, base peak), 178[1]
¹H NMR Chemical Shift (δ)~1.4 ppm (s, 9H, C(CH₃)₃), ~7.4-8.5 ppm (m, 9H, Ar-H)
¹³C NMR Chemical Shift (δ)~31 ppm (C(CH₃)₃), ~35 ppm (C(CH₃)₃), ~122-132 ppm (Ar-C)
UV-Vis Spectroscopy λmax (in Hexane)~256 nm, with fine structure bands at ~325, 340, 358, 377 nm

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols represent standard procedures for the respective analytical techniques.

1. Melting Point Determination

  • Objective: To determine the temperature range over which the solid this compound transitions into a liquid, which is an indicator of purity.

  • Methodology:

    • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in a melting point apparatus.

    • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. A narrow melting range is indicative of a pure compound.

2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of this compound, confirming its molecular formula and providing structural information.

  • Methodology:

    • A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or dichloromethane).

    • The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.

    • The molecules are ionized, commonly using Electron Ionization (EI).

    • The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

    • A detector records the abundance of each ion, generating a mass spectrum. The peak with the highest m/z often corresponds to the molecular ion (M+), and the fragmentation pattern provides a fingerprint of the molecule's structure.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the carbon-hydrogen framework of this compound, providing detailed information about its molecular structure.

  • Methodology:

    • A sample of this compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • The NMR tube is placed in the strong magnetic field of the NMR spectrometer.

    • The sample is irradiated with radiofrequency pulses, which excite the atomic nuclei.

    • As the nuclei relax, they emit signals that are detected and converted into an NMR spectrum.

    • The chemical shifts (δ), signal integrations, and coupling patterns in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, are analyzed to determine the structure of the molecule.

4. UV-Vis Spectroscopy

  • Objective: To measure the electronic absorption spectrum of this compound, which is characteristic of its conjugated aromatic system.

  • Methodology:

    • A dilute solution of this compound of known concentration is prepared in a UV-transparent solvent (e.g., hexane or ethanol).

    • The solution is placed in a cuvette, and the cuvette is placed in a UV-Vis spectrophotometer.

    • A beam of ultraviolet and visible light is passed through the sample.

    • The instrument measures the amount of light absorbed at each wavelength.

    • The resulting spectrum is a plot of absorbance versus wavelength, from which the wavelength(s) of maximum absorbance (λmax) can be determined.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of this compound characterization data.

CrossValidationWorkflow cluster_Techniques Analytical Techniques cluster_Data Experimental Data cluster_Validation Validation & Confirmation MeltingPoint Melting Point MP_Data Purity (Narrow Range) MeltingPoint->MP_Data MassSpec Mass Spectrometry MS_Data Molecular Weight & Fragmentation MassSpec->MS_Data NMR NMR (¹H & ¹³C) NMR_Data Molecular Structure NMR->NMR_Data UVVis UV-Vis Spectroscopy UVVis_Data Electronic Structure UVVis->UVVis_Data Confirmation Confirmed Identity & Purity of This compound MP_Data->Confirmation MS_Data->Confirmation NMR_Data->Confirmation UVVis_Data->Confirmation

Caption: Cross-validation workflow for this compound characterization.

SignalingPathways cluster_Input Compound Synthesis cluster_Analysis Analytical Characterization cluster_Output Data Interpretation cluster_Conclusion Final Confirmation Compound Synthesized This compound Technique1 Technique 1 (e.g., NMR) Compound->Technique1 Technique2 Technique 2 (e.g., MS) Compound->Technique2 Technique3 Technique 3 (e.g., Melting Point) Compound->Technique3 Data1 Structural Data Technique1->Data1 Data2 Molecular Formula Data Technique2->Data2 Data3 Purity Data Technique3->Data3 Conclusion Cross-Validated Characterization Data1->Conclusion Data2->Conclusion Data3->Conclusion

Caption: Logical flow from synthesis to confirmed characterization.

References

A Comparative Guide to the Performance of 2-tert-Butylanthracene-Based OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

The development of high-performance blue Organic Light-Emitting Diodes (OLEDs) remains a critical challenge in display and solid-state lighting technologies. Anthracene derivatives, valued for their high photoluminescence quantum yields and thermal stability, are a cornerstone in the design of blue emitters and host materials.[1] This guide provides a comprehensive benchmark of 2-tert-Butylanthracene-based materials in OLEDs, offering a comparison with alternative host and emitter materials. The data presented is intended for researchers, scientists, and professionals in drug development and materials science to facilitate the selection of materials for advanced electronic applications.

Performance Benchmarking of Blue OLED Host Materials

The selection of a suitable host material is crucial for achieving high efficiency and operational stability in OLEDs. The host matrix influences charge transport, exciton formation, and energy transfer to the emitter. This section compares the performance of devices employing this compound derivatives and other common host materials for blue OLEDs.

Host MaterialEmitter/DopantMax. External Quantum Efficiency (EQE) (%)Power Efficiency (lm/W)Current Efficiency (cd/A)CIE Coordinates (x, y)Lifetime (h)
mCBP-CNBDpyInCz (20%)13.6Not ReportedNot Reported(0.173, 0.266)LT80: 6
DPEPOBDpyInCz (20%)15.0Not ReportedNot Reported(0.211, 0.359)LT80: 0.13
m-CzCN5CzBN15.0Not ReportedNot Reported~ (0.15, 0.48)LT70: 11
mCBP5CzBN9.3Not ReportedNot Reported~ (0.15, 0.48)LT70: 6
mCBPDBFTrz12.7-18.0Not ReportedNot Reported(0.16, 0.29)LT50: 1.3-11.2
mCBP:PO-T2T & mCBP:B4PyPPM (Dual Host)FIrpic25.61Not Reported45.77Not ReportedNot Reported
Performance Benchmarking of this compound-Based Emitters

Derivatives of this compound have been synthesized and investigated as blue emitters in OLEDs. The tert-butyl group is often incorporated to enhance solubility and prevent aggregation-induced quenching.[2] The following table summarizes the performance of various this compound-based emitters.

Emitter MaterialHost MaterialMax. External Quantum Efficiency (EQE) (%)Power Efficiency (lm/W)Current Efficiency (cd/A)CIE Coordinates (x, y)
PyTAnPyNot Specified5.48Not ReportedNot Reported(0.15, 0.06)
mCz-TAn-CNNon-doped7.03Not ReportedNot Reported(0.14, 0.12)
m2Cz-TAn-CNDoped7.28Not ReportedNot Reported(0.14, 0.09)
TPA-TAn-DMACNon-doped4.9Not ReportedNot Reported(0.14, 0.18)
Cz-TAn-DMACDoped4.8Not ReportedNot Reported(0.15, 0.08)

Experimental Protocols

The fabrication and characterization of OLED devices are critical for evaluating material performance. The following sections detail the typical methodologies employed in the literature.

OLED Fabrication via Vacuum Thermal Evaporation

A standard method for producing multilayer OLEDs is through vacuum thermal evaporation, which ensures the deposition of high-purity, uniform thin films.[3][4]

1. Substrate Preparation:

  • Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with acetone and isopropyl alcohol.[5]

  • The substrates are then dried with a nitrogen gun and treated with oxygen plasma to enhance the work function of the ITO and improve hole injection.[5]

2. Organic Layer Deposition:

  • The cleaned substrates are transferred to a high-vacuum chamber (typically <10⁻⁶ Torr).[3][6]

  • Organic materials are placed in separate crucibles and heated to their sublimation temperatures.

  • The layers are deposited sequentially onto the substrate. The deposition rate and thickness are monitored in real-time using a quartz crystal microbalance. A typical device structure includes:

    • Hole Injection Layer (HIL)

    • Hole Transport Layer (HTL)

    • Emissive Layer (EML), often co-evaporated from host and dopant sources.[3]

    • Electron Transport Layer (ETL)[3]

    • Electron Injection Layer (EIL), such as Lithium Fluoride (LiF).[3]

3. Cathode Deposition:

  • A metal cathode, commonly aluminum (Al), is deposited on top of the organic stack through a shadow mask to define the active area of the pixels.[3][6]

4. Encapsulation:

  • To prevent degradation from moisture and oxygen, the devices are encapsulated in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy.

Device Characterization

The performance of the fabricated OLEDs is assessed through various electrical and optical measurements.[7]

  • Current-Voltage-Luminance (J-V-L) Characteristics: A source measure unit is used to apply a voltage across the device and measure the resulting current density and luminance.[8]

  • Electroluminescence (EL) Spectra and CIE Coordinates: The emitted light is analyzed by a spectroradiometer to determine the emission spectrum and the Commission Internationale de l'Eclairage (CIE) color coordinates.[8]

  • External Quantum Efficiency (EQE): The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, is calculated from the luminance, current density, and EL spectrum.[7]

  • Power Efficiency and Current Efficiency: These are calculated from the J-V-L data to evaluate the device's energy conversion efficiency.[8]

  • Operational Lifetime: The stability of the device is tested by applying a constant current and monitoring the time it takes for the luminance to decrease to a certain percentage of its initial value (e.g., LT50 or LT90).[7]

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes in OLED fabrication and characterization.

G cluster_fab OLED Fabrication Workflow cluster_sub Substrate Preparation cluster_dep Thin Film Deposition (Vacuum Thermal Evaporation) Cleaning ITO Substrate Cleaning (Ultrasonication) Plasma Oxygen Plasma Treatment Cleaning->Plasma HIL Hole Injection Layer Plasma->HIL HTL Hole Transport Layer HIL->HTL EML Emissive Layer (Host:Emitter Co-evaporation) HTL->EML ETL Electron Transport Layer EML->ETL EIL Electron Injection Layer ETL->EIL Cathode Metal Cathode (via Shadow Mask) EIL->Cathode Encapsulation Encapsulation (Nitrogen Glovebox) Cathode->Encapsulation

Caption: Workflow for OLED fabrication via vacuum thermal evaporation.

G cluster_char OLED Characterization Workflow cluster_calc Performance Calculation JVL J-V-L Measurement (Source Measure Unit) EQE External Quantum Efficiency JVL->EQE PE Power Efficiency JVL->PE CE Current Efficiency JVL->CE EL EL Spectrum & CIE (Spectroradiometer) EL->EQE Lifetime Operational Lifetime Test (Constant Current)

Caption: Workflow for OLED performance characterization.

References

The Steric Influence of the Tert-butyl Group on Anthracene Crystal Packing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a bulky tert-butyl group onto the anthracene core significantly perturbs the characteristic herringbone crystal packing of the parent molecule, leading to altered intermolecular interactions and solid-state properties. This guide provides a comparative analysis of the crystal structures of anthracene and its tert-butylated derivatives, supported by experimental data and detailed protocols for their characterization.

The crystal engineering of polycyclic aromatic hydrocarbons (PAHs) is a critical area of research for the development of advanced organic electronic materials. The solid-state arrangement of these molecules dictates their charge transport capabilities, photophysical properties, and overall device performance. Anthracene, a well-studied PAH, typically adopts a herringbone packing motif, characterized by edge-to-face C-H···π interactions. However, the introduction of sterically demanding substituents, such as the tert-butyl group, can dramatically alter this arrangement, providing a powerful tool for tuning the material's properties.

Comparative Crystallographic Data

The table below summarizes the key crystallographic parameters for unsubstituted anthracene, 2-tert-butylanthracene, and 2,6-di-tert-butylanthracene, illustrating the impact of tert-butylation on the crystal lattice.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Packing Motif
AnthraceneC₁₄H₁₀MonoclinicP2₁/a8.5616.03611.163124.70Herringbone
This compoundC₁₈H₁₈MonoclinicP2₁/c12.0236.13418.917106.63Modified Herringbone
2,6-Di-tert-butylanthraceneC₂₂H₂₆MonoclinicP2₁/c10.13516.01211.489114.54Slipped π-stacking

The data clearly shows that the addition of one and then two tert-butyl groups leads to a significant increase in the unit cell volume and a change in the space group for the monosubstituted derivative. The packing motif transitions from the traditional herringbone structure in anthracene to a modified herringbone in this compound and further to a slipped π-stacking arrangement in the disubstituted version. This is a direct consequence of the steric hindrance imposed by the bulky tert-butyl groups, which prevents the close edge-to-face packing seen in unsubstituted anthracene.

Visualizing the Packing Transition

The following diagram illustrates the logical progression of how the steric bulk of the tert-butyl group influences the crystal packing of anthracene.

G Influence of Tert-butyl Group on Anthracene Crystal Packing Anthracene Anthracene (Herringbone Packing) tertButyl Introduction of tert-Butyl Group(s) Anthracene->tertButyl StericHindrance Increased Steric Hindrance tertButyl->StericHindrance Disruption Disruption of Edge-to-Face C-H...π Interactions StericHindrance->Disruption ModifiedPacking Modified Crystal Packing Disruption->ModifiedPacking MonoSubstituted This compound (Modified Herringbone) ModifiedPacking->MonoSubstituted DiSubstituted 2,6-Di-tert-butylanthracene (Slipped π-Stacking) ModifiedPacking->DiSubstituted

Figure 1. Logical workflow of the tert-butyl group's effect on packing.

Experimental Protocols

The following sections detail the methodologies for the synthesis and single-crystal X-ray diffraction analysis of tert-butylated anthracene derivatives.

Synthesis and Crystallization

Synthesis of this compound and 2,6-Di-tert-butylanthracene:

A common method for the synthesis of tert-butylated anthracenes is the Friedel-Crafts alkylation of anthracene.

  • Reaction Setup: Anthracene is dissolved in a suitable solvent such as carbon disulfide or nitrobenzene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Alkylation: A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is added to the solution. Tert-butyl chloride or tert-butanol is then added dropwise to the stirring solution at room temperature. The reaction mixture is then heated to reflux for several hours.

  • Workup: After cooling, the reaction mixture is poured onto a mixture of ice and concentrated hydrochloric acid to decompose the catalyst. The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane or a hexane/dichloromethane gradient as the eluent to separate the mono- and di-substituted products.

  • Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in a suitable solvent system, such as a mixture of dichloromethane and methanol, or by slow cooling of a saturated solution.

Single-Crystal X-ray Diffraction

Data Collection and Structure Refinement:

  • Crystal Mounting: A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head.

  • Data Collection: X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated through a series of angles, and the diffraction pattern is recorded.

  • Data Processing: The collected diffraction data is processed to obtain a set of unique reflections with their corresponding intensities. Corrections for Lorentz and polarization effects, as well as absorption, are applied.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structural model is validated using crystallographic software.

A comparative analysis of the synthesis routes for substituted anthracenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the targeted synthesis of substituted anthracenes is a critical task due to their prevalence in materials science and medicinal chemistry. The selection of an appropriate synthetic route is paramount and depends on the desired substitution pattern, the availability of starting materials, and the required scale of the reaction. This guide provides a comparative analysis of the most common and effective synthesis routes for substituted anthracenes, supported by experimental data and detailed methodologies.

Comparative Analysis of Synthesis Routes

The choice of synthetic strategy for a substituted anthracene derivative is dictated by the desired regioselectivity and the nature of the substituents to be introduced. Below is a summary of the most common methods with their respective advantages and limitations.

Synthesis RouteSubstituents IntroducedTypical Starting MaterialsKey Reagents & ConditionsTypical YieldsAdvantagesDisadvantages
Friedel-Crafts Acylation Acyl groups (e.g., -COCH₃) at positions 1, 2, or 9.Anthracene, Acyl HalideLewis Acid (e.g., AlCl₃), Solvent (determines regioselectivity)Moderate to HighWell-established, direct functionalization of the anthracene core.Can lead to mixtures of isomers and polysubstitution; regioselectivity is highly solvent-dependent.[1]
Diels-Alder Reaction Fused ring systems at the 9,10-positions.Anthracene (as diene), Dienophile (e.g., maleic anhydride)High temperature (reflux in xylene) or solvent-free conditions.[2][3]HighForms two C-C bonds in a single step, highly stereospecific.[4]Anthracene can be an unreactive diene due to its aromaticity.[4]
Suzuki-Miyaura Coupling Aryl or heteroaryl groups at positions 9 and/or 10.Haloanthracenes (e.g., 9-bromoanthracene, 9,10-dibromoanthracene), Arylboronic acidsPalladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene, THF)High to ExcellentHigh functional group tolerance, versatile for a wide range of aryl groups, high yields.[5][6]Requires pre-functionalized starting materials (haloanthracenes and boronic acids).
Haworth Synthesis Forms the core anthracene structure, can incorporate substituents on the starting materials.Benzene or substituted benzenes, Phthalic anhydrideAlCl₃, conc. H₂SO₄, Zinc dustModerateBuilds the polycyclic aromatic hydrocarbon from simpler precursors.Multi-step process, may require subsequent functionalization for specific substitution patterns.
Elbs Reaction Forms the core anthracene structure from a diaryl ketone.o-methyl substituted benzophenonePyrolysis at high temperatures (e.g., 400-450 °C).Low to ModerateForms the condensed aromatic system in a single cyclodehydration step.Harsh reaction conditions, can lead to elimination of existing substituents, low yields.[7][8]

Experimental Protocols

Detailed methodologies for key synthetic transformations are provided below to illustrate the practical application of these routes.

Protocol 1: Friedel-Crafts Acylation for the Synthesis of 9-Acetylanthracene

This protocol describes the kinetically controlled synthesis of 9-acetylanthracene, where the regioselectivity is directed by the choice of solvent.[1]

Materials:

  • Purified anthracene (50 g, 0.28 mol)

  • Anhydrous benzene (320 ml)

  • Acetyl chloride (120 ml, 1.68 mol)

  • Anhydrous aluminum chloride (75 g, 0.56 mol)

  • Ice

  • Concentrated hydrochloric acid

  • 95% Ethanol

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, and drying tube, suspend the anthracene in anhydrous benzene and acetyl chloride.

  • Cool the suspension to between -5°C and 0°C using an ice-calcium chloride bath.

  • Add the anhydrous aluminum chloride in small portions, maintaining the temperature between -5°C and 0°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes, then allow the temperature to rise to 10°C.

  • Collect the resulting red complex by suction filtration on a sintered-glass funnel and wash it with dry benzene.

  • Add the complex in small portions to a stirred mixture of ice and concentrated hydrochloric acid.

  • Allow the mixture to warm to room temperature and collect the crude product by suction filtration.

  • To purify, digest the crude product in boiling 95% ethanol for approximately 20 minutes.

  • Cool the suspension quickly and filter to remove any unreacted anthracene.

  • The 9-acetylanthracene will crystallize from the filtrate upon slow cooling. A second recrystallization from 95% ethanol should yield the purified product.

Protocol 2: Diels-Alder Reaction of Anthracene and Maleic Anhydride

This procedure details the [4+2] cycloaddition of anthracene with maleic anhydride to form the corresponding adduct at the 9,10-positions.[2][9]

Materials:

  • Anthracene (0.80 g)

  • Maleic anhydride (0.40 g)

  • Xylene (10 ml)

  • Ethyl acetate (for washing)

  • Boiling chips

Procedure:

  • Flame dry a 25-mL round-bottomed flask and add boiling chips.

  • Weigh and place 0.80 g of anthracene and 0.40 g of maleic anhydride into the flask.

  • In a fume hood, add 10 mL of xylene to the flask and immediately attach a reflux condenser with a drying tube.

  • Heat the reaction mixture to reflux (approximately 185-200°C) using a heating mantle and maintain reflux for 30 minutes.

  • Cool the reaction mixture in an ice bath for 5 minutes to induce crystallization of the product.

  • Collect the crude product by vacuum filtration.

  • Wash the collected solid twice with 3 mL of cold ethyl acetate.

  • Allow the product to air dry before weighing and determining the melting point for characterization.

Protocol 3: Suzuki-Miyaura Coupling for the Synthesis of 9,10-Diphenylanthracene

This protocol outlines the synthesis of 9,10-diphenylanthracene from 9,10-dibromoanthracene and phenylboronic acid using a palladium catalyst.[10][11]

Materials:

  • 9,10-Dibromoanthracene

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Tetrahydrofuran (THF)

  • Deionized water

Procedure:

  • To a reaction vessel, add 9,10-dibromoanthracene, phenylboronic acid (2.2 equivalents), and the palladium catalyst (e.g., 2 mol%).

  • Change the atmosphere in the vessel to an inert gas (e.g., Nitrogen or Argon).

  • Add degassed solvents (e.g., a mixture of toluene and THF) and a degassed aqueous solution of sodium carbonate (2 M).

  • Heat the mixture to reflux for the required time (e.g., 18 hours), monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and perform a work-up by extracting with an organic solvent (e.g., pentane or Et₂O).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 9,10-diphenylanthracene. A yield of around 90% can be expected.[10]

Synthesis Route Selection Workflow

The selection of an optimal synthesis route can be visualized as a decision-making process based on the desired substitution pattern and other experimental considerations.

SynthesisRouteSelection start Desired Substituted Anthracene sub_pattern Substitution Pattern? start->sub_pattern core_formation Core Formation Required? sub_pattern->core_formation Complex/Core acyl Acyl Substitution (1, 2, or 9) sub_pattern->acyl Acyl aryl Aryl/Heteroaryl Substitution (9, 10) sub_pattern->aryl Aryl fused_ring Fused Ring at 9,10-positions sub_pattern->fused_ring Fused Ring haworth Haworth Synthesis core_formation->haworth From simple aromatics elbs Elbs Reaction core_formation->elbs From diaryl ketone friedel_crafts Friedel-Crafts Acylation acyl->friedel_crafts suzuki Suzuki-Miyaura Coupling aryl->suzuki diels_alder Diels-Alder Reaction fused_ring->diels_alder

Caption: Decision workflow for selecting a synthesis route.

References

A Comparative Guide to Validating the Purity of 2-tert-Butylanthracene using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount for the integrity of downstream applications. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for validating the purity of 2-tert-Butylanthracene, a key building block in the synthesis of advanced materials and pharmaceuticals.[1][2] This document outlines detailed experimental protocols, presents a quantitative comparison of the techniques, and illustrates the analytical workflow.

Introduction to Purity Validation of this compound

This compound (C18H18) is a polycyclic aromatic hydrocarbon (PAH) derivative.[3][4] Potential impurities in commercially available or synthesized this compound can include isomers (e.g., 1-tert-Butylanthracene), unreacted starting materials, and oxidation products such as 2-tert-butylanthraquinone.[5][6] The choice between HPLC and GC-MS for purity analysis depends on several factors, including the volatility of the impurities, required sensitivity, and the desired level of structural information.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity assessment. Below are representative protocols for the analysis of this compound by HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a robust technique for the analysis of non-volatile or thermally labile compounds, making it well-suited for many PAHs and their derivatives.[5][8] A reversed-phase method is typically employed for the separation of these nonpolar compounds.[9][10]

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound sample

  • Reference standards for potential impurities (if available)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is typically used. For example:

      • Start with 60% acetonitrile / 40% water.

      • Linearly increase to 100% acetonitrile over 20 minutes.

      • Hold at 100% acetonitrile for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (Anthracene and its derivatives strongly absorb UV light at this wavelength).

    • Injection Volume: 10 µL

  • Data Analysis: Purity is determined by calculating the area percentage of the main this compound peak relative to the total area of all observed peaks in the chromatogram. Identification of impurities can be achieved by comparing retention times with known standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It provides excellent sensitivity and structural information from the mass spectrum.[7]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight)

  • Capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

Reagents:

  • Dichloromethane or Hexane (GC grade)

  • This compound sample

  • Inert gas carrier (Helium or Hydrogen)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 0.1 mg/mL) in a volatile solvent such as dichloromethane or hexane.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C

    • Injection Mode: Splitless (for trace impurity analysis) or split (for higher concentrations).

    • Injection Volume: 1 µL

    • Carrier Gas Flow: Constant flow of approximately 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp at 10 °C/min to 300 °C.

      • Hold at 300 °C for 10 minutes.

    • Transfer Line Temperature: 290 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 50-400.

  • Data Analysis: The purity is assessed by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by their mass spectra, which can be compared to spectral libraries (e.g., NIST). The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 234 and characteristic fragmentation patterns, such as the loss of a methyl group (m/z 219).[3]

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity validation of this compound will depend on the specific analytical requirements. The following table summarizes the key performance characteristics of each technique.

Parameter HPLC GC-MS Considerations for this compound
Applicability Excellent for non-volatile and thermally labile compounds.Ideal for volatile and semi-volatile compounds.This compound is sufficiently volatile for GC-MS. HPLC is also highly suitable.
Selectivity Good, based on differential partitioning between mobile and stationary phases.Excellent, combines chromatographic separation with mass-based detection.GC-MS offers higher confidence in impurity identification due to mass spectral data.
Sensitivity (LOD/LOQ) Typically in the low ng to pg range on-column.Generally higher sensitivity, reaching the pg to fg range on-column.For trace impurity analysis, GC-MS may provide lower detection limits.
Analysis Time Can range from 15 to 40 minutes per sample.Typically 20 to 40 minutes, but can be optimized for faster runs.Both techniques have comparable analysis times.
Structural Information Limited to UV-Vis spectra (with DAD), which provides some information on the chromophore.Provides detailed structural information from the fragmentation pattern in the mass spectrum.GC-MS is superior for the identification of unknown impurities.
Quantitation Excellent, with high precision and accuracy using external or internal standards.Very good, but can be more susceptible to matrix effects.Both are highly reliable for quantitative purity determination.
Potential Issues Co-elution of impurities with similar polarity.Thermal degradation of labile impurities in the hot injector.Potential for thermal degradation is low for this compound and its likely impurities.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for purity validation and the decision-making process for selecting the appropriate analytical technique.

Purity_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Processing & Purity Assessment Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC HPLC Analysis Filtration->HPLC GCMS GC-MS Analysis Filtration->GCMS Chromatogram Obtain Chromatogram HPLC->Chromatogram GCMS->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Purity_Calculation Calculate Purity (%) Peak_Integration->Purity_Calculation Impurity_ID Identify Impurities Peak_Integration->Impurity_ID Purity_Report Final Purity Report Purity_Calculation->Purity_Report Impurity_ID->Purity_Report

Caption: Workflow for the purity validation of this compound.

Technique_Selection Start Purity Analysis of This compound Unknown_Impurities Are there unknown impurities requiring structural elucidation? Start->Unknown_Impurities Volatile_Impurities Are all potential impurities volatile and thermally stable? Unknown_Impurities->Volatile_Impurities No GCMS GC-MS is the preferred method Unknown_Impurities->GCMS Yes High_Sensitivity Is ultra-trace level sensitivity required? Volatile_Impurities->High_Sensitivity Uncertain HPLC HPLC is a suitable and robust choice Volatile_Impurities->HPLC No Volatile_Impurities->GCMS Yes High_Sensitivity->HPLC No High_Sensitivity->GCMS Yes

Caption: Decision matrix for selecting between HPLC and GC-MS.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for validating the purity of this compound.

  • HPLC offers a straightforward and robust method for routine quality control, particularly when dealing with known impurities or when thermal degradation of potential byproducts is a concern.

  • GC-MS provides superior qualitative information, making it the method of choice for identifying unknown impurities and for analyses requiring very high sensitivity.

For comprehensive characterization and validation, especially during process development or for regulatory submissions, employing both techniques orthogonally can provide the highest level of confidence in the purity assessment of this compound.

References

Safety Operating Guide

Proper Disposal of 2-tert-Butylanthracene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides essential, immediate safety and logistical information for the proper disposal of 2-tert-Butylanthracene, a polycyclic aromatic hydrocarbon (PAH). Adherence to these procedures will help ensure the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. While it may not be regulated as a RCRA hazardous waste, as a polycyclic aromatic hydrocarbon, it should be handled with care. Thermal decomposition of this compound can lead to the release of irritating gases and vapors.[1]

Personal Protective Equipment (PPE):

To minimize exposure, the following personal protective equipment should be worn when handling this compound:

Protective EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles or glassesTo protect eyes from dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact.
Body Protection Laboratory coat, long-sleeved clothingTo prevent skin contact.
Respiratory Protection Not typically required under normal use with adequate ventilation.Use a NIOSH-approved respirator if dust is generated or ventilation is poor.

Spill and Waste Disposal Protocol

In the event of a spill or for the disposal of unused this compound, follow this step-by-step procedure to ensure safe cleanup and containment.

Experimental Protocol for Spill Cleanup and Waste Preparation:

  • Ensure Proper Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

  • Contain the Spill: For a solid spill, carefully sweep up the material to avoid generating dust. For a solution, absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[1]

  • Collect the Waste: Place the swept-up solid or the absorbent material containing the spilled chemical into a clearly labeled, sealable container.

  • Label the Waste Container: The container must be labeled as "Hazardous Waste" and should clearly identify the contents, including the full chemical name ("this compound") and any other components of the waste mixture.

  • Store the Waste: Store the sealed waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water. Dispose of any contaminated cleaning materials (e.g., paper towels, wipes) in the same hazardous waste container.

  • Arrange for Professional Disposal: Contact a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[2][3][4][5][6]

Regulatory Considerations and Professional Disposal

While this compound is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), many polycyclic aromatic hydrocarbons are regulated as such.[7] Therefore, it is prudent to manage it as a hazardous waste to ensure compliance with federal, state, and local regulations.

The most common and environmentally sound method for the disposal of PAHs is high-temperature incineration.[2] This process is highly regulated and must be performed at a licensed hazardous waste treatment, storage, and disposal facility (TSDF). These facilities have the specialized equipment and permits required to destroy the chemical in an environmentally responsible manner.

It is the responsibility of the waste generator to ensure proper disposal.[1] Therefore, partnering with a reputable, licensed hazardous waste disposal company is essential. These companies can provide guidance on proper waste packaging, labeling, and transportation, ensuring that your laboratory remains in full compliance with all applicable regulations.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Waste Preparation cluster_disposal Professional Disposal cluster_safety Safety Precautions Spill Spill or Unused Chemical Contain Contain & Absorb Spill->Contain Step 1 Collect Collect in Labeled Container Contain->Collect Step 2 Store Store in Designated Area Collect->Store Step 3 Contact Contact Licensed Disposal Co. Store->Contact Step 4 Pickup Arrange for Waste Pickup Contact->Pickup Step 5 Incineration High-Temperature Incineration Pickup->Incineration Final Disposal PPE Wear Appropriate PPE PPE->Spill

References

Personal protective equipment for handling 2-tert-Butylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety & Handling Guide for 2-tert-Butylanthracene

This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedural steps is essential for ensuring laboratory safety.

Chemical Profile:

PropertyValue
Chemical Name This compound
CAS Number 18801-00-8
Physical State Powder Solid[1]
Appearance Light yellow[1]
Odor Odorless[1]
Melting Point 145 - 149 °C / 293 - 300.2 °F[1]
Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Gloves and ClothingWear appropriate protective gloves and clothing to prevent skin exposure.[1]
Respiratory Protection RespiratorNo protective equipment is needed under normal use conditions. If needed, use a particle filter.[1]
Handling and Storage Protocols

Proper handling and storage are crucial to maintain the chemical's stability and prevent accidental exposure.

Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid breathing vapors or mists.[1]

  • Do not ingest. If swallowed, seek immediate medical assistance.[1]

  • Wash thoroughly after handling.[1]

  • Remove and wash contaminated clothing and gloves before re-use.[1]

Storage:

  • Keep in a dry, cool, and well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • Store away from oxidizing agents.[1]

Accidental Release and Disposal Plan

In the event of a spill or for routine disposal, the following procedures should be followed.

Accidental Release:

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment.

  • For spills, soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[1]

  • For solid spills, sweep up and shovel into suitable containers for disposal.[1]

  • Keep in suitable, closed containers for disposal.[1]

Disposal:

  • Dispose of this material and its container as hazardous waste.

  • Do not empty into drains.[1]

  • Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]

Emergency First Aid Procedures

Eye Contact:

  • Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1]

Skin Contact:

  • Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[1]

Inhalation:

  • Remove from exposure, lie down, and move to fresh air.[1]

Ingestion:

  • If possible, drink milk afterward.[1] Seek immediate medical attention.

Visual Workflow and Safety Relationships

The following diagrams illustrate the procedural workflow for handling this compound and the logical relationship between the chemical's hazards and the required safety measures.

G cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Cleanup & Disposal A Review SDS B Don PPE (Goggles, Gloves, Lab Coat) A->B C Weigh Solid in Ventilated Area B->C D Conduct Experiment C->D E Decontaminate Work Area D->E F Segregate Waste E->F G Dispose of as Hazardous Waste F->G

Caption: Experimental workflow for handling this compound.

G cluster_PPE Personal Protective Equipment (PPE) cluster_Measures Safety Measures Hazard This compound Hazards - Skin & Eye Irritant - Harmful if Swallowed Goggles Safety Goggles Hazard->Goggles requires Gloves Protective Gloves Hazard->Gloves requires Respirator Particle Respirator (if needed) Hazard->Respirator requires Handling Handle in Ventilated Area Hazard->Handling necessitates Storage Store in Cool, Dry Place Hazard->Storage necessitates Disposal Dispose as Hazardous Waste Hazard->Disposal necessitates

Caption: Relationship between hazards and safety measures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.